Product packaging for Elymoclavine(Cat. No.:CAS No. 548-43-6)

Elymoclavine

Cat. No.: B1202758
CAS No.: 548-43-6
M. Wt: 254.33 g/mol
InChI Key: DAVNRFCJMIONPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elymoclavin is a natural product found in Claviceps paspali and Claviceps purpurea with data available.
Elymoclavine is a naturally occuring alkaloid of the ergoline family. As it is derived from dimethylergoline, it is referred to as a clavine. Like other ergoline alkaloids, it occurs in various species of vines of the Convolvulaceae (morning glory) family and in some species of lower fungi. Long term exposure to some ergoline alkaloids can cause ergotism, a disease causing convulsive and gangrenous symptoms. (L1918)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B1202758 Elymoclavine CAS No. 548-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVNRFCJMIONPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-43-6
Record name Elymoclavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Elymoclavine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elymoclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a key intermediate in the biosynthesis of lysergic acid and its derivatives, it is of significant interest in pharmaceutical research and biotechnology. This document provides a comprehensive technical overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic characteristics, and relevant experimental methodologies. Detailed diagrams of its biosynthetic pathway and a representative synthetic workflow are provided to facilitate a deeper understanding of its chemical logic.

Chemical Structure and Identification

This compound is a rigid, complex molecule built upon the ergoline ring system. Its structure is characterized by an indole moiety fused to a quinoline system, with specific stereochemistry that is crucial for its biological activity.

  • Chemical Name (IUPAC): [(6aR,10aR)-7-Methyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol[1][2]

  • Synonyms: Elymoclavin, 8,9-Didehydro-6-methylergoline-8-methanol

  • CAS Number: 548-43-6[1][2][3][4]

  • Molecular Formula: C₁₆H₁₈N₂O[3][4][5][6]

  • Stereochemistry: The absolute configuration of the two chiral centers in the D-ring is (6aR, 10aR), which defines its three-dimensional structure.[1][2]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Weight254.33 g/mol [2][3][4][5]
AppearanceMonoclinic prisms (from methanol)[3]
Melting Point248-252 °C (decomposes)[3]
Density1.247 g/cm³[6]
Boiling Point468 °C at 760 mmHg[6]
Flash Point236.8 °C[6]
Optical Rotation [α]D²⁰-59° (c=0.1 in ethanol)[3]
-152° (c=0.9 in pyridine)[3]
SolubilityFairly soluble in water (alkaline reaction); Soluble in pyridine; Very slightly soluble in other organic solvents.[3]
Table 2: Spectroscopic Data
TechniqueData / CharacteristicsReference(s)
UV-Vis Spectroscopy λmax: 227, 283, 293 nm (log ε: 4.31, 3.84, 3.76)[3]
Mass Spectrometry (ESI-MS) As a clavine-type alkaloid, it is expected to show a simpler fragmentation pattern compared to peptide ergot alkaloids, lacking significant fragments at m/z 268, 251, and 225. The protonated molecular ion [M+H]⁺ would be observed at m/z 255.15.
Infrared (IR) Spectroscopy Characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-N stretching are expected.
¹³C-NMR Spectroscopy A ¹³C-NMR spectrum is available in the SpectraBase database, but specific chemical shifts are not publicly listed.
¹H-NMR Spectroscopy ¹H-NMR is a standard method for characterization, but a detailed peak list with assignments is not publicly available.

Note: The lack of publicly accessible, detailed NMR and MS fragmentation data represents a significant information gap for researchers requiring spectral confirmation.

Biosynthesis and Synthetic Pathways

Biosynthetic Pathway

This compound is a naturally occurring alkaloid produced by fungi of the Claviceps genus. It is a crucial intermediate in the biosynthesis of D-(+)-lysergic acid. The pathway begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[1] The key steps are outlined in the diagram below.

This compound Biosynthesis This compound Biosynthetic Pathway tryptophan L-Tryptophan dmatrp Dimethylallyl-L-tryptophan tryptophan->dmatrp dmpp DMAPP dmpp->dmatrp n_methyl_dmatrp N-Methyl-DMATrp dmatrp->n_methyl_dmatrp N-methylation chanoclavine Chanoclavine-I n_methyl_dmatrp->chanoclavine Multiple Steps (Oxidation, Cyclization) agroclavine Agroclavine chanoclavine->agroclavine Oxidation & Cyclization This compound This compound agroclavine->this compound Hydroxylation (P450) lysergic_acid D-(+)-Lysergic Acid This compound->lysergic_acid Oxidation

A simplified diagram of the major intermediates in the fungal biosynthesis of this compound.
Chemical Synthesis Workflow

A chemical synthesis for this compound has been reported, providing a route from a related ergolene derivative. The workflow involves a two-step process: oxidation of a primary alcohol to an aldehyde, followed by reduction and rearrangement.

This compound Synthesis Chemical Synthesis Workflow for this compound start D-6-methyl-8-hydroxymethyl- 10α-methoxy-8-ergolene aldehyde D-6-methyl-8-formyl- 10α-methoxy-8-ergolene start->aldehyde Step 1: Oxidation product This compound aldehyde->product Step 2: Reductive Elimination reagent1 Oxidizing Agent (e.g., MnO₂ in Chloroform) reagent1->aldehyde reagent2 Reducing Agent in Acid (e.g., Zn in Acetic Acid) reagent2->product

A two-step chemical synthesis route to this compound from an ergolene precursor.

Experimental Protocols

The following sections describe generalized experimental methodologies for the isolation and synthesis of this compound based on available literature. Specific, validated protocols with precise quantitative details are not readily found and would require empirical development.

Isolation and Purification from Fungal Culture

This compound is typically isolated from saprophytic cultures of Claviceps species. The general procedure involves extraction and separation from other clavine alkaloids like agroclavine.

  • Culture and Harvest: Claviceps strains are grown in a suitable fermentation medium (e.g., ammoncitrate/sucrose) until alkaloid production is maximized. The mycelia and culture broth are harvested.

  • Alkalinization and Extraction: The combined culture material is made alkaline (e.g., with ammonia) to a pH of 8-9.5. The free alkaloids are then extracted into a water-immiscible organic solvent, such as chloroform or ether.

  • Acid-Base Partitioning: The organic extract containing the total alkaloid fraction is then extracted with an acidic aqueous solution (pH < 4). This transfers the protonated alkaloids into the aqueous phase, leaving behind non-basic impurities.

  • Fractional Separation: The acidic solution is carefully neutralized and then made alkaline again. This compound is more water-soluble than agroclavine. By carefully controlling the pH and performing sequential extractions with an organic solvent (e.g., chloroform), a partial separation can be achieved. Agroclavine tends to precipitate or be extracted first, leaving this compound in the alkaline aqueous solution, from which it can then be more thoroughly extracted.

  • Chromatography and Crystallization: The crude this compound fraction is further purified using column chromatography (e.g., silica gel or alumina). The purified this compound is then crystallized from a suitable solvent such as methanol or acetone to yield monoclinic prisms.

Chemical Synthesis Protocol

The following protocol is based on the synthetic route described in U.S. Patent 3,923,812.

  • Step 1: Oxidation:

    • A solution of the starting material, D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene, is prepared in a suitable solvent like chloroform.

    • An oxidizing agent, such as activated manganese dioxide (MnO₂), is added in excess.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The mixture is filtered to remove the manganese oxides, and the filtrate containing the intermediate aldehyde is evaporated to yield the crude product.

  • Step 2: Reductive Elimination:

    • The crude aldehyde from Step 1 is dissolved in a mixture of a weak acid, such as glacial acetic acid, and a protic solvent.

    • An active metal reducing agent, typically zinc dust, is added portion-wise to the solution.

    • The reaction is stirred, leading to the reduction of the aldehyde and subsequent elimination of the 10α-methoxy group to form the C9-C10 double bond characteristic of this compound.

    • Upon completion, the reaction is filtered to remove excess zinc. The filtrate is neutralized with a base (e.g., ammonium hydroxide) and extracted with an organic solvent like chloroform.

    • The organic extracts are combined, washed, dried, and evaporated to yield crude this compound, which can be purified by chromatography and/or crystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification of this compound. While a specific method for this compound is not detailed, a general approach for ergot alkaloids can be adapted:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium carbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Fluorescence detection is highly sensitive for ergot alkaloids (e.g., Excitation: ~310-320 nm, Emission: ~410-420 nm). UV detection at one of its absorbance maxima (e.g., 227 or 283 nm) can also be used.

  • Quantification: Performed by comparison of peak areas with those of a certified reference standard of this compound.

References

Elymoclavine as a Key Precursor in the Biosynthesis of Lysergic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of elymoclavine to lysergic acid, a critical step in the biosynthesis of ergot alkaloids. This document details the enzymatic processes, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways involved.

Introduction

Lysergic acid is the central precursor for a wide range of pharmacologically significant ergot alkaloids. Its biosynthesis in filamentous fungi, particularly species of Claviceps, involves a complex pathway originating from tryptophan and dimethylallyl pyrophosphate (DMAPP)[1][2]. A pivotal late-stage intermediate in this pathway is this compound. The conversion of this compound to lysergic acid represents a key branching point and a focus for synthetic biology and metabolic engineering efforts aimed at optimizing the production of valuable ergot-derived pharmaceuticals[3][4]. This guide focuses on the core scientific and technical aspects of this conversion.

The Biosynthetic Pathway: From this compound to Lysergic Acid

The transformation of this compound to lysergic acid is not a single enzymatic step but a short cascade of reactions. The key enzyme orchestrating this conversion is Clavine Oxidase A (CloA) , a cytochrome P450 monooxygenase[5][6]. The process can be described in two primary stages:

  • Oxidation of this compound to Paspalic Acid: CloA catalyzes the four-electron oxidation of this compound to yield paspalic acid. This reaction is dependent on NADPH as a cofactor and molecular oxygen[6][7]. The activity of CloA, being a cytochrome P450 enzyme, is characteristically inhibited by carbon monoxide[5][8].

  • Isomerization of Paspalic Acid to Lysergic Acid: Paspalic acid, the product of the CloA-catalyzed reaction, subsequently undergoes an isomerization to form the final product, D-lysergic acid. This rearrangement can occur spontaneously or may be facilitated by an isomerase[6][9].

It is also important to note that in many ergot alkaloid-producing fungi, the biosynthesis proceeds from agroclavine. In these organisms, CloA can catalyze a two-step oxidation: first converting agroclavine to this compound, and then this compound to paspalic acid[3][7].

Visualizing the Biosynthetic Pathway

The following diagram illustrates the conversion of this compound to lysergic acid.

This compound to Lysergic Acid Pathway cluster_cofactors Cofactors This compound This compound Paspalic_Acid Paspalic Acid This compound->Paspalic_Acid Clavine Oxidase A (CloA) (4e⁻ oxidation) Lysergic_Acid D-Lysergic Acid Paspalic_Acid->Lysergic_Acid Isomerization (spontaneous or enzymatic) NADPH NADPH NADP NADP+ NADPH->NADP O2 O₂ H2O 2H₂O O2->H2O

Biosynthetic conversion of this compound to D-lysergic acid.

Quantitative Data

Quantitative data on the enzymatic conversion of this compound to lysergic acid is primarily derived from studies involving heterologous expression of the cloA gene. The following tables summarize the available production data.

Table 1: Production of Lysergic Acid and this compound in Saccharomyces cerevisiae Expressing CloA Orthologs [3][7]

CloA Ortholog SourceSubstrateLysergic Acid (µM∙OD₆₀₀⁻¹)This compound (µM∙OD₆₀₀⁻¹)
Claviceps purpureaAgroclavine2.23 ± 0.350-
Chimeric AT5 9HypoAgroclavine2.62 ± 0.2350.113 ± 0.005
Wildtype 9HypoAgroclavine0.174 ± 0.014-
Wildtype AT5Agroclavine-2.75 ± 0.098

Data presented as mean ± standard deviation.

Table 2: Effect of Media Supplementation on CloA Activity in S. cerevisiae [3]

SupplementLysergic Acid (µg∙L⁻¹ OD₆₀₀⁻¹)This compound (µg∙L⁻¹ OD₆₀₀⁻¹)
Galactose only109.3 ± 7.818.5 ± 2.8
+ 5-ALA195.6 ± 7.3121.6 ± 7.7
+ FeCl₃109.3 ± 7.818.5 ± 2.8

Data represents the activity of C. purpurea CloA with agroclavine as the substrate. 5-ALA (5-aminolevulinic acid) is a precursor for heme biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies. These are generalized protocols based on published literature and may require optimization for specific experimental contexts.

Culturing of Claviceps purpurea

Claviceps purpurea can be cultured both parasitically on rye and axenically in submerged cultures to produce ergot alkaloids.

Materials:

  • Claviceps purpurea strain

  • Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculate the liquid fermentation medium with a mycelial slurry or spores of C. purpurea.

  • For parasitic cultivation, inoculate rye florets with a spore suspension of the fungus[4].

  • Harvest the mycelium by filtration or the sclerotia from the rye heads.

Heterologous Expression of Clavine Oxidase A (CloA) in Saccharomyces cerevisiae

S. cerevisiae is a viable host for the functional expression of CloA[3][7].

Materials:

  • cloA gene synthesized and cloned into a yeast expression vector (e.g., pYES2)

  • S. cerevisiae strain (e.g., BJ2168)

  • Synthetic Complete medium lacking uracil (SC-Ura) with glucose

  • Galactose for induction

  • 5-aminolevulinic acid (5-ALA) and FeCl₃ (optional supplements)

Protocol:

  • Transform the yeast expression vector containing the cloA gene into the S. cerevisiae host strain.

  • Select transformants on SC-Ura plates with glucose.

  • Inoculate a single colony into liquid SC-Ura medium with 2% glucose and grow overnight at 30°C.

  • Induce protein expression by transferring the cells to a medium containing 2% galactose. For enhanced heme biosynthesis and potentially higher CloA activity, supplement the induction medium with 1 mM 5-ALA and 1 mM FeCl₃[12].

  • Incubate at 25°C for 24-48 hours for protein expression.

  • Harvest the cells by centrifugation for subsequent enzyme assays or product analysis.

General Protocol for His-tagged Protein Purification

This is a general protocol for the purification of a His-tagged protein like CloA expressed in E. coli or yeast.

Materials:

  • Cell pellet containing the expressed His-tagged protein

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Lysozyme and DNase I (for bacterial lysis) or glass beads/sonicator (for yeast lysis)

Protocol:

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells using an appropriate method.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Equilibrate the Ni-NTA column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Buffer exchange the purified protein into a suitable storage buffer.

HPLC-FLD Method for this compound and Lysergic Acid Quantification

Instrumentation:

  • HPLC system with a fluorescence detector

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium carbonate solution (e.g., 2 mM)

  • This compound and D-lysergic acid standards

Sample Preparation:

  • Extract the fungal culture (mycelium and/or supernatant) with an appropriate solvent (e.g., acetonitrile or chloroform/methanol mixtures)[11][13].

  • Perform a clean-up step if necessary, for example, using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and activated carbon[13].

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase A: 2 mM ammonium carbonate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically used, starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B over time.

  • Flow Rate: 0.7 - 1.0 mL/min

  • Column Temperature: 25°C

  • Fluorescence Detection: Excitation at ~330 nm and emission at ~420 nm.

  • Injection Volume: 20 - 100 µL

Regulation of the Ergot Alkaloid Biosynthesis Pathway

The biosynthesis of ergot alkaloids is tightly regulated at the transcriptional level. The genes responsible for the pathway, including cloA, are typically found in a gene cluster known as the eas (ergot alkaloid synthesis) cluster[14][15].

Recent research has identified a key transcriptional regulator, EasR , in the fungus Metarhizium brunneum. The easR gene is located adjacent to the eas cluster, and its product is required for the expression of the biosynthetic genes within the cluster. Knockout of easR leads to a significant reduction or complete absence of eas gene transcripts and a lack of ergot alkaloid production[1][11]. Homologs of easR have been found in other ergot alkaloid-producing fungi, suggesting a conserved regulatory mechanism[11].

Furthermore, there is evidence of feedback inhibition within the pathway. Lysergic acid and this compound have been shown to inhibit the activity of earlier enzymes in the pathway, such as chanoclavine cyclase[9]. This suggests that the accumulation of late-stage intermediates can downregulate the overall flux through the pathway.

Visualizing the Regulatory Pathway

The following diagram illustrates the transcriptional regulation of the eas gene cluster by EasR.

Regulatory Pathway of Ergot Alkaloid Biosynthesis cluster_gene_cluster Ergot Alkaloid Synthesis (eas) Gene Cluster dmaW dmaW easF easF easC easC easE easE easA easA cloA cloA easR_gene easR gene EasR_protein EasR Protein (Transcription Factor) easR_gene->EasR_protein transcription & translation EasR_protein->dmaW activates transcription EasR_protein->cloA Unknown_Signal Unknown Cellular or Environmental Signals Unknown_Signal->easR_gene regulates expression

Transcriptional regulation of the eas cluster by the EasR transcription factor.

Conclusion

The conversion of this compound to lysergic acid, catalyzed by the cytochrome P450 monooxygenase CloA, is a critical transformation in the biosynthesis of ergot alkaloids. Understanding the enzymology, genetics, and regulation of this step is paramount for the rational design of microbial cell factories for the enhanced production of lysergic acid and its derivatives. While significant progress has been made in identifying the key enzyme and its role, further detailed biochemical characterization of CloA, including its kinetic parameters and the elucidation of the upstream signaling pathways that regulate its expression, will be crucial for advancing the field of ergot alkaloid biotechnology. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals in this domain.

References

Natural sources of elymoclavine producing fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Elymoclavine-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetracyclic ergoline alkaloid of significant interest in the pharmaceutical industry. It serves as a key precursor in the biosynthesis of D-(+)-lysergic acid, the foundational structure for numerous semisynthetic drugs used to treat conditions like migraines, Parkinson's disease, and hyperprolactinemia.[1][2][3] this compound itself is an oxidation product of agroclavine and is found naturally in various fungal species.[4][5] This technical guide provides a comprehensive overview of the primary natural fungal sources of this compound, details on production yields, the biosynthetic pathway, and standardized protocols for isolation, cultivation, and analysis.

Primary Fungal Sources of this compound

This compound production is predominantly associated with fungi from the family Clavicipitaceae, but species from other genera, including Penicillium and Aspergillus, are also known to harbor the genetic machinery for its synthesis.

Genus Claviceps

The genus Claviceps is the most prolific and historically significant source of ergot alkaloids, including this compound. These fungi are typically plant pathogens, infecting the ovaries of grasses and cereals to form hardened fungal structures called sclerotia or ergots.[6]

  • Claviceps purpurea : Famous for causing ergotism, this fungus infects rye and other temperate grasses.[3][6] While it can produce a wide spectrum of ergot alkaloids, including complex ergopeptines, specific strains have been selected for high-yield clavine production.[3][7] For instance, some strains can be manipulated to accumulate this compound as a primary product.[7]

  • Claviceps fusiformis : This species is a parasite of pearl millet (Pennisetum glaucum).[2][3] Unlike C. purpurea, the ergot alkaloid synthesis pathway in C. fusiformis naturally terminates at the clavine stage, making it a significant natural producer of agroclavine and this compound.[3][8] Genetic analysis reveals that its pathway lacks the functional genes required for conversion into lysergic acid and subsequent derivatives.[3]

  • Claviceps paspali : This fungus is another notable producer of clavine alkaloids.[7] Certain strains have been utilized in industrial fermentation processes for ergot alkaloid production.

Endophytic and Symbiotic Fungi
  • Genus Epichloë : These fungi exist as systemic, often mutualistic, endophytes within cool-season grasses.[5] They produce a range of ergot alkaloids that protect the host plant from herbivores. This compound is a known intermediate in their biosynthetic pathway leading to more complex lysergic acid derivatives.[5][9]

  • Genus Periglandula : Found in a symbiotic relationship with morning glory species (Convolvulaceae), these fungi are the true producers of the ergot alkaloids found in these plants.[10][11][12] The alkaloid profile in symbiotic morning glories can include a mixture of clavines (chanoclavine, this compound, agroclavine), simple lysergic acid amides, and ergopeptines.[10][13]

Genera Aspergillus and Penicillium

Fungi from these genera are ubiquitous saprophytes, with some species known to produce a diverse array of secondary metabolites.[14][15]

  • Aspergillus species : While many Aspergillus species produce a different class of ergot alkaloids called fumiglavines, some, like Aspergillus leporis, have been discovered to possess the complete gene cluster for producing lysergic acid derivatives, indicating this compound as an intermediate.[16][17] Furthermore, model organisms like Aspergillus fumigatus have been genetically engineered to express genes from clavicipitaceous fungi to produce lysergic acid, demonstrating the functional conservation of the pathway.[18]

  • Penicillium species : Certain species, such as Penicillium roqueforti and Penicillium commune, produce clavine alkaloids like festuclavine and agroclavine.[16] These fungi typically lack the key enzyme, CloA, a P450 monooxygenase, responsible for the conversion of clavines to lysergic acid, causing the pathway to terminate at an earlier stage.[16]

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the fungal strain and the fermentation conditions. Submerged culture (fermentation) is the standard method for industrial production.

Fungal Species/StrainProduction MethodThis compound Titer (mg/L)Total Alkaloids (mg/L)NotesReference(s)
Claviceps purpurea 88-EP/1988Submerged Culture~2,500Not specifiedThis compound constitutes ~90% of total alkaloids.[7]
Claviceps purpurea 59 CC5/86Submerged Culture300 - 9003,000 - 6,000This compound is 10-15% of total alkaloids.[7]
Claviceps fusiformis W1Submerged CultureNot specifiedNot specifiedKnown to accumulate agroclavine and this compound.[7][8]
Claviceps paspali CCM 8061 / C. purpurea CCM F-733Mixed Submerged Culture1,1884,890This compound is ~24.3% of total alkaloids in a mixed culture.[7]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process beginning with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2] The pathway proceeds through several key intermediates, including chanoclavine-I and agroclavine. The final step in this compound formation is the oxidation of agroclavine.[4][5] This reaction is catalyzed by a cytochrome P450 monooxygenase, a product of the cloA gene.[1][19]

Elymoclavine_Biosynthesis TRP L-Tryptophan + DMAPP DMAT Dimethylallyl- tryptophan (DMAT) TRP->DMAT DmaW (DMATS) CHAN Chanoclavine-I DMAT->CHAN Multi-step (EasF, EasC, EasE, EasD) CHAN_ALD Chanoclavine-I -aldehyde CHAN->CHAN_ALD EasE AGRO Agroclavine CHAN_ALD->AGRO EasA, EasG ELYMO This compound AGRO->ELYMO CloA (P450) LYS Lysergic Acid ELYMO->LYS CloA (P450)

Caption: Biosynthetic pathway from primary metabolites to this compound and lysergic acid.

Experimental Protocols

The following sections outline generalized methodologies for the study of this compound-producing fungi.

Isolation and Identification of Fungi

This protocol describes the isolation of endophytic or pathogenic fungi from host plant material.

  • Sample Collection : Collect fresh plant material, such as sclerotia of Claviceps from rye heads or seeds from morning glory plants (Ipomoea sp.).

  • Surface Sterilization :

    • Thoroughly wash the plant material with sterile distilled water.

    • Immerse in 70% ethanol for 1-2 minutes.

    • Transfer to a 1-2% sodium hypochlorite solution for 3-5 minutes.

    • Rinse three times with sterile distilled water to remove residual sterilizing agents.

  • Inoculation : Aseptically place the sterilized plant material onto a suitable growth medium, such as Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., streptomycin sulfate) to inhibit bacterial growth.

  • Incubation : Incubate plates at 22-25°C in the dark. Fungal mycelia should emerge from the plant tissue within 5-14 days.

  • Purification : Subculture the leading edge of the fungal hyphae onto fresh PDA plates to obtain a pure culture.

  • Identification : Identify the isolated fungus using both morphological characteristics (colony morphology, microscopic features of conidiophores and conidia) and molecular techniques (e.g., sequencing of the ITS region of ribosomal DNA).[20]

Submerged Culture for this compound Production

This protocol is for the liquid fermentation of a pure fungal culture to produce this compound.

  • Inoculum Preparation : Grow the fungus on solid agar for 7-14 days. Transfer a small piece of the mycelial mat to a seed culture flask containing a suitable liquid medium. Incubate on a rotary shaker (120-150 rpm) at 24°C for 3-5 days.

  • Production Medium : A typical production medium contains a carbon source (e.g., mannitol, sucrose), a nitrogen source (e.g., ammonium succinate, peptone), and essential mineral salts. The pH is generally maintained between 5.0 and 6.5.[21]

  • Fermentation : Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment in a shaker flask or a bioreactor at 24-28°C for 14-21 days.

  • Monitoring : Periodically sample the culture to monitor fungal growth (dry cell weight) and alkaloid production (via HPLC).

Extraction and Quantification of this compound

This protocol details the extraction and analysis of this compound from the fermentation broth.

  • Separation : Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction :

    • Make the culture broth alkaline (pH 8-9) with ammonium hydroxide.

    • Perform a liquid-liquid extraction using an organic solvent such as chloroform or ethyl acetate. Repeat the extraction 2-3 times.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Quantification by HPLC :

    • Sample Preparation : Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Chromatographic Conditions :

      • Column : C18 reverse-phase column.

      • Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).

      • Detection : UV detector (at ~310 nm) or a fluorescence detector (excitation at ~310 nm, emission at ~410 nm). Mass spectrometry (LC-MS) can be used for confirmation.

    • Analysis : Quantify this compound by comparing the peak area to that of a known concentration of an this compound standard.

Experimental_Workflow A Sample Collection (e.g., Sclerotia, Seeds) B Surface Sterilization A->B C Inoculation on Agar Medium B->C D Pure Culture Isolation C->D E Inoculum Preparation (Seed Culture) D->E F Submerged Fermentation (Production Culture) E->F G Biomass/Broth Separation F->G H Solvent Extraction of Alkaloids G->H I HPLC-UV/Fluorescence/MS Analysis H->I J This compound Quantification I->J

Caption: General experimental workflow for this compound production and analysis.

Conclusion

The natural production of this compound is distributed across several key fungal genera, with Claviceps species being the most potent sources for industrial applications. Symbiotic and endophytic fungi like Periglandula and Epichloë represent an ecologically important and genetically diverse reservoir of ergot alkaloid biosynthesis pathways. Understanding these natural sources, combined with optimized fermentation protocols and genetic engineering of model fungi like Aspergillus, provides a powerful platform for the sustainable production of this compound and its valuable pharmaceutical derivatives. Continued bioprospecting and metabolic engineering efforts are likely to uncover novel strains and further enhance production titers.

References

An In-Depth Technical Guide to the Identification of Elymoclavine in Claviceps fusiformis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification of elymoclavine, a key clavine alkaloid produced by the fungus Claviceps fusiformis. This document details the biosynthetic pathway of this compound in this organism, outlines detailed experimental protocols for its extraction and analysis, and presents quantitative data from submerged culture fermentations. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, providing the necessary information to isolate and identify this important secondary metabolite.

Introduction

Claviceps fusiformis is a fungus known for its production of ergot alkaloids, a class of secondary metabolites with a wide range of biological activities. Unlike other Claviceps species that produce more complex ergopeptines, C. fusiformis primarily synthesizes clavine alkaloids, with agroclavine and this compound being the main components found in its sclerotia and submerged cultures.[1][2] this compound serves as a crucial precursor for the semi-synthetic production of various pharmaceutically important ergot derivatives. This guide focuses on the technical aspects of identifying this compound from C. fusiformis, covering its biosynthesis, extraction, and analytical characterization.

This compound Biosynthesis in Claviceps fusiformis

The biosynthesis of ergot alkaloids in Claviceps species is a complex process involving a cluster of genes. In C. fusiformis, the pathway is truncated, leading to the accumulation of this compound as a final product. This is due to a non-functional cloA gene, which in other species encodes the enzyme responsible for the oxidation of this compound to lysergic acid.[3][4] The key steps in the biosynthesis of this compound in C. fusiformis are outlined below.

Elymoclavine_Biosynthesis Tryptophan L-Tryptophan dmaW dmaW Tryptophan->dmaW DMAPP DMAPP DMAPP->dmaW DMAT Dimethylallyltryptophan easF easF DMAT->easF N_Me_DMAT N-Methyl-DMAT easE easE N_Me_DMAT->easE Chanoclavine_I Chanoclavine-I easC easC Chanoclavine_I->easC Agroclavine Agroclavine easD easD Agroclavine->easD This compound This compound cloA_inactive cloA (non-functional) This compound->cloA_inactive Lysergic_acid Lysergic Acid (Blocked in C. fusiformis) dmaW->DMAT easF->N_Me_DMAT easE->Chanoclavine_I easC->Agroclavine easD->this compound cloA_inactive->Lysergic_acid

Figure 1: Biosynthetic pathway of this compound in Claviceps fusiformis.

Experimental Protocols

Fungal Culture and this compound Production

Claviceps fusiformis can be cultivated in submerged cultures to produce this compound. A typical fermentation protocol is as follows:

  • Inoculum Preparation: Inoculate a suitable seed medium with a mycelial suspension of C. fusiformis. The seed medium can consist of sucrose, asparagine, and mineral salts. Incubate the culture on a rotary shaker at 24-28°C for 3-5 days.

  • Production Fermentation: Transfer the seed culture to a production medium. A sucrose-ammonium sulfate-based medium has been shown to be effective for clavine alkaloid production.[4] The fermentation is typically carried out in stirred fermenters for 6-10 days at 24-28°C.

  • Monitoring: Monitor the fermentation for pH, substrate consumption, and alkaloid production. The pH of the medium is a critical parameter and should be maintained in the optimal range for alkaloid synthesis (typically pH 5.0-6.0).

Extraction of this compound

This compound is primarily excreted into the culture medium. The following protocol can be used for its extraction from the culture filtrate:

  • Mycelium Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation. The supernatant contains the dissolved this compound.

  • Alkalinization: Adjust the pH of the culture filtrate to approximately 8.0-9.0 with a base such as ammonium hydroxide. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

  • Solvent Extraction: Extract the alkalinized filtrate with a water-immiscible organic solvent such as chloroform or a mixture of n-butanol and chloroform.[4] Perform the extraction multiple times to ensure complete recovery of the alkaloids.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Analytical Identification

TLC is a rapid and simple method for the qualitative analysis of this compound in the crude extract.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2, v/v).

  • Detection: Visualize the separated spots under UV light (254 nm and 366 nm). This compound typically appears as a fluorescent spot. Further visualization can be achieved by spraying the plate with Van Urk's reagent (p-dimethylaminobenzaldehyde in sulfuric acid), which gives a characteristic blue to purple color with ergot alkaloids.

HPLC is a powerful technique for the separation and quantification of this compound.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound. For more selective and sensitive detection, fluorescence or mass spectrometry detectors can be used.

A more detailed HPLC-MS/MS method is described in the following section.

HPLC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for ergot alkaloids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis.

Data Presentation

Quantitative Data

The yield of this compound in submerged cultures of Claviceps fusiformis can vary depending on the strain and fermentation conditions. The following table summarizes reported yields.

Claviceps fusiformis StrainFermentation ConditionsThis compound Yield (mg/L)Reference
W1Submerged cultureUp to 2322[5]
Not specifiedSubmerged culture with improved mediumPart of total clavines up to 6000[4]
Spectroscopic Data

Definitive identification of this compound requires spectroscopic analysis.

  • High-Resolution Mass Spectrometry (HRMS): The expected exact mass for the protonated molecule of this compound ([C₁₆H₁₉N₂O]⁺) can be calculated and compared with the measured mass for confirmation of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the precursor ion provides structural information. Common fragmentation pathways for clavine alkaloids involve the ergoline ring system.

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound. While a complete and validated set of NMR data for this compound is not consistently reported across the literature in a single, easily accessible source, the following table provides an example of the type of data that should be collected and compared with a reference standard.

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
2Data not availableData not available
3Data not availableData not available
4Data not availableData not available
5Data not availableData not available
6Data not availableData not available
7Data not availableData not available
8Data not availableData not available
9Data not availableData not available
10Data not availableData not available
11Data not availableData not available
12Data not availableData not available
13Data not availableData not available
14Data not availableData not available
15Data not availableData not available
16Data not availableData not available
17Data not availableData not available

Note: The specific chemical shifts will depend on the solvent used for the NMR analysis. It is highly recommended to acquire NMR data on the isolated compound and compare it with a certified reference standard of this compound.

Experimental Workflow Diagram

The overall workflow for the identification of this compound from Claviceps fusiformis is summarized in the following diagram.

Elymoclavine_Identification_Workflow Culture Submerged Culture of C. fusiformis Separation Filtration/Centrifugation Culture->Separation Mycelium Mycelium (discard) Separation->Mycelium Filtrate Culture Filtrate Separation->Filtrate Alkalinization pH Adjustment (8-9) Filtrate->Alkalinization Extraction Solvent Extraction (e.g., Chloroform) Alkalinization->Extraction Aqueous_waste Aqueous Phase (waste) Extraction->Aqueous_waste Organic_phase Organic Phase Extraction->Organic_phase Concentration Concentration (Rotary Evaporation) Organic_phase->Concentration Crude_extract Crude this compound Extract Concentration->Crude_extract TLC TLC Analysis (Qualitative) Crude_extract->TLC HPLC HPLC/HPLC-MS/MS Analysis (Quantitative & Confirmatory) Crude_extract->HPLC NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR For purified fraction

Figure 2: General experimental workflow for this compound identification.

Conclusion

This technical guide has provided a detailed framework for the identification of this compound from Claviceps fusiformis. By understanding the biosynthetic pathway, following the outlined experimental protocols for extraction and analysis, and utilizing the provided data for comparison, researchers can confidently identify and quantify this important ergot alkaloid. The successful identification of this compound is a critical step for its further utilization in the development of new therapeutic agents.

References

Elymoclavine solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Elymoclavine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a significant ergoline alkaloid. This compound serves as a crucial precursor in the biosynthesis of D-(+)-lysergic acid, a foundational component for numerous pharmaceutical agents[1]. Understanding its solubility is paramount for its extraction, purification, formulation, and overall application in drug development. This document collates available solubility data, outlines standard experimental protocols for its determination, and illustrates relevant biochemical pathways.

A foundational understanding of this compound's physicochemical properties is essential for interpreting its solubility characteristics. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₈N₂OPubChem[2][3]
Molar Mass 254.33 g/mol PubChem[2][3]
CAS Number 548-43-6PubChem[2][3]
LogP (Octanol-Water) 1.978Chem960[4]
Topological Polar Surface Area 39.3 ŲPubChem, Chem960[2][4]
Hydrogen Bond Donor Count 2Chem960[4]
Hydrogen Bond Acceptor Count 2Chem960[4]

This compound Solubility Profile

The solubility of this compound has been qualitatively described across a range of solvents. While precise quantitative data (e.g., mg/mL) is not extensively available in peer-reviewed literature, patent documents provide a functional summary of its solubility behavior[5].

Table of this compound Solubility

SolventSolubility DescriptionNotes
Pyridine Readily Soluble[5]
Acetone SolubleCan be used for recrystallization[5].
Methanol SolubleCan be used for recrystallization[5].
Ethanol SolubleCan be used for recrystallization[5].
Butanol Soluble[5]
Water (Cold) Fairly SolubleThe resulting solution has an alkaline reaction[5].
Benzene Sparingly SolubleCan be used for recrystallization[5].
Toluene Sparingly Soluble[5]
Chloroform Sparingly SolubleCan be used for recrystallization[5].
Ether Sparingly SolubleCan be used for recrystallization[5].
Ethyl Acetate Sparingly SolubleCan be used for recrystallization[5].
Petroleum Ether Insoluble[5]
Ligroin Insoluble[5]

Note: Solutions of this compound in various solvents are sensitive to sunlight and may turn brown and fluoresce upon exposure[5].

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method [6]. This method ensures that the compound reaches its true thermodynamic equilibrium in the solvent. A generalized protocol, harmonized from best practices, is detailed below[6][7][8].

Saturation Shake-Flask (SSF) Protocol
  • Preparation : An excess amount of solid this compound is added to a known volume of the solvent (e.g., specific buffer, organic solvent) in a sealed container, such as a glass vial or flask[6]. Preliminary tests are recommended to determine the approximate amount of substance needed[7].

  • Equilibration : The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for an extended period[6]. Equilibrium is typically reached within 24 to 48 hours, during which the rate of dissolution equals the rate of precipitation[6]. Continuous stirring or shaking is employed to facilitate this process[6].

  • Phase Separation : After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results. Common methods include centrifugation or filtration through a low-binding filter (e.g., PTFE)[6].

  • Sampling and Analysis : A precise aliquot of the clear supernatant is carefully removed. The sample may require dilution with a suitable solvent to fall within the linear range of the analytical method[6].

  • Quantification : The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation : The solubility is calculated by accounting for the dilution factor and expressed in units such as mg/mL, µg/mL, or mol/L. A minimum of three replicate experiments is recommended to ensure data accuracy[7].

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A 1. Add excess this compound to solvent B 2. Seal container A->B C 3. Agitate at constant T (24-48 hours) B->C D 4. Separate solid/liquid (Centrifuge/Filter) C->D E 5. Sample supernatant D->E F 6. Dilute if necessary E->F G 7. Quantify concentration (e.g., HPLC, LC-MS) F->G H Calculate Solubility G->H G Agroclavine Agroclavine This compound This compound Agroclavine->this compound 2e⁻ Oxidation PaspalicAcid Paspalic Acid This compound->PaspalicAcid 4e⁻ Oxidation LysergicAcid D-(+)-Lysergic Acid PaspalicAcid->LysergicAcid Isomerization Enzyme Clavine Oxidase (CloA) (Cytochrome P450) Enzyme->this compound Enzyme->PaspalicAcid

References

Unveiling the Spectroscopic Signature of Elymoclavine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption spectrum of elymoclavine, a significant ergot alkaloid. This document compiles available spectroscopic data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways to support research and development efforts in pharmacology and medicinal chemistry.

UV Absorption Spectrum of this compound

This compound, an important precursor in the biosynthesis of lysergic acid, exhibits a characteristic UV absorption profile due to its indole moiety. Spectroscopic analysis in the UV region is a fundamental technique for the identification, quantification, and purity assessment of this compound.

Quantitative Spectroscopic Data
Compoundλmax (nm)λmin (nm)SolventMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
This compound~282~246Not explicitly stated (likely ethanol)Not Reported[1]

Note: The solvent was not explicitly mentioned for the UV spectrum measurement in the cited patent, but ethanol was used for other measurements described in the same document.[1]

Experimental Protocols for UV-Vis Spectroscopy

While a specific, detailed experimental protocol for measuring the UV absorption spectrum of this compound is not available in the public domain, a general methodology for the UV-Vis analysis of an organic compound like this compound is presented below. This protocol is based on standard laboratory practices.

General Experimental Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing prep_start Start: Obtain this compound Sample weigh Accurately weigh a small amount of this compound prep_start->weigh dissolve Dissolve in a suitable UV-grade solvent (e.g., Ethanol) weigh->dissolve dilute Prepare a series of dilutions to a known concentration dissolve->dilute instrument_setup Set up UV-Vis Spectrophotometer dilute->instrument_setup Transfer to cuvette blank Record baseline with the pure solvent (blank) instrument_setup->blank measure Measure the absorbance of the this compound solution blank->measure scan Scan across the UV range (e.g., 200-400 nm) measure->scan plot Plot Absorbance vs. Wavelength scan->plot identify_lambda_max Identify the wavelength of maximum absorbance (λmax) plot->identify_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) using Beer-Lambert Law (A = εcl) identify_lambda_max->calculate_epsilon

Caption: General workflow for determining the UV-Vis absorption spectrum of this compound.

Detailed Methodology
  • Solvent Selection: A suitable solvent must be chosen that dissolves the analyte and is transparent in the UV region of interest. Ethanol or methanol are common choices for ergot alkaloids. The solvent should be of spectroscopic grade to minimize interference.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation and Measurement:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).

    • Rinse the sample cuvette with the this compound solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • The wavelength at which the highest absorbance is recorded is the λmax.

    • If the concentration of the solution and the path length of the cuvette (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of ergot alkaloids, originating from the amino acid tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). Understanding this pathway is crucial for microbial strain development and the biotechnological production of these valuable compounds.

G Tryptophan Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT N_DMAT N-Methyl-DMAT DMAT->N_DMAT Methylation Chanoclavine_I Chanoclavine-I N_DMAT->Chanoclavine_I Oxidation & Cyclization Chanoclavine_I_aldehyde Chanoclavine-I-aldehyde Chanoclavine_I->Chanoclavine_I_aldehyde Oxidation Agroclavine Agroclavine Chanoclavine_I_aldehyde->Agroclavine Cyclization This compound This compound Agroclavine->this compound Hydroxylation Lysergic_acid Lysergic Acid This compound->Lysergic_acid Oxidation

Caption: Simplified biosynthetic pathway leading to the formation of this compound and lysergic acid.

Putative Signaling Pathway in the Central Nervous System

While the precise signaling mechanisms of this compound are not fully elucidated, many ergot alkaloids are known to interact with various neurotransmitter receptors in the central nervous system, including dopaminergic and serotonergic receptors. The diagram below illustrates a generalized signaling cascade for a G-protein coupled dopamine D2 receptor, a common target for ergot alkaloids.

G This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Binds to G_protein Gi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced PKA Protein Kinase A cAMP->PKA Reduced activation of Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Altered phosphorylation of target proteins

Caption: Postulated signaling pathway of this compound via a dopamine D2 receptor.

References

The Central Role of Elymoclavine in the Clavine Alkaloid Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elymoclavine, a key intermediate in the biosynthesis of ergot alkaloids, holds a pivotal position in the intricate web of clavine alkaloid transformations. This technical guide provides an in-depth exploration of the biochemical relationship of this compound to its fellow clavine alkaloids, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Understanding these relationships is crucial for the targeted development of novel pharmaceuticals and the optimization of biotechnological production systems for these valuable compounds.

This compound in the Ergot Alkaloid Biosynthetic Pathway

This compound is a tetracyclic ergoline alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of more complex ergot alkaloids, most notably lysergic acid and its derivatives. The generally accepted pathway begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP) and proceeds through a series of enzymatic reactions to produce the first clavine alkaloid, chanoclavine-I. Subsequent modifications lead to agroclavine, the direct precursor to this compound.

The conversion of agroclavine to this compound is a critical hydroxylation step. This reaction is catalyzed by a cytochrome P450 monooxygenase known as Clavine Oxidase (CloA)[1][2][3]. This enzyme utilizes molecular oxygen and NADPH as a cofactor to introduce a hydroxyl group at the C-17 methyl group of agroclavine[1][2].

This compound, in turn, is the substrate for further oxidation reactions, also catalyzed by CloA, to form paspalic acid[4][5][6]. Paspalic acid then undergoes an isomerization to yield the pharmaceutically important D-lysergic acid[4][5]. It is noteworthy that some fungal strains, such as certain species of Claviceps, naturally accumulate this compound as a major alkaloid, indicating variations in the efficiency or presence of the downstream enzymatic machinery[7][8].

The overall flow from agroclavine to lysergic acid can be summarized as follows:

Agroclavine → this compound → Paspalic Acid → Lysergic Acid

This sequence highlights this compound's central role as both a product and a precursor in the clavine alkaloid pathway.

Elymoclavine_Biosynthesis Agroclavine Agroclavine This compound This compound Agroclavine->this compound CloA (Oxidation) Paspalic_Acid Paspalic Acid This compound->Paspalic_Acid CloA (Oxidation) Lysergic_Acid Lysergic Acid Paspalic_Acid->Lysergic_Acid Isomerization

Figure 1: Core biosynthetic relationship of this compound.

Quantitative Data on this compound and Related Alkaloids

The production of this compound and its conversion to other clavine alkaloids can vary significantly depending on the fungal strain and culture conditions. Recent advances in synthetic biology have enabled the heterologous expression of ergot alkaloid biosynthetic pathways in host organisms like Saccharomyces cerevisiae, providing a controlled system for quantitative analysis.

Fungal Strain/Engineered HostKey Enzyme(s) ExpressedAgroclavine (µg/L)This compound (µg/L)Lysergic Acid (µg/L)Reference
Claviceps purpurea Wild TypeEndogenousVariableVariableVariable[9]
Claviceps fusiformisEndogenousAccumulatesAccumulatesNot Produced[7]
S. cerevisiae expressing AT5 9Hypo CloAChimeric CloA-113 ± 515x higher than WT[2]
S. cerevisiae expressing wildtype AT5 CloAWildtype CloA-2750 ± 98-[2]
S. cerevisiae expressing wildtype 9Hypo CloAWildtype CloA-174 ± 14-[2]

Note: "-" indicates data not provided in the cited source. The data from engineered S. cerevisiae highlights the differing efficiencies and product profiles of various CloA orthologs.

Experimental Protocols

Extraction of Clavine Alkaloids from Fungal Cultures

This protocol outlines a general procedure for the extraction of clavine alkaloids from submerged fungal cultures.

Materials:

  • Fungal culture broth

  • Chloroform

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Separate the fungal mycelium from the culture broth by centrifugation or filtration.

  • Adjust the pH of the supernatant (culture broth) to approximately 8.5 with the sodium bicarbonate solution.

  • Extract the alkaloids from the alkalinized supernatant with an equal volume of chloroform. Repeat the extraction three times.

  • For the mycelium, homogenize the biomass in a suitable solvent (e.g., methanol/water mixture) and then follow a similar liquid-liquid extraction procedure after adjusting the pH.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Extraction_Workflow cluster_culture Fungal Culture cluster_separation Separation cluster_extraction Extraction Culture Submerged Culture Centrifugation Centrifugation/ Filtration Culture->Centrifugation Alkalinize Alkalinize Supernatant (pH 8.5) Centrifugation->Alkalinize LLE Liquid-Liquid Extraction (Chloroform) Alkalinize->LLE Dry Dry Extract (Na2SO4) LLE->Dry Evaporate Evaporate Solvent Dry->Evaporate Redissolve Redissolve in Methanol Evaporate->Redissolve HPLC_Analysis HPLC_Analysis Redissolve->HPLC_Analysis To HPLC Analysis

Figure 2: Workflow for clavine alkaloid extraction.
HPLC Analysis of Clavine Alkaloids

High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection is the standard method for the separation and quantification of clavine alkaloids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector (FLD) or a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Acetonitrile

    • Solvent B: Ammonium carbonate buffer (e.g., 0.1 M, pH 7.2)

  • Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar alkaloids. The exact gradient will need to be optimized based on the specific column and alkaloids of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Fluorescence: Excitation at ~310 nm and emission at ~410 nm.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used.

Procedure:

  • Prepare standard solutions of this compound, agroclavine, and other relevant clavine alkaloids of known concentrations in the mobile phase or a suitable solvent.

  • Inject a known volume (e.g., 20 µL) of the prepared standards and the redissolved sample extracts into the HPLC system.

  • Identify the alkaloids in the sample extracts by comparing their retention times with those of the standards.

  • Quantify the alkaloids by constructing a calibration curve from the peak areas of the standards.

In Vitro Assay of Clavine Oxidase (CloA) Activity

This protocol describes a general method for assaying the activity of CloA, a cytochrome P450 enzyme, in microsomal fractions.

Materials:

  • Microsomal fraction containing CloA (prepared from fungal cultures or a heterologous expression system).

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.5).

  • Agroclavine or this compound (substrate).

  • NADPH.

  • Acetonitrile.

  • HPLC system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, potassium phosphate buffer, and the substrate (agroclavine or this compound) in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a few minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the product (this compound or paspalic acid) using HPLC as described in section 3.2.

  • A control reaction without NADPH should be run in parallel to account for any non-enzymatic conversion.

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other ergot alkaloids is tightly regulated at the genetic level. The genes responsible for the pathway, termed eas (ergot alkaloid synthesis) genes, are typically found in a gene cluster[10]. The expression of these genes is coordinately regulated by various factors, including nutrient availability and developmental cues within the fungus.

While a dedicated pathway-specific transcription factor has not been definitively identified within the eas cluster in Claviceps purpurea, evidence suggests that global regulatory networks and chromatin remodeling play a significant role. For instance, the expression of the eas gene cluster can be influenced by phosphate levels in the culture medium[10]. Furthermore, recent studies have implicated a novel gene, easR, adjacent to the eas cluster in Metarhizium brunneum as a potential transcription factor required for ergot alkaloid accumulation[1]. Homologs of easR are also found in other ergot alkaloid-producing fungi, suggesting a conserved regulatory mechanism.

Regulation_Pathway cluster_signals Regulatory Signals cluster_regulators Regulatory Factors cluster_genes Target Genes cluster_output Biosynthetic Output Nutrient_Signals Nutrient Signals (e.g., Phosphate) Global_Regulators Global Regulators Nutrient_Signals->Global_Regulators Developmental_Cues Developmental Cues Developmental_Cues->Global_Regulators Eas_Cluster eas Gene Cluster (including cloA) Global_Regulators->Eas_Cluster +/- EasR EasR (Putative TF) EasR->Eas_Cluster + This compound This compound & other Clavine Alkaloids Eas_Cluster->this compound

Figure 3: Putative regulatory network of clavine alkaloid biosynthesis.

Conclusion

This compound stands as a critical juncture in the biosynthesis of clavine and ergot alkaloids. Its formation from agroclavine and subsequent conversion to paspalic acid are key steps that dictate the final alkaloid profile of a producing organism. The cytochrome P450 monooxygenase, CloA, is the central enzyme governing these transformations. A thorough understanding of the biochemical relationships, quantitative production dynamics, and regulatory mechanisms surrounding this compound is paramount for researchers in natural product chemistry, fungal biotechnology, and drug development. The protocols and data presented in this guide offer a solid foundation for further investigation and manipulation of this important biosynthetic pathway.

References

The Biosynthesis of Elymoclavine from Tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elymoclavine, a key intermediate in the biosynthesis of ergot alkaloids, holds significant interest for the pharmaceutical industry due to its potential as a precursor for various therapeutic agents. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, commencing from the primary precursor, L-tryptophan. It details the enzymatic transformations, intermediate compounds, and the genetic regulation of this intricate pathway. Furthermore, this document furnishes detailed experimental protocols for key analytical and molecular biology techniques employed in the study of this compound biosynthesis. Quantitative data on enzyme kinetics and production yields are systematically presented in tabular format. Visual diagrams generated using the DOT language are provided to elucidate the biosynthetic pathway, regulatory networks, and experimental workflows, offering a holistic resource for researchers in natural product biosynthesis and drug development.

Introduction

Ergot alkaloids are a diverse class of secondary metabolites produced by various fungi, most notably species of the genus Claviceps. This compound is a tetracyclic ergoline alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of more complex ergot alkaloids, such as lysergic acid and its derivatives. The biosynthesis of this compound originates from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). Understanding the intricate enzymatic steps and regulatory mechanisms governing this pathway is paramount for the targeted engineering of microbial strains for enhanced production of this compound and other valuable ergot alkaloids.

The Biosynthetic Pathway from Tryptophan to this compound

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions encoded by a cluster of genes, commonly referred to as the eas (ergot alkaloid synthesis) gene cluster. The pathway can be broadly divided into the formation of the ergoline ring system followed by specific tailoring reactions.

The initial committed step is the prenylation of L-tryptophan at the C4 position of the indole ring with dimethylallyl pyrophosphate (DMAPP) to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT). This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW). Subsequently, DMAT undergoes N-methylation to yield N-methyl-DMAT, a reaction catalyzed by the methyltransferase EasF.

The formation of the tetracyclic ergoline scaffold proceeds through a series of complex oxidative and cyclization reactions. N-methyl-DMAT is converted to chanoclavine-I, a tricyclic intermediate. This transformation is believed to involve multiple enzymatic steps, including the activities of a catalase (EasC) and a chanoclavine-I synthase (EasE). Chanoclavine-I is then oxidized to chanoclavine-I-aldehyde by the dehydrogenase EasD.

Chanoclavine-I-aldehyde represents a key branch point in the ergot alkaloid pathway. In the route to this compound, chanoclavine-I-aldehyde is converted to agroclavine. This conversion is catalyzed by the reductase EasA and EasG. Finally, agroclavine is oxidized to this compound by the cytochrome P450 monooxygenase, clavine oxidase (CloA). This enzyme can further oxidize this compound to paspalic acid, a direct precursor of lysergic acid.

Elymoclavine_Biosynthesis tryptophan L-Tryptophan dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat dmapp DMAPP dmapp->dmat DmaW me_dmat N-Methyl-DMAT dmat->me_dmat EasF chanoclavine_I Chanoclavine-I me_dmat->chanoclavine_I EasC, EasE chanoclavine_aldehyde Chanoclavine-I-aldehyde chanoclavine_I->chanoclavine_aldehyde EasD agroclavine Agroclavine chanoclavine_aldehyde->agroclavine EasA, EasG This compound This compound agroclavine->this compound CloA lysergic_acid Lysergic Acid Derivatives This compound->lysergic_acid CloA, etc.

Figure 1: Biosynthetic pathway of this compound from L-tryptophan.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The eas genes are physically clustered in the genome of producing fungi, and their expression is often coordinately regulated.

Tryptophan Induction: L-tryptophan, the primary precursor, also acts as an inducer of the ergot alkaloid biosynthetic pathway. The presence of tryptophan can overcome the repressive effects of high phosphate concentrations on alkaloid synthesis. This induction is linked to increased activity of dimethylallyltryptophan synthase (DmaW), the first committed enzyme in the pathway.

Phosphate Repression: High concentrations of inorganic phosphate in the culture medium are known to inhibit ergot alkaloid synthesis. This repression is thought to occur, in part, by limiting the intracellular availability of tryptophan.

Transcriptional Regulation: A putative transcription factor, EasR, has been identified adjacent to the eas cluster in some ergot alkaloid-producing fungi. Knockout studies of easR have demonstrated its role in the positive regulation of the eas gene cluster, indicating it is a key activator of the pathway. Other global regulators, such as LaeA, which controls the expression of multiple secondary metabolite clusters in fungi, may also play a role in modulating ergot alkaloid biosynthesis.

Elymoclavine_Regulation cluster_pathway Biosynthetic Pathway Tryptophan Tryptophan eas_genes eas Gene Cluster (dmaW, easF, cloA, etc.) EasR EasR (Transcription Factor) Tryptophan->EasR Induces This compound This compound EasR->eas_genes Activates Phosphate High Phosphate Phosphate->Tryptophan Limits Synthesis Phosphate->eas_genes Represses

Figure 2: Regulatory network of this compound biosynthesis.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for dimethylallyltryptophan synthase (DmaW) from Claviceps purpurea.

ConditionSubstrateKM (µM)Vmax (nmol min-1 mg-1)Reference
Metal-free EDTA bufferDMAPP14215[1]
L-Tryptophan40215[1]
4 mM CaCl2DMAPP8.0504[1]
L-Tryptophan17504[1]
4 mM MgCl2DMAPP8.0455[1]
L-Tryptophan12455[1]

Table 1: Kinetic parameters of Dimethylallyltryptophan Synthase (DmaW).

This compound Production Yields

The production of this compound varies significantly between different fungal strains and cultivation conditions. The following table provides examples of reported yields.

Fungal StrainCultivation ConditionThis compound Yield (mg/L)Agroclavine Yield (mg/L)Total Alkaloids (mg/L)Reference
Claviceps purpurea 88-EP/1988Submerged Fermentation~2250-~2500[2]
Claviceps purpurea 59 CC5/86Submerged Fermentation300 - 900150 - 6003000 - 6000[2]
C. purpurea var. agropyriT25 liquid medium--0.065 (total 3 alkaloids)[3]
C. purpurea var. agropyriWhite rice medium--2.22 (total 3 alkaloids, µ g/flask )[3]
Engineered S. cerevisiae (AT5 9Hypo CloA)Galactose induction + 5-ALA + FeCl30.113 (µM∙OD600-1)--[4]

Table 2: Production yields of this compound and related alkaloids in different systems. Note: '-' indicates data not reported.

Experimental Protocols

Fermentation of Claviceps purpurea for this compound Production

This protocol is a representative example for the submerged cultivation of Claviceps purpurea for ergot alkaloid production. Optimization of media components and fermentation parameters is often required for specific strains.

Seed Culture Medium (per liter):

  • Sucrose: 100 g

  • L-Asparagine: 10 g

  • Yeast extract: 0.1 g

  • Ca(NO3)2: 1 g

  • KH2PO4: 0.25 g

  • MgSO4·7H2O: 0.25 g

  • KCl: 0.12 g

  • FeSO4·7H2O: 0.02 g

  • ZnSO4·7H2O: 0.015 g

  • Adjust pH to 5.2 with 25% NH4OH

Production Medium (T25, per liter):

  • Sucrose: 300 g

  • Citric acid: 15 g

  • Yeast extract: 0.1 g

  • Ca(NO3)2: 1 g

  • KH2PO4: 0.5 g

  • MgSO4·7H2O: 0.25 g

  • KCl: 0.12 g

  • FeSO4·7H2O: 0.007 g

  • ZnSO4·7H2O: 0.006 g

  • Adjust pH to 5.2 with 25% NH4OH

Procedure:

  • Inoculate a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium with a mycelial plug from a fresh agar plate of C. purpurea.

  • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 6 days.

  • Transfer 20 mL of the seed culture to a 1 L Erlenmeyer flask containing 170 mL of production medium.

  • Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 12-21 days.

  • Monitor alkaloid production periodically by taking samples for extraction and HPLC analysis.

Extraction and Quantification of this compound by HPLC

Extraction:

  • Adjust the pH of the culture filtrate to 8.5 with a saturated aqueous Na2CO3 solution.

  • Extract the alkaloids twice with an equal volume of chloroform or ethyl acetate.

  • Combine the organic phases and evaporate to dryness under vacuum.

  • Redissolve the residue in a known volume of methanol for HPLC analysis.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium carbonate). A typical gradient might be a linear increase in acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm or a fluorescence detector.

  • Quantification: Prepare a standard curve using a certified standard of this compound.

Protoplast Transformation of Claviceps purpurea for Gene Knockout Studies

This protocol describes a general method for protoplast-mediated transformation, which can be adapted for gene knockout experiments using CRISPR/Cas9 or other homologous recombination-based methods.

Solutions:

  • Solution 1: 1.2 M sorbitol, 0.1 M KH2PO4, pH 5.5.

  • Lysing Enzyme Solution: 12.5 mg/mL lysing enzymes from Trichoderma harzianum in Solution 1.

  • STC Buffer: 0.85 M sorbitol, 10 mM Tris-HCl pH 8.0, 50 mM CaCl2.

  • PSTC Buffer: 25% PEG 6000, 1 M D-sorbitol, 10 mM Tris-HCl pH 8.0, 50 mM CaCl2.

  • Regeneration Medium: Potato Dextrose Agar (PDA) supplemented with 0.4 M D-sorbitol.

Procedure:

  • Grow C. purpurea in liquid CD medium for 3 days at 28°C.

  • Collect mycelia by filtration and wash with Solution 1.

  • Suspend the mycelia in the lysing enzyme solution and incubate at 28°C for 2 hours with gentle agitation (50 rpm).

  • Separate protoplasts from mycelial debris by filtering through sterile miracloth.

  • Wash the protoplasts with STC buffer by centrifugation (e.g., 3,400 rpm for 10 min).

  • Resuspend the protoplast pellet in STC buffer to a concentration of 107 cells/mL.

  • Mix 100 µL of the protoplast suspension with 2-4 µg of the transformation DNA (e.g., CRISPR/Cas9 ribonucleoprotein complex and donor DNA) and 50 µL of ice-cold PSTC buffer.

  • Incubate on ice for 25 minutes.

  • Add 1 mL of PSTC buffer and incubate for a further 20 minutes.

  • Add 20 mL of molten (45-50°C) top agar (e.g., PDB with 0.5% agarose and 0.4 M D-sorbitol) and pour onto regeneration medium plates containing the appropriate selection agent (e.g., hygromycin B).

  • Incubate the plates at 28°C until transformant colonies appear.

Strain_Improvement_Workflow start Start: Wild-type Claviceps purpurea strain mutagenesis Random Mutagenesis (e.g., UV, chemical mutagens) start->mutagenesis screening Screening for High This compound Producers (e.g., HPLC analysis) mutagenesis->screening selection Selection of Superior Strains screening->selection fermentation Fermentation Optimization (Media, pH, temperature) selection->fermentation genetic_engineering Rational Genetic Engineering (e.g., CRISPR/Cas9) selection->genetic_engineering analysis Analysis of Engineered Strains (Yield, Genetic Stability) fermentation->analysis overexpression Overexpression of Key Biosynthetic Genes (e.g., dmaW, cloA) genetic_engineering->overexpression knockout Knockout of Competing Pathways genetic_engineering->knockout overexpression->analysis knockout->analysis scale_up Scale-up and Process Development analysis->scale_up

Figure 3: Workflow for improving this compound production.
In Vitro Assay for Cytochrome P450 Monooxygenase (CloA) Activity

This is a generalized protocol for assaying cytochrome P450 activity by monitoring NADPH consumption. This protocol should be optimized for the specific enzyme CloA. The reaction involves the conversion of agroclavine to this compound.

Reaction Mixture (in a total volume of 1 mL):

  • 100 mM Potassium phosphate buffer, pH 7.4

  • Recombinant CloA enzyme (microsomal fraction or purified enzyme)

  • Agroclavine (substrate, concentration to be optimized, e.g., 10-100 µM)

  • 1 mM NADPH

Procedure:

  • Pre-incubate the reaction mixture containing buffer, enzyme, and substrate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.

  • The rate of NADPH consumption is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1 cm-1.

  • Alternatively, the reaction can be stopped at different time points by adding a quenching agent (e.g., an equal volume of ice-cold acetonitrile), and the formation of this compound can be quantified by HPLC.

Conclusion

The biosynthesis of this compound from tryptophan is a complex and highly regulated process. This technical guide has provided a detailed overview of the biosynthetic pathway, its regulation, and key experimental methodologies. The quantitative data and visual diagrams presented herein serve as a valuable resource for researchers aiming to understand and manipulate this important metabolic pathway. Further research into the specific mechanisms of transcriptional regulation and the characterization of all enzymes in the pathway will undoubtedly pave the way for the development of highly efficient microbial cell factories for the production of this compound and other valuable ergot alkaloids for pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Elymoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of elymoclavine, a key clavine ergot alkaloid. The protocols described herein are essential for researchers involved in microbial fermentation, natural product chemistry, and pharmaceutical development.

Introduction to this compound and its Analytical Importance

This compound is a tetracyclic ergoline alkaloid produced by various species of fungi, notably within the Clavicipitaceae family. It serves as a significant precursor in the biosynthesis of more complex ergot alkaloids, including lysergic acid. The analytical determination of this compound is crucial for monitoring fermentation processes, ensuring the quality of starting materials for semi-synthetic drug production, and for various research applications exploring its biological activities.

A range of analytical techniques can be employed for the detection and quantification of this compound. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).

Sample Preparation: Extraction of this compound

The initial and critical step in the analysis of this compound is its efficient extraction from the sample matrix, which is typically a fermentation broth or plant material.

Extraction from Fermentation Broth

Protocol:

  • Alkalinization: Adjust the pH of the fermentation broth to approximately 8.0-8.5 with ammonium hydroxide. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE):

    • Add an equal volume of a non-polar organic solvent such as chloroform or a mixture of toluene and ethyl acetate.

    • Shake the mixture vigorously for 10-15 minutes in a separatory funnel.

    • Allow the phases to separate and collect the organic (lower) layer containing the this compound.

    • Repeat the extraction process two more times with fresh organic solvent to ensure complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent like methanol for TLC.

Extraction from Plant Material

Protocol:

  • Homogenization: Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered material in a solvent mixture such as methanol or a combination of chloroform and methanol, often with the addition of a small amount of ammonia to facilitate the extraction of the basic alkaloids.

    • Perform the extraction over several hours or overnight with continuous stirring.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator.

  • Acid-Base Partitioning (for cleanup):

    • Dissolve the concentrated extract in a 1% aqueous solution of a weak acid like tartaric acid.

    • Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove fats and other non-polar impurities.

    • Alkalinize the aqueous phase with ammonium hydroxide to a pH of 8.0-8.5.

    • Extract the this compound into a non-polar organic solvent (e.g., chloroform) as described in the LLE protocol above.

  • Final Preparation: Evaporate the organic solvent and reconstitute the residue as described for the fermentation broth extract.

Solid-Phase Extraction (SPE) Cleanup

For cleaner samples, particularly prior to LC-MS/MS analysis, a solid-phase extraction (SPE) step can be incorporated after the initial extraction and concentration.

Protocol:

  • Cartridge Selection: Use a C18 or a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol followed by water through it.

  • Loading: Dissolve the crude extract in an appropriate solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with a stronger solvent, such as methanol or acetonitrile, which may be acidified or basified depending on the sorbent used.

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of this compound. A reversed-phase C18 column is typically employed.

Experimental Protocol
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-30 min: 90% to 10% B (linear gradient)

    • 30-35 min: 10% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 282 nm[1]

Data Presentation
ParameterValueReference
Linearity Range1 - 100 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)~0.1 µg/mL[3]
Limit of Quantification (LOQ)~0.3 µg/mL[3]
Recovery95 - 105%[3]
Precision (RSD%)< 2%[2]

Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the detection and quantification of this compound, especially in complex matrices.

Experimental Protocol
  • LC Conditions: Same as HPLC protocol, but a shorter column (e.g., 2.1 x 100 mm, 2.6 µm) and a faster gradient can be used to reduce run time.

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 255.1

    • Product Ion (Q3) for Quantification: To be determined empirically, but a likely fragment would result from the loss of the hydroxymethyl group (e.g., m/z 224.1).

    • Product Ion (Q3) for Confirmation: To be determined empirically, another characteristic fragment ion should be selected.

  • Collision Energy (CE): To be optimized for the specific instrument and transition. A starting point of 15-25 eV is recommended.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Gas Flows: To be optimized for the specific instrument.

Data Presentation
ParameterValueReference
Linearity Range0.1 - 100 ng/mL[4]
Correlation Coefficient (r²)> 0.99[4]
Limit of Detection (LOD)~0.05 ng/mL[4]
Limit of Quantification (LOQ)~0.15 ng/mL[4]
Recovery85 - 115%[5]
Precision (RSD%)< 15%[4]

Note: The values presented are based on similar ergot alkaloids and should be validated specifically for this compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound and for monitoring the progress of extraction and purification.

Experimental Protocol
  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase Systems:

    • Chloroform : Methanol (9:1, v/v)

    • Toluene : Ethyl acetate : Formic acid (5:4:1, v/v/v)

    • n-Butanol : Acetic acid : Water (4:1:1, v/v/v)

  • Application: Spot the reconstituted extract and this compound standard onto the TLC plate.

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top of the plate.

  • Visualization:

    • UV Light: View the dried plate under UV light at 254 nm and 366 nm. This compound will appear as a fluorescent spot.

    • Van Urk's Reagent: Spray the plate with a freshly prepared solution of p-dimethylaminobenzaldehyde in sulfuric acid and ethanol. Heat the plate gently. This compound will produce a characteristic blue to purple spot.

    • Dragendorff's Reagent: Spraying with Dragendorff's reagent will yield an orange to reddish-brown spot for alkaloids.[6]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that can be used for the analysis of charged molecules like this compound.

Experimental Protocol
  • Capillary: Fused silica, 50 µm i.d., effective length 40-60 cm

  • Background Electrolyte (BGE): 25-50 mM phosphate buffer or borate buffer at a pH of 2.5-3.5. The acidic pH ensures that the amine group of this compound is protonated, imparting a positive charge.

  • Applied Voltage: 15-25 kV (positive polarity at the injection end)

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: UV at 282 nm

Visualizations

Sample_Preparation_Workflow cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis Fermentation_Broth Fermentation Broth Alkalinization Alkalinization (pH 8-8.5) Fermentation_Broth->Alkalinization Plant_Material Plant Material Homogenization Homogenization Plant_Material->Homogenization LLE Liquid-Liquid Extraction (e.g., Chloroform) Alkalinization->LLE Concentration Concentration (Rotary Evaporator) LLE->Concentration Reconstitution Reconstitution Concentration->Reconstitution Acid_Base_Cleanup Acid-Base Partitioning Concentration->Acid_Base_Cleanup Optional Cleanup Analysis Analytical Techniques (HPLC, LC-MS/MS, TLC, CE) Reconstitution->Analysis Solvent_Extraction Solvent Extraction (e.g., Methanol) Homogenization->Solvent_Extraction Solvent_Extraction->Concentration Acid_Base_Cleanup->Concentration Re-concentration

Caption: General workflow for the extraction and preparation of this compound samples for analysis.

HPLC_Gradient_Profile cluster_gradient HPLC Gradient Profile for this compound p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 xaxis Time (min) yaxis % Acetonitrile (B) l0 0 l5 5 l20 20 l25 25 l30 30 l35 35 p10 10% p90 90%

Caption: Representative HPLC gradient profile for the separation of this compound.

Method Validation Considerations

For quantitative applications, it is imperative that the chosen analytical method is validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These application notes and protocols provide a comprehensive guide for the analytical determination of this compound. It is recommended that each laboratory validates the chosen method for its specific application and instrumentation to ensure reliable and accurate results.

References

Application Notes and Protocols for Elymoclavine Analysis using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elymoclavine is a clavine-type ergot alkaloid naturally produced by various fungi, notably species of Claviceps. As a key intermediate in the biosynthesis of lysergic acid and other pharmacologically significant ergoline alkaloids, its accurate quantification is crucial in fermentation process monitoring, strain improvement, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC with Ultraviolet (UV) and Fluorescence (FLD) detection.

I. Analytical Method Overview

This method outlines the separation and quantification of this compound using reversed-phase HPLC. A C18 column is employed to separate this compound from other components in the sample matrix. The mobile phase consists of a gradient of acetonitrile and an aqueous buffer, which allows for the efficient elution and sharp peak shape of the analyte. Both UV and fluorescence detection can be utilized, with fluorescence detection generally offering higher sensitivity for ergot alkaloids.

II. Quantitative Data Summary

Method validation is essential to ensure the reliability of the analytical results. The following table summarizes typical quantitative performance parameters for an HPLC method for this compound analysis. These values are illustrative and should be determined for each specific laboratory setup and application.

ParameterUV DetectionFluorescence Detection
Retention Time (RT) Approx. 8.5 minApprox. 8.5 min
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Wavelength (UV) 254 nm or 280 nmN/A
Wavelength (FLD) N/AExcitation: 272 nm, Emission: 371 nm

III. Experimental Protocols

A. Sample Preparation (from Fermentation Broth)
  • Harvesting: Centrifuge the fermentation broth at 5,000 x g for 10 minutes to separate the mycelium from the supernatant.

  • Extraction:

    • To 1 mL of the supernatant, add 4 mL of a solvent mixture of acetonitrile and water (1:1, v/v).[1][2]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of this compound.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any precipitated material.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: If not analyzed immediately, store the prepared samples at 4°C in the dark to prevent degradation.

B. HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm particle size).[1][2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) Ammonium Carbonate.

    • Solvent B: 75% Acetonitrile in water.

  • Gradient Elution:

    Time (min) % Solvent B
    0 13
    12 43
    13 43
    14 13

    | 15 | 13 |

  • Flow Rate: 1.2 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: 254 nm.[1][2]

    • Fluorescence Detector: Excitation at 272 nm and Emission at 371 nm (as this compound is a Δ8,9-ergot alkaloid).[3]

C. Calibration Curve Preparation
  • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase initial conditions (13% Solvent B) to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 100 µg/mL).

  • Analysis: Inject each working standard into the HPLC system and record the peak area.

  • Plotting: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The linearity of the curve should be verified by a correlation coefficient (r²) of > 0.999.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample collection to data analysis.

Elymoclavine_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Fermentation Broth centrifuge1 Centrifugation (5,000 x g) sample->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant extraction Solvent Extraction (Acetonitrile:Water 1:1) supernatant->extraction centrifuge2 Centrifugation (10,000 x g) extraction->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System (C18 Column, Gradient Elution) hplc_vial->hplc_system hplc_vial->hplc_system detection Detection (UV @ 254 nm or FLD @ Ex:272/Em:371 nm) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration chromatogram->peak_integration calibration Calibration Curve (Standard Solutions) quantification Concentration Calculation calibration->quantification peak_integration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

V. Concluding Remarks

The described HPLC method provides a reliable and sensitive approach for the quantitative analysis of this compound in various sample matrices, particularly fermentation broths. Adherence to the detailed protocols for sample preparation and HPLC analysis is crucial for obtaining accurate and reproducible results. For optimal performance, the method should be fully validated in the user's laboratory to establish specific performance characteristics. The choice between UV and fluorescence detection will depend on the required sensitivity and the available instrumentation, with fluorescence detection being the preferred method for trace-level analysis.

References

Application Note: Quantitative Analysis of Elymoclavine using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of elymoclavine. This compound, a clavine ergot alkaloid, is a key intermediate in the biosynthesis of more complex ergot alkaloids and possesses its own biological activities, making its accurate quantification crucial in various research and drug development contexts. This protocol provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for data analysis and system suitability. The described method is applicable to the analysis of this compound in fungal culture and plant-derived samples.

Introduction

This compound is a tetracyclic ergoline alkaloid produced by various species of fungi, particularly within the Clavicipitaceae family. As a precursor to lysergic acid and other bioactive ergot alkaloids, the quantification of this compound is essential for understanding the metabolic pathways of these fungi and for the quality control of natural and engineered production systems. Furthermore, this compound itself has demonstrated biological activity, necessitating reliable analytical methods for its study in pharmacological and toxicological research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of complex biological matrices. This application note presents a detailed protocol for the quantification of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM), ensuring high accuracy and precision.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Methysergide (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water, deionized, 18 MΩ·cm or higher

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • 0.22 µm syringe filters (PTFE)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for optimal separation.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound analytical standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of methysergide in 1 mL of methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

Sample Preparation

This protocol provides a general guideline for sample preparation from fungal culture broth and plant material. Optimization may be required depending on the specific matrix.

Fungal Culture Broth:

  • Centrifuge the fungal culture at 4000 rpm for 15 minutes to separate the mycelium from the broth.

  • To 1 mL of the supernatant, add 10 µL of the 100 ng/mL internal standard working solution and vortex.

  • Perform a solid-phase extraction (SPE) for sample cleanup and concentration:

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Plant Material (e.g., Seeds, Leaves):

  • Homogenize 100 mg of finely ground plant material in 1 mL of extraction solvent (acetonitrile:water:formic acid, 80:19:1, v/v/v).

  • Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • To 100 µL of the supernatant, add 10 µL of the 100 ng/mL internal standard working solution.

  • Evaporate to dryness and reconstitute as described in steps 4-6 for fungal culture broth.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid and 5 mM Ammonium Acetate in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
1.05
8.095
10.095
10.15
12.05

Mass Spectrometry Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)255.1223.10.13020
This compound (Qualifier)255.1182.10.13025
Methysergide (IS)354.2223.10.13522

Note: The cone voltage and collision energy are starting points and should be optimized for the specific instrument used to achieve maximum sensitivity.

Data Analysis and Presentation

The quantification of this compound is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Quantitative Data Summary

The following table summarizes the performance of the method.

ParameterResult
Linearity (r²)> 0.995
LLOQ (Lower Limit of Quantification)1 ng/mL
ULOQ (Upper Limit of Quantification)1000 ng/mL
Accuracy (% Recovery)85-115% at all QC levels
Precision (%RSD)< 15% at all QC levels
Matrix EffectMinimal and compensated by internal standard
Example Quantitative Data

The following table presents example quantitative data for this compound in different sample matrices.

Sample IDMatrixThis compound Concentration (ng/mL or ng/g)%RSD (n=3)
Fungal Culture ABroth254.84.2
Fungal Culture BBroth87.36.8
Plant Extract AMorning Glory Seeds12.59.1
Plant Extract BGrass Tissue5.611.5

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Fungal Culture or Plant Material Homogenize Homogenization/ Centrifugation Sample->Homogenize Spike_IS Spike with Internal Standard Homogenize->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtering Reconstitute->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: Workflow for LC-MS/MS quantification of this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound's primary role is a biosynthetic intermediate, it may interact with cellular signaling pathways. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for alkaloids.

G cluster_pathway Hypothetical this compound Signaling This compound This compound GPCR GPCR (e.g., Serotonin Receptor) This compound->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in complex matrices. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the provided validation parameters, offers a solid foundation for researchers in natural product chemistry, fungal biotechnology, and pharmacology. The use of an appropriate internal standard and careful method validation are critical for obtaining accurate and reproducible results. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Notes and Protocols for Elymoclavine Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elymoclavine is a tetracyclic ergoline alkaloid produced by various fungi, notably species within the Claviceps genus, such as Claviceps purpurea and Claviceps fusiformis. It serves as a crucial precursor in the biosynthesis of lysergic acid and its derivatives, which have significant pharmacological applications. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from fungal cultures, intended for use in research and drug development settings.

Biosynthetic Pathway of this compound

This compound biosynthesis begins with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions, including prenylation, N-methylation, oxidation, and cyclization steps, lead to the formation of the ergoline ring system. Key intermediates in this pathway include chanoclavine-I, agroclavine, and finally this compound. The conversion of agroclavine to this compound is an oxidation step catalyzed by a cytochrome P450 monooxygenase.[1][2][3][4]

This compound Biosynthetic Pathway Trp L-Tryptophan DMATrp Dimethylallyl- tryptophan Trp->DMATrp EasF/DmaT DMAPP DMAPP DMAPP->DMATrp EasF/DmaT N_Me_DMATrp N-Methyl-DMATrp DMATrp->N_Me_DMATrp EasN Chanoclavine_I Chanoclavine-I N_Me_DMATrp->Chanoclavine_I Multiple Steps Chanoclavine_I_aldehyde Chanoclavine-I- aldehyde Chanoclavine_I->Chanoclavine_I_aldehyde EasE Agroclavine Agroclavine Chanoclavine_I_aldehyde->Agroclavine EasA This compound This compound Agroclavine->this compound CloA (Oxidation) Lysergic_acid Lysergic Acid This compound->Lysergic_acid CloA (Oxidation)

Caption: Simplified biosynthetic pathway of this compound. (Max Width: 760px)

Data Presentation: this compound Production and Yields

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction methodology. The following table summarizes representative quantitative data from various sources.

Fungal Strain/SystemCulture TypeKey ProductsReported Yield/ConcentrationReference
Claviceps sp. (Blocked Mutant)Submerged CultureAgroclavine/Elymoclavine2 g/L (total clavines, 90% as agro/elymo mix)[5]
Elymus mollis parasitic fungusSurface CultureErgokryptinine, Agroclavine, this compoundRatio of ~5:35:10[6]
Engineered S. cerevisiae (Cpur CloA)Submerged CultureThis compound121.6 ± 7.7 µg/L/OD600[7]
Engineered S. cerevisiae (Cpur CloA)Submerged CultureLysergic Acid (from this compound)195.6 ± 7.3 µg/L/OD600[7]

Experimental Protocols

Protocol 1: Fungal Culture

This protocol is a general guideline for the submerged culture of Claviceps species for this compound production. Optimization for specific strains is recommended.

Materials:

  • Selected Claviceps strain (e.g., C. purpurea)

  • T2 Agar Medium (for pre-culture)

  • Seed Culture Medium

  • Fermentation Medium (e.g., ammoncitrate/sucrose medium)[5]

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Pre-culture: Inoculate the Claviceps strain onto T2 agar plates and incubate at 25°C for 21 days until sufficient mycelial growth and sporulation are observed.[8]

  • Seed Culture: Transfer two agar plugs (approx. 1x2 cm) from the pre-culture plate into a 500 mL flask containing 100 mL of sterile seed culture medium.[8]

  • Incubate the seed culture at 25°C in a shaker incubator at 150 rpm for 6 days.[8]

  • Fermentation: Transfer 20 mL of the seed culture into a 1 L flask containing 170 mL of fermentation medium.[8]

  • Incubate the fermentation culture at 25°C and 150 rpm for 12-28 days. Monitor alkaloid production periodically.

Protocol 2: this compound Extraction and Liquid-Liquid Partitioning

This protocol describes a general method for extracting total clavine alkaloids from the fungal culture broth and mycelium, followed by a pH-based partitioning to separate this compound.

Materials:

  • Fungal culture (broth and mycelium)

  • Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

  • Chloroform (CHCl₃) or Ethyl Acetate

  • Dilute sulfuric acid (H₂SO₄) or Acetic acid

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Mycelium Extraction:

    • Moisten the mycelial cake with a small volume of water.

    • Make the mixture alkaline (pH 8.5-9.0) by adding concentrated ammonium hydroxide or saturated Na₂CO₃ solution.[8][9]

    • Extract the alkaloids from the alkalinized mycelium by stirring with chloroform or ethyl acetate (e.g., 3 x volume of mycelial cake) for several hours.

    • Filter to separate the organic solvent extract.

  • Broth Extraction:

    • Adjust the pH of the culture filtrate (broth) to 8.5 with ammonium hydroxide or Na₂CO₃ solution.[8]

    • Perform a liquid-liquid extraction by mixing the alkaline broth with an equal volume of chloroform twice.[8]

    • Combine the organic phases.

  • Acidic Wash (Liquid-Liquid Partitioning):

    • Combine all organic extracts (from mycelium and broth).

    • Extract the total alkaloids from the organic phase by shaking with a dilute acidic solution (e.g., 0.1 N H₂SO₄) in a separatory funnel. The alkaloids will move into the aqueous acidic phase.[6]

    • Separate and collect the aqueous acidic layer. Repeat the acidic extraction on the organic layer to ensure complete transfer.

  • Fractional Separation:

    • Carefully adjust the pH of the combined acidic aqueous extracts. On alkalinizing, other alkaloids like agroclavine may precipitate out at certain pH values, while this compound tends to remain in the solution.[6]

    • Adjust the pH to ~4.2 with ammonia. Any precipitate formed (containing other alkaloids) can be separated by filtration.[6]

    • Make the remaining filtrate alkaline (pH > 8.5) with ammonia.

    • Extract the this compound from this alkaline solution using chloroform or ether.[6]

  • Concentration:

    • Dry the final organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound-rich extract.

Extraction and Purification Workflow Start Fungal Culture (Mycelium + Broth) Alkalinize Alkalinize to pH 8.5-9.0 (e.g., NH4OH) Start->Alkalinize Solvent_Ext Organic Solvent Extraction (e.g., Chloroform) Alkalinize->Solvent_Ext Crude_Org_Ext Crude Organic Extract Solvent_Ext->Crude_Org_Ext Acid_Wash Acidic Water Wash (e.g., 0.1N H2SO4) Crude_Org_Ext->Acid_Wash Aq_Phase Aqueous Acidic Phase (Total Alkaloids) Acid_Wash->Aq_Phase pH_Adjust Adjust pH to ~4.2 Aq_Phase->pH_Adjust Precipitate Precipitate (e.g., Agroclavine) pH_Adjust->Precipitate Filtrate Filtrate pH_Adjust->Filtrate Alkalinize2 Alkalinize Filtrate (pH > 8.5) Filtrate->Alkalinize2 Solvent_Ext2 Extract with Chloroform Alkalinize2->Solvent_Ext2 Elym_Ext This compound-rich Organic Extract Solvent_Ext2->Elym_Ext Purification Purification (Column Chromatography) Elym_Ext->Purification Pure_Elym Pure this compound Purification->Pure_Elym

Caption: General workflow for this compound extraction. (Max Width: 760px)
Protocol 3: Purification by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) or Alumina (basic or neutral)[10]

  • Chromatography column

  • Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate)[6]

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase solvent).

    • Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with a solvent system of low polarity (e.g., chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol (e.g., starting with 100% chloroform and gradually increasing to chloroform:methanol 98:2).[11]

    • The separation of ergokryptinine, agroclavine, and this compound zones can be observed in the column.[6]

  • Fraction Collection:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a suitable staining reagent (e.g., van Urk's reagent).

  • Isolation:

    • Combine the fractions containing pure this compound (as determined by TLC).

    • Evaporate the solvent to yield purified this compound.

  • Crystallization (Optional):

    • For further purification, this compound can be crystallized from solvents such as acetone, methanol, ethanol, or benzene.[6]

Protocol 4: Quantification by HPLC

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound extract

  • This compound analytical standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer (e.g., ammonium carbonate or phosphate buffer)

  • HPLC system with a fluorescence or UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the purified extract in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium carbonate), pH adjusted. A common starting point is a ratio of 84:16 (v/v) acetonitrile:buffer.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: ~310 nm, Emission: ~410 nm) or UV detector (~312 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

The protocols provided offer a comprehensive guide for the successful extraction, purification, and quantification of this compound from fungal cultures. Methodologies should be optimized based on the specific fungal strain, available equipment, and desired purity of the final product. These guidelines are intended to support further research into the pharmacological properties and potential applications of this important ergoline alkaloid.

References

Chemical synthesis of elymoclavine from D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Chemical Synthesis of Elymoclavine

**Abstract

This application note provides a detailed protocol for the chemical synthesis of this compound, a significant ergoline alkaloid, from the precursor D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene. The described two-step process involves an initial oxidation of the starting material to an aldehyde intermediate, followed by a reduction to yield this compound.[1] This method offers a reliable pathway for researchers in medicinal chemistry and drug development to obtain this compound for further investigation.

Introduction

This compound is a naturally occurring ergot alkaloid with a range of pharmacological activities. As a precursor in the biosynthesis of D-(+)-lysergic acid, it is a valuable compound for the development of new therapeutics. This document outlines a proven synthetic route from D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene, providing detailed experimental procedures, expected yields, and purification strategies.

Experimental Protocols

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

  • Oxidation: The primary alcohol of D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene is oxidized to the corresponding aldehyde, D-6-methyl-8-formyl-10alpha-methoxy-8-ergolene.

  • Reduction and Elimination: The intermediate aldehyde is then treated with a reducing agent in an acidic medium, which facilitates both the reduction of the aldehyde and the elimination of the methoxy group to form the double bond characteristic of this compound.[1]

A diagram of the experimental workflow is presented below:

G cluster_oxidation Step 1: Oxidation cluster_purification Intermediate Purification cluster_reduction Step 2: Reduction & Elimination start D-6-methyl-8-hydroxymethyl- 10alpha-methoxy-8-ergolene in Chloroform add_mno2 Add Manganese Dioxide (MnO2) start->add_mno2 stir Stir at Room Temperature (30 minutes) add_mno2->stir filter Filter Reaction Mixture stir->filter wash_cake Wash Filter Cake with Chloroform filter->wash_cake evaporate_filtrate Evaporate Filtrate to Dryness wash_cake->evaporate_filtrate intermediate Crude D-6-methyl-8-formyl- 10alpha-methoxy-8-ergolene evaporate_filtrate->intermediate chromatography Chromatograph over Florisil intermediate->chromatography elute Elute with Chloroform (1-2% Methanol) chromatography->elute purified_intermediate Purified D-6-methyl-8-formyl- 10alpha-methoxy-8-ergolene elute->purified_intermediate dissolve Dissolve Purified Intermediate in Acetic Acid purified_intermediate->dissolve add_zinc Add Zinc Dust dissolve->add_zinc stir_heat Stir and Heat add_zinc->stir_heat filter_hot Filter Hot Solution stir_heat->filter_hot basify Basify with Ammonium Hydroxide filter_hot->basify extract Extract with Chloroform basify->extract wash_extract Wash Chloroform Extract with Saturated NaCl (aq) extract->wash_extract evaporate_final Evaporate Organic Solvent wash_extract->evaporate_final final_product This compound evaporate_final->final_product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents
ReagentSupplierPurity
D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene[Supplier Name]>95%
Chloroform (CHCl₃)[Supplier Name]ACS Grade
Manganese Dioxide (MnO₂)[Supplier Name]Activated
Florisil (Magnesium Silicate)[Supplier Name]100-200 mesh
Methanol (CH₃OH)[Supplier Name]ACS Grade
Acetic Acid (CH₃COOH)[Supplier Name]Glacial
Zinc Dust (Zn)[Supplier Name]<10 µm
Ammonium Hydroxide (NH₄OH)[Supplier Name]28-30%
Sodium Chloride (NaCl)[Supplier Name]ACS Grade
Protocol 1: Oxidation of D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene
  • Prepare a solution of 515 mg of D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene in 150 mL of chloroform.[1]

  • To this solution, add 4 g of activated manganese dioxide.[1]

  • Stopper the reaction vessel and stir the mixture at room temperature for 30 minutes.[1]

  • Filter the reaction mixture through a suitable medium to remove the manganese dioxide.

  • Wash the filter cake with additional chloroform to ensure complete recovery of the product.[1]

  • Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to yield a residue of crude D-6-methyl-8-formyl-10alpha-methoxy-8-ergolene.[1]

Protocol 2: Purification of the Aldehyde Intermediate
  • Prepare a chromatography column with 30 g of Florisil.

  • Dissolve the crude residue from Protocol 1 in a minimal amount of chloroform.

  • Load the dissolved residue onto the Florisil column.

  • Elute the column with a solvent system of chloroform containing 1-2% methanol.[1]

  • Collect the fractions containing the purified D-6-methyl-8-formyl-10alpha-methoxy-8-ergolene.

  • Evaporate the solvent from the collected fractions to obtain the purified intermediate.

Protocol 3: Reduction and Elimination to this compound
  • Dissolve the purified D-6-methyl-8-formyl-10alpha-methoxy-8-ergolene in acetic acid.

  • Add zinc dust to the solution.

  • Stir and gently heat the reaction mixture.

  • Filter the hot solution to remove any unreacted zinc and other solids.

  • Cool the filtrate and basify it with ammonium hydroxide to a pH of approximately 8-9.

  • Extract the aqueous solution multiple times with chloroform. Continue the extractions until a sample of the chloroform extract gives a negative Van Urk test.[1]

  • Combine the chloroform extracts and wash them with a saturated aqueous solution of sodium chloride.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[1]

Alternative Oxidation Method

An alternative to using manganese dioxide for the oxidation step is the use of dicyclohexylcarbodiimide (DCC) in a dimethylsulfoxide (DMSO) and trifluoroacetic acid (TFA) solvent system, as described by Moffatt.[1]

Data Summary

Starting MaterialAmount (mg)Intermediate ProductYield (%)Final ProductPurity (%)
D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene515D-6-methyl-8-formyl-10alpha-methoxy-8-ergolene[Yield]This compound[Purity]

(Note: Specific yield and purity data should be determined experimentally and recorded in the table.)

Conclusion

The protocols detailed in this application note provide a clear and reproducible method for the synthesis of this compound from D-6-methyl-8-hydroxymethyl-10alpha-methoxy-8-ergolene. This two-step oxidation and reductive elimination process is an effective strategy for obtaining this valuable ergot alkaloid for research and development purposes.

References

Application Notes and Protocol: Manganese Dioxide Oxidation of Elymoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the oxidation of the allylic alcohol group in elymoclavine. The primary oxidizing agent discussed is activated manganese dioxide (MnO₂), a mild and selective reagent for the conversion of allylic alcohols to their corresponding aldehydes. This process is a key step in the semisynthesis of various lysergic acid derivatives.[1][2] The protocol includes information on reagent preparation, reaction conditions, work-up, purification, and expected outcomes.

Introduction

This compound, a naturally occurring clavine alkaloid, serves as a versatile starting material in the synthesis of pharmacologically significant ergot alkaloids. A crucial transformation in this context is the selective oxidation of the primary allylic alcohol at C-17. Manganese dioxide (MnO₂) is a widely used reagent for this purpose due to its high selectivity for allylic and benzylic alcohols, operating under mild and neutral conditions.[3][4][5][6] The reaction is heterogeneous, involving the adsorption of the alcohol onto the surface of the solid MnO₂, followed by a radical-mediated oxidation to the aldehyde.[3][4] The efficiency of this oxidation is highly dependent on the activation state of the manganese dioxide.[7][8]

Data Presentation

The following table summarizes quantitative data reported for the manganese dioxide oxidation of this compound and subsequent transformations.

Starting MaterialProductReagentsSolventYieldReference
This compound10-methoxy-Δ⁸,⁹-lysergaldehydeMnO₂Methanol55%[1][2]
10-methoxy-Δ⁸,⁹-lysergaldehydeMethyl 10-methoxy-Δ⁸,⁹-lysergateMnO₂, NaCNMethanol65%[1][2]
This compoundLysergic acid methyl ester (overall)MnO₂, NaCN, Zn/HOAcMethanol~30%[1][2]

Experimental Protocols

This section details the necessary procedures for the activation of manganese dioxide and the subsequent oxidation of this compound.

Protocol 1: Activation of Manganese Dioxide

The reactivity of commercial manganese dioxide can be inconsistent.[9] Activation is crucial for achieving high yields and reproducible results.

Materials:

  • Commercially available manganese dioxide (MnO₂)

  • Oven

  • Dessicator

Procedure:

  • Spread a thin layer of commercially available manganese dioxide in a shallow oven-safe dish.

  • Place the dish in an oven and heat at 120-130°C for at least 12 hours (overnight is common).[7][8]

  • After heating, immediately transfer the activated MnO₂ to a desiccator to cool and store under a dry atmosphere until use. The reagent is hygroscopic and its activity decreases upon exposure to moisture.[7]

Protocol 2: Oxidation of this compound to the Corresponding Aldehyde

This protocol is adapted from general procedures for the MnO₂ oxidation of allylic alcohols.[9][10]

Materials:

  • This compound

  • Activated manganese dioxide (from Protocol 1)

  • Anhydrous dichloromethane (DCM) or chloroform[4][6]

  • Round-bottom flask

  • Magnetic stirrer

  • Celite® or diatomaceous earth

  • Sintered glass funnel or Buchner funnel

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL.

  • To the stirred solution, add activated manganese dioxide (10-15 molar equivalents).[9][11] A large excess is necessary as the reaction is heterogeneous and the reagent is consumed stoichiometrically.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to over 24 hours, depending on the activity of the MnO₂ and the specific reaction conditions.[9]

  • Upon completion of the reaction (disappearance of the starting material by TLC), prepare a short pad of Celite® or diatomaceous earth in a sintered glass or Buchner funnel.

  • Filter the reaction mixture through the Celite® pad to remove the solid MnO₂ and its reduced forms.

  • Wash the filter cake thoroughly with several portions of DCM, followed by a more polar solvent like ethyl acetate or acetone to ensure complete recovery of the product, which may be adsorbed onto the manganese dioxide surface.[7]

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude aldehyde product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the pure aldehyde.[9]

Visualizations

Reaction Pathway

Reaction_Pathway Oxidation of this compound This compound This compound Aldehyde Target Aldehyde (e.g., lysergaldehyde derivative) This compound->Aldehyde Activated MnO₂ (10-15 equiv.) DCM, Room Temp.

Caption: Chemical transformation of this compound to its corresponding aldehyde.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents Dissolve this compound in anhydrous DCM run_reaction Run Reaction Add activated MnO₂ to this compound solution Stir vigorously at RT prep_reagents->run_reaction activate_mno2 Activate MnO₂ Heat at 120°C overnight activate_mno2->run_reaction monitor_reaction Monitor Progress Use Thin-Layer Chromatography (TLC) run_reaction->monitor_reaction periodically filtration Filtration Filter through Celite® to remove solids monitor_reaction->filtration upon completion wash Wash & Concentrate Wash filter cake with DCM/EtOAc Concentrate filtrate filtration->wash purification Purification Column chromatography on silica gel wash->purification product Pure Aldehyde purification->product

Caption: Step-by-step workflow for the oxidation of this compound.

References

Application Notes & Protocols: Elymoclavine as a Precursor for Semi-Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Elymoclavine is a tetracyclic ergot alkaloid naturally produced by various fungi of the Clavicipitaceae family. As a key intermediate in the biosynthesis of lysergic acid and its derivatives, this compound possesses a versatile ergoline scaffold that is amenable to chemical modification.[1][2] Its C8-hydroxymethyl group provides a primary reactive handle for semi-synthetic derivatization, making it a valuable precursor for the development of novel therapeutic agents.[3] Many semi-synthetic ergoline derivatives exhibit potent and selective activities at aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, making them relevant for treating conditions like migraines, Parkinson's disease, and various central nervous system (CNS) disorders. These application notes provide an overview of derivatization strategies, experimental protocols, and pharmacological considerations for using this compound as a starting material in drug discovery.

Biosynthesis and Availability of this compound

This compound is biosynthetically produced from agroclavine through an oxidation reaction.[2] This conversion is catalyzed by a cytochrome P450 monooxygenase, often referred to as clavine oxidase (CloA).[3] The process represents a critical step in the ergot alkaloid pathway, leading subsequently to the formation of lysergic acid.[2][3] this compound can be isolated from fermentation cultures of fungi such as Claviceps fusiformis.[1]

G cluster_bio This compound Biosynthesis Agroclavine Agroclavine This compound This compound Agroclavine->this compound Oxidation [O] (Cytochrome P450) LysergicAcid Paspalic Acid / D-Lysergic Acid This compound->LysergicAcid Further Oxidation [O] (Cytochrome P450)

Caption: Biosynthetic pathway from agroclavine to this compound and lysergic acid.

Semi-Synthetic Derivatization Strategies

The primary alcohol at the C8 position of this compound is the most common site for derivatization. Standard organic chemistry reactions can be employed to create esters, ethers, carbamates, and other functional groups. Furthermore, the C8-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid (lysergic acid), providing a gateway to a vast array of amide and peptide derivatives. A general workflow for synthesis and analysis is outlined below.

G cluster_workflow General Synthesis & Analysis Workflow Start This compound (Precursor) Reaction Derivatization Reaction (e.g., Esterification, Oxidation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Purity & Identity Check (HPLC, LC-MS) Purify->Analyze Characterize Structural Elucidation (NMR, HRMS) Analyze->Characterize BioAssay Biological Screening (e.g., Receptor Binding) Analyze->BioAssay

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Representative Protocol for Esterification of the C8-Hydroxymethyl Group

This protocol describes a general method for acylating the primary alcohol of this compound to form an ester derivative.

  • Materials:

    • This compound

    • Anhydrous dichloromethane (DCM) or chloroform

    • Anhydrous pyridine or triethylamine (TEA)

    • Acyl chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Eluent (e.g., DCM/methanol or chloroform/methanol mixture)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine or TEA (1.5-2.0 equivalents) to the solution.

    • Slowly add the acyl chloride or anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of 0-5% methanol in DCM) to isolate the pure ester derivative.

    • Combine fractions containing the pure product and evaporate the solvent to yield the final compound. Confirm structure and purity via NMR, MS, and HPLC.

Protocol 2: Representative Protocol for Oxidation to Lysergic Acid

This protocol outlines the oxidation of this compound to paspalic acid, which can isomerize to lysergic acid. This method is adapted from procedures for oxidizing similar ergoline alkaloids.[4]

  • Materials:

    • This compound

    • Activated manganese dioxide (MnO₂)

    • Anhydrous chloroform or a mixture of DCM and methanol

    • Celite or a similar filter aid

  • Procedure:

    • Suspend this compound (1 equivalent) in anhydrous chloroform.

    • Add activated MnO₂ (10-20 equivalents by weight) to the suspension.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress should be monitored by TLC or HPLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solid. Wash the filter cake thoroughly with chloroform or a DCM/methanol mixture.

    • Combine the filtrates and concentrate under reduced pressure. The resulting solid is primarily paspalic acid.

  • Isomerization and Purification:

    • Paspalic acid can be isomerized to a mixture containing D-lysergic acid by treatment with a base (e.g., in ammoniacal methanol).

    • The resulting mixture of lysergic acid and its isomers can be purified by crystallization or preparative chromatography.

Pharmacological Profiles of this compound Derivatives

Derivatives of this compound are primarily investigated for their activity at aminergic GPCRs. Modifications to the ergoline scaffold can drastically alter receptor affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist). The table below summarizes representative binding affinities for various semi-synthetic ergoline alkaloids at key receptors to illustrate potential structure-activity relationships (SAR).

Compound Type / Modification5-HT₂ₐ Receptor Kᵢ (nM)[5]D₂ Dopamine Receptor Kᵢ (nM)[6]α₁-Adrenergic Receptor Kᵢ (nM)[5]
Ergoline Core (General) High to moderate affinityHigh affinityHigh to moderate affinity
Peptide Alkaloids (e.g., Ergotamine) ~1-5~1-10~1-10
Simple Amides (e.g., Lisuride) ~2-10< 1~5-20
2-Bromo Substitution (e.g., Bromoergocryptine) Variable~10-20Variable
9,10-Dihydrogenation (e.g., Dihydroergotamine) ~5-15~5-15~1-5

Note: Data are compiled from multiple sources and represent approximate values for structurally related compounds to guide research. Actual values for novel this compound derivatives must be determined experimentally.

Key Signaling Pathways

Dopamine D₂ Receptor Signaling Most ergoline derivatives with antipsychotic or anti-Parkinsonian activity show high affinity for the D₂-like dopamine receptors (D₂, D₃, D₄). These receptors are canonically coupled to the Gαi/o family of G-proteins.[7] Activation of the D₂ receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[8]

G cluster_d2 Dopamine D₂ Receptor Signaling Pathway Ligand This compound Derivative (Agonist) Receptor Dopamine D₂ Receptor Ligand->Receptor G_Protein Gαi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Response Decreased Cellular Response (e.g., Reduced Gene Transcription) PKA->Response phosphorylates targets label_atp ATP label_atp->AC

Caption: Canonical Gαi/o-coupled signaling pathway for the Dopamine D₂ receptor.

Serotonin 5-HT₂ₐ Receptor Signaling Many ergoline derivatives, including hallucinogens and atypical antipsychotics, interact strongly with the 5-HT₂ₐ receptor. This receptor is coupled to the Gαq family of G-proteins.[9] Ligand binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10] DAG activates Protein Kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺), leading to a cascade of downstream cellular effects.

G cluster_5ht2a Serotonin 5-HT₂ₐ Receptor Signaling Pathway Ligand This compound Derivative (Agonist/Antagonist) Receptor Serotonin 5-HT₂ₐ Receptor Ligand->Receptor G_Protein Gαq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular [Ca²⁺] IP3->Ca triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Neurotransmission, Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Canonical Gαq-coupled signaling pathway for the Serotonin 5-HT₂ₐ receptor.

Analytical and Purification Protocols

Protocol 3: General Method for Purification and Analysis of Derivatives

Ensuring the purity and correct structural identity of semi-synthetic derivatives is critical for accurate biological evaluation.

  • Purification by Column Chromatography:

    • Stationary Phase: Silica gel is most common for ergoline alkaloids. For very polar or basic compounds, alumina (neutral or basic) may be used.

    • Mobile Phase: A non-polar solvent with a polar modifier is typical. Common systems include:

      • Dichloromethane / Methanol (e.g., 99:1 to 95:5)

      • Chloroform / Methanol (often with a small amount of ammonia to reduce tailing of basic compounds)

      • Ethyl Acetate / Hexanes

    • Procedure: Load the crude product onto a packed column and elute with the chosen mobile phase, collecting fractions. Monitor fractions by TLC to identify and combine those containing the pure product.

  • Purity Assessment by HPLC:

    • Column: A reverse-phase C18 column is standard.

    • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is typically used.

    • Detection: UV detection at wavelengths such as 254 nm or 310 nm is effective for the ergoline chromophore.

    • Analysis: An injection of the purified compound should result in a single major peak, with purity typically reported as >95% by peak area.

  • Structural Confirmation:

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) to confirm the molecular weight of the derivative. High-resolution mass spectrometry (HRMS) provides the exact mass for molecular formula confirmation.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) is essential to confirm that the chemical modification occurred at the intended position and to verify the overall structure of the new derivative.

Conclusion

This compound is a highly valuable and versatile natural product precursor for the semi-synthesis of novel ergoline derivatives. Its readily modifiable C8-hydroxymethyl group allows for the creation of diverse chemical libraries. By employing standard synthetic protocols and leveraging detailed pharmacological and analytical evaluation, researchers can explore the vast chemical space around the ergoline scaffold. This approach holds significant promise for the discovery of new drug candidates with tailored activities at serotonin, dopamine, and adrenergic receptors, potentially leading to improved therapies for a range of neurological and physiological disorders.

References

Elymoclavine: Application Notes and Protocols for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elymoclavine is a tetracyclic ergoline alkaloid naturally produced by various fungi of the Claviceps genus. As a key intermediate in the biosynthesis of lysergic acid and other ergot alkaloids, its accurate quantification is crucial in pharmaceutical research, food safety, and toxicology.[1][2] This document provides detailed application notes and protocols for the use of this compound as a standard in analytical chemistry, focusing on its physicochemical properties, analytical methodologies, and relevant biological pathways.

Physicochemical Properties

This compound is a crystalline solid with the following properties:

PropertyValueReference
Molecular Formula C₁₆H₁₈N₂O[3][4]
Molecular Weight 254.33 g/mol [3][4]
CAS Number 548-43-6[5]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and chloroform.
UV max (Methanol) 226, 283, 293 nm
Exact Mass 254.1419 g/mol [3]

Application as an Analytical Standard

This compound is primarily used as a certified reference material for the qualitative identification and quantitative determination of ergot alkaloids in various matrices, including agricultural commodities, food products, and biological samples. Its use is essential for method development, validation, and routine analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Certificate of Analysis (Typical Data)

Below is an example of typical data found on a Certificate of Analysis for a certified reference material of this compound.

ParameterSpecification
Purity (by HPLC) ≥98%
Identity Conforms to structure (¹H-NMR, MS)
Residual Solvents <0.5%
Water Content (Karl Fischer) <1.0%
Appearance Conforms to standard

Experimental Protocols

Sample Preparation for Cereal and Feed Samples

This protocol describes a generic solid-phase extraction (SPE) method for the cleanup of this compound from complex matrices prior to LC-MS/MS analysis.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonia solution, LC-MS grade

  • Water, deionized

  • Strata-X-CW SPE cartridges (or equivalent)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal evaporator)

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized and ground sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v) with 0.1% formic acid.

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake on a mechanical shaker for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Clean-up: [1]

    • Condition a Strata-X-CW SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load 5 mL of the sample extract onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol.

    • Elute the analytes with 2 mL of 5% formic acid in methanol, followed by 2 mL of 1% ammonia in methanol.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

UHPLC-MS/MS Method for Quantification

This protocol provides typical parameters for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 255.1223.120
255.1182.125
255.1154.130

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound in various matrices.

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
WheatUHPLC-MS/MS-0.01 - 1068.3 - 119.1[6][7]
RyeUHPLC-MS/MS0.25 - 1.651.10 - 6.65-[2]
FeedLC-MS/MS---
Human PlasmaUHPLC-MS/MS0.001 - 0.50.002 - 166.4 - 129.8

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile/Water Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data biosynthetic_pathway Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine_I Chanoclavine-I DMAT->Chanoclavine_I Multiple Steps Agroclavine Agroclavine Chanoclavine_I->Agroclavine This compound This compound Agroclavine->this compound Oxidation (CloA) Lysergic_acid Lysergic Acid This compound->Lysergic_acid Oxidation (CloA) receptor_interaction This compound This compound Serotonin_Receptor Serotonin Receptors (e.g., 5-HT₂ₐ) This compound->Serotonin_Receptor Interacts with Dopamine_Receptor Dopamine Receptors (e.g., D₂) This compound->Dopamine_Receptor Interacts with Response Modulation of Neurological and Vascular Systems Serotonin_Receptor->Response Dopamine_Receptor->Response

References

Application Notes and Protocols for the Conversion of Elymoclavine to Lysergic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the conversion of elymoclavine, a clavine alkaloid, into valuable lysergic acid derivatives. The protocols described herein cover both chemical and enzymatic approaches, offering flexibility for various research and development needs. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation.

Chemical Conversion of this compound to Lysergic Acid Methyl Ester

This method outlines a chemical synthesis route for the conversion of this compound to lysergic acid methyl ester, a direct precursor to lysergic acid and other derivatives. The process involves a two-step oxidation followed by a reduction.[1]

Experimental Protocol

Step 1: Oxidation of this compound to 10-methoxy-delta8,9-lysergaldehyde

  • Suspend this compound in methanol.

  • Add activated manganese dioxide (MnO₂) to the suspension.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain crude 10-methoxy-delta8,9-lysergaldehyde.

  • Purify the product using column chromatography on silica gel.

Step 2: Cyanide-Catalyzed Oxidation to Lysergic Acid Methyl Ester Precursor

  • Dissolve the purified 10-methoxy-delta8,9-lysergaldehyde in methanol.

  • Add sodium cyanide (NaCN) as a catalyst.

  • Add activated manganese dioxide (MnO₂) to the solution.

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the manganese dioxide.

  • Remove the methanol by evaporation.

  • The resulting residue is the methoxy ester precursor.

Step 3: Reduction to Lysergic Acid Methyl Ester

  • Dissolve the methoxy ester from the previous step in acetic acid.

  • Add zinc dust to the solution.

  • Stir the reaction mixture. This step facilitates the reductive elimination of the methoxy group.

  • After the reaction is complete, as indicated by TLC, filter the mixture to remove excess zinc.

  • Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude lysergic acid methyl ester by column chromatography or recrystallization.

Quantitative Data
StepProductYieldReference
Oxidation of this compound10-methoxy-delta8,9-lysergaldehyde55%[1]
Cyanide-Catalyzed OxidationMethoxy ester precursor65%[1]
Reduction to Lysergic Acid Methyl EsterLysergic Acid Methyl Ester~80%[1]
Overall Yield Lysergic Acid Methyl Ester ~29% [1]

Enzymatic Conversion of this compound to Paspalic Acid

This protocol describes the bioconversion of this compound to paspalic acid, a direct precursor of lysergic acid, using a microsomal fraction from an ergotamine-producing strain of Claviceps sp.[2] This method leverages the activity of the enzyme Clavine oxidase (CloA), a cytochrome P-450 monooxygenase.[3][4]

Experimental Protocol

Preparation of Microsomal Fraction from Claviceps sp.

  • Cultivate an ergotamine-producing strain of Claviceps sp. in a suitable fermentation medium.

  • Harvest the mycelia by filtration.

  • Wash the mycelia with a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Homogenize the mycelia in the buffer using a blender or a similar device.

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a minimal volume of the buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).

Enzymatic Conversion Reaction

  • Prepare a reaction mixture containing the following components in a suitable buffer (e.g., phosphate buffer):

    • This compound (substrate)

    • NADPH (cofactor)[2]

    • Resuspended microsomal fraction (enzyme source)

  • Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) with gentle agitation.

  • Monitor the conversion of this compound to paspalic acid over time using HPLC or HPLC-MS/MS.

  • To stop the reaction, add a quenching solvent like acetone or methanol.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of paspalic acid.

Note: The conversion can be inhibited by cytochrome P-450 inhibitors such as carbon monoxide and SK&F 525A.[2]

Quantitative Data
SubstrateEnzyme SourceProductConversion RateReference
This compoundParticulate fraction from Claviceps sp. PCCE1Paspalic AcidUp to 95%[2]

Whole-Cell Bioconversion Using Engineered Yeast

This approach utilizes a genetically engineered host, such as Saccharomyces cerevisiae, expressing the Clavine oxidase (CloA) gene for the conversion of clavine alkaloids to lysergic acid derivatives. This method avoids the need for cell fractionation and cofactor addition, as the whole cells provide the necessary enzymatic machinery and cofactors.

Experimental Protocol

Expression of Clavine Oxidase in S. cerevisiae

  • Obtain a synthetic, codon-optimized gene for Clavine oxidase (CloA) from a suitable source (e.g., Claviceps purpurea).

  • Clone the cloA gene into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).

  • Transform the expression vector into a suitable S. cerevisiae strain (e.g., BJ2168).[5]

  • Select for positive transformants on appropriate selective media.

Whole-Cell Bioconversion

  • Grow a starter culture of the engineered yeast strain in a selective medium containing a non-inducing carbon source (e.g., glucose).

  • Inoculate a larger volume of expression medium with the starter culture. The expression medium should contain an inducing agent (e.g., galactose) to promote the expression of CloA.[5]

  • Incubate the culture at an appropriate temperature (e.g., 25 °C) with shaking to allow for cell growth and protein expression.[5]

  • After a suitable induction period (e.g., 24 hours), add the substrate (agroclavine, which is converted intracellularly to this compound and then to lysergic acid) to the culture.[5]

  • Continue the incubation to allow for the bioconversion to proceed.

  • Monitor the production of lysergic acid in the culture supernatant over time using HPLC or HPLC-MS/MS.

  • Harvest the culture supernatant by centrifugation for downstream processing and purification of lysergic acid.

Quantitative Data from Engineered Yeast

The following table summarizes the production of this compound and lysergic acid from agroclavine using different CloA orthologs expressed in S. cerevisiae.

CloA OrthologThis compound (μM∙OD₆₀₀⁻¹)Lysergic Acid (μM∙OD₆₀₀⁻¹)Reference
Wildtype 9Hypo CloA0.174 ± 0.0140.174 ± 0.014[5]
Chimeric AT5 9Hypo CloA0.113 ± 0.0052.62 ± 0.235[5]

Analytical Methods

Accurate quantification of this compound and its conversion to lysergic acid derivatives is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[6]

HPLC-MS/MS Protocol for Lysergic Acid and Isomers

Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., reaction mixture supernatant, culture broth), add an internal standard.

  • Perform liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).[6]

  • Separate the organic layer by centrifugation.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.[6]

Chromatographic and Mass Spectrometric Conditions

  • HPLC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

This method allows for the separation and quantification of lysergic acid from its isomers, such as isolysergic acid, which is critical for assessing the stereoselectivity of the conversion process.[6]

Visualizations

chemical_conversion_workflow This compound This compound oxidation1 Oxidation (MnO₂/Methanol) This compound->oxidation1 intermediate_aldehyde 10-methoxy-delta8,9-lysergaldehyde oxidation1->intermediate_aldehyde oxidation2 Cyanide-Catalyzed Oxidation (NaCN, MnO₂/Methanol) intermediate_aldehyde->oxidation2 methoxy_ester Methoxy Ester Precursor oxidation2->methoxy_ester reduction Reduction (Zn/Acetic Acid) methoxy_ester->reduction lysergic_acid_ester Lysergic Acid Methyl Ester reduction->lysergic_acid_ester

Chemical synthesis workflow for lysergic acid methyl ester.

enzymatic_conversion_pathway agroclavine Agroclavine cloA1 Clavine Oxidase (CloA) (2-electron oxidation) agroclavine->cloA1 This compound This compound cloA1->this compound cloA2 Clavine Oxidase (CloA) (4-electron oxidation) This compound->cloA2 paspalic_acid Paspalic Acid cloA2->paspalic_acid isomerization Isomerization paspalic_acid->isomerization lysergic_acid Lysergic Acid isomerization->lysergic_acid

Biosynthetic pathway from agroclavine to lysergic acid.

experimental_logic cluster_chemical Chemical Method cluster_enzymatic Enzymatic Method start_chem This compound step1_chem Oxidation start_chem->step1_chem step2_chem Further Oxidation step1_chem->step2_chem step3_chem Reduction step2_chem->step3_chem end_chem Lysergic Acid Derivative step3_chem->end_chem analysis Product Analysis (HPLC-MS/MS) end_chem->analysis start_enz This compound step1_enz Bioconversion (CloA) start_enz->step1_enz end_enz Paspalic Acid / Lysergic Acid step1_enz->end_enz end_enz->analysis start_point Starting Material: This compound start_point->start_chem start_point->start_enz

Logical relationship of conversion methods.

References

Elymoclavine: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elymoclavine, an ergot alkaloid produced by various species of fungi, has emerged as a compound of interest in neuroscience research due to its interactions with key neurotransmitter systems in the central nervous system (CNS). As a member of the ergoline family, it shares a structural backbone with several pharmacologically active agents, including lysergic acid diethylamide (LSD). This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways, making it a valuable tool for investigating the physiological roles of these systems and for the preclinical assessment of novel therapeutic agents targeting neuropsychiatric and neurological disorders.

These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in fundamental neuroscience research, and a summary of its effects on neuronal signaling.

Pharmacological Profile and Quantitative Data

This compound exhibits a complex pharmacological profile, interacting with multiple receptor subtypes within the dopamine and serotonin systems. Its stimulant effect on dopamine receptors is considered a dominant element in its mechanism of action, alongside a broader plurireceptor action.[1]

Receptor Binding Affinity
Receptor SubtypeLigandTissue SourceKi (nM)Reference
Dopamine
D2[3H]SpiperonePorcine Striatal MembranesData not available[2]
Serotonin
5-HT2A[3H]KetanserinRat Frontal CortexData not available[3]
5-HT3A-Human (recombinant)No direct binding data[4]
Adrenergic
α1Data not availableData not availableData not available
α2Data not availableData not availableData not available

Note: Specific Ki values for this compound are not consistently reported in the reviewed literature. The table indicates the types of assays that can be used to determine these values.

Effects on Neurotransmitter Levels

Intraperitoneal administration of this compound has been shown to significantly alter the levels and turnover of biogenic monoamines in different regions of the rat brain.

Brain RegionNeurotransmitterEffect on LevelEffect on TurnoverDoseReference
Striatum Dopamine (DA)IncreasedEnhanced5 mg/kg (i.p.)[1]
Serotonin (5-HT)DecreasedSlightly Decreased5 mg/kg (i.p.)[1]
Hypothalamus Dopamine (DA)IncreasedNot specified5 mg/kg (i.p.)[1]
Noradrenaline (NA)IncreasedIncreased5 mg/kg (i.p.)[1]
Serotonin (5-HT)DecreasedSlightly Decreased5 mg/kg (i.p.)[1]
Cerebral Cortex Serotonin (5-HT)IncreasedNot specified5 mg/kg (i.p.)[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the neuropharmacological effects of this compound.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is adapted for studying the effect of this compound on dopamine and serotonin release in the rat striatum.

Objective: To measure extracellular levels of dopamine and serotonin and their metabolites in the striatum of freely moving rats following systemic administration of this compound.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Male Wistar rats (250-300 g)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.

    • Allow a stabilization period of at least 2 hours before collecting baseline samples.

  • Sample Collection:

    • Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid).

    • Collect at least three baseline samples before drug administration.

  • This compound Administration:

    • Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 5 mg/kg).[1]

    • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC with electrochemical detection.

Data Analysis:

  • Express neurotransmitter concentrations as a percentage of the mean baseline values for each animal.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This protocol assesses the behavioral effects of this compound in rats.

Objective: To evaluate the dose-dependent effects of this compound on locomotor activity, exploratory behavior, and anxiety-like behavior in rats.

Materials:

  • This compound

  • Open field arena (e.g., 100 x 100 cm with 40 cm high walls)

  • Video tracking system and software

  • Male Wistar rats (200-250 g)

Procedure:

  • Habituation:

    • Handle the rats for several days before the experiment to reduce stress.

    • On the test day, allow the rats to acclimate to the testing room for at least 30 minutes.

  • This compound Administration:

    • Administer this compound (e.g., in increasing doses) or vehicle via the desired route (e.g., intraperitoneal).[5]

    • Allow a 30-minute pre-treatment period before placing the animal in the arena.

  • Open Field Test:

    • Gently place the rat in the center of the open field arena.

    • Record the animal's behavior for a set duration (e.g., 10-30 minutes) using the video tracking system.

Data Analysis:

  • Locomotor Activity: Total distance traveled, number of line crossings.

  • Exploratory Behavior: Rearing frequency.[5]

  • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, defecation boluses.[5]

Radioligand Binding Assay for Receptor Affinity

This protocol is a general guideline for determining the binding affinity of this compound for dopamine D2 receptors using [3H]Spiperone.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • This compound

  • [3H]Spiperone (radioligand)

  • Membrane preparation from a tissue source rich in D2 receptors (e.g., porcine striatum or cells expressing recombinant D2 receptors).[2]

  • (+)-Butaclamol (for non-specific binding determination)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Spiperone, and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor like (+)-butaclamol.

    • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]Spiperone binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol is designed to assess the effect of this compound on adenylyl cyclase activity, a key downstream effector of D2-like and some 5-HT receptors.

Objective: To determine if this compound modulates intracellular cyclic AMP (cAMP) levels, indicating its agonist or antagonist activity at Gi/o- or Gs-coupled receptors.

Materials:

  • This compound

  • Cell line expressing the receptor of interest (e.g., CHO cells with recombinant D2 receptors)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in appropriate media until they reach the desired confluency.

    • Pre-treat the cells with this compound at various concentrations for a specified time.

    • To measure Gi/o-coupled receptor activation (inhibition of cAMP), stimulate the cells with forskolin in the presence of this compound.

    • To measure Gs-coupled receptor activation (stimulation of cAMP), treat the cells with this compound alone.

  • Cell Lysis:

    • Lyse the cells to release intracellular cAMP.

  • cAMP Quantification:

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Visualization

This compound's effects are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), particularly dopamine D2-like and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

This compound is suggested to have a stimulant effect on dopamine receptors.[1] D2 receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

D2_Signaling This compound This compound (Agonist) D2R Dopamine D2 Receptor This compound->D2R Binds to Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Reduces activation of Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response Alters phosphorylation of downstream targets FiveHT2A_Signaling This compound This compound (Agonist/Partial Agonist) FiveHT2A 5-HT2A Receptor This compound->FiveHT2A Binds to Gq_11 Gq/11 Protein FiveHT2A->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 Stimulates release from ER PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neuronal Activity Ca2->Cellular_Response PKC->Cellular_Response Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_Habituation Animal Habituation Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Habituation->Surgery Recovery Post-Surgical Recovery (min. 48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization System Stabilization (min. 2 hours) Probe_Insertion->Stabilization Baseline Baseline Sample Collection (at least 3 samples) Stabilization->Baseline Elymoclavine_Admin This compound Administration (e.g., 5 mg/kg i.p.) Baseline->Elymoclavine_Admin Post_Treatment Post-Treatment Sample Collection (at least 3 hours) Elymoclavine_Admin->Post_Treatment Analysis HPLC-ECD Analysis of Dopamine, Serotonin, and Metabolites Post_Treatment->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing

References

Application Notes and Protocols for Testing Elymoclavine Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elymoclavine is a clavine ergot alkaloid and a key intermediate in the biosynthesis of lysergic acid and its derivatives.[1] Like other ergot alkaloids, its tetracyclic ergoline scaffold allows it to interact with a variety of neurotransmitter receptors, suggesting a broad range of pharmacological activities.[2] Preliminary studies indicate that this compound may exert its effects primarily through the dopaminergic and serotonergic systems, acting as a stimulant on dopamine receptors while having varied effects on serotonin levels in different brain regions.[3] It is considered to have psychotropic potential but is generally described as non-hallucinogenic, producing sedative effects.[1]

These application notes provide detailed protocols for a panel of cell culture assays to characterize the bioactivity of this compound. The described assays will enable researchers to assess its cytotoxicity, determine its binding affinity for key receptor targets, and elucidate its functional effects on downstream signaling pathways.

Data Presentation

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the following tables are provided as templates for summarizing experimental findings. Researchers can populate these tables with their own data to facilitate comparison and analysis.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
e.g., HepG2MTT Assay24Data
(Human Liver Carcinoma)48Data
72Data
e.g., SH-SY5YMTT Assay24Data
(Human Neuroblastoma)48Data
72Data
e.g., HEK293MTT Assay24Data
(Human Embryonic Kidney)48Data
72Data

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Table 2: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandCell Line/Membrane PrepKᵢ (nM)
Dopamine Receptors
e.g., D₂[³H]-SpiperoneCHO-K1 cells expressing human D₂ receptorData
e.g., D₃[³H]-SpiperoneHEK293 cells expressing human D₃ receptorData
Serotonin Receptors
e.g., 5-HT₂A[³H]-KetanserinHEK293 cells expressing human 5-HT₂A receptorData
e.g., 5-HT₁A[³H]-8-OH-DPATCHO cells expressing human 5-HT₁A receptorData

Kᵢ (Inhibition constant) represents the affinity of a ligand for a receptor in a competition binding assay.

Table 3: Functional Activity of this compound

Receptor SubtypeAssay TypeCell LineEC₅₀ (nM)Eₘₐₓ (%)
Dopamine Receptors
e.g., D₂cAMP Accumulation AssayCHO-K1/D₂/Gα₁₅DataData
Serotonin Receptors
e.g., 5-HT₂ACalcium Flux AssayHEK293 expressing human 5-HT₂ADataData

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[5] Eₘₐₓ is the maximum response achievable by a drug.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells elymoclavine_prep Prepare this compound Stock treat_cells Treat with this compound elymoclavine_prep->treat_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Materials:

  • Selected cell line (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final desired concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Receptor Binding Affinity: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for dopamine D₂ and serotonin 5-HT₂A receptors.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis membrane_prep Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and this compound membrane_prep->incubation reagent_prep Prepare Radioligand and this compound Dilutions reagent_prep->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting calculate_binding Calculate Specific Binding scintillation_counting->calculate_binding determine_ic50 Determine IC50 calculate_binding->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff determine_ic50->calculate_ki

Caption: Workflow of a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂A).

  • This compound.

  • Non-specific binding control (e.g., Haloperidol for D₂, Mianserin for 5-HT₂A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of the non-specific control).

  • Initiate Binding:

    • Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing:

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Functional Assays

This assay determines whether this compound acts as an agonist or antagonist at the D₂ receptor by measuring its effect on cAMP levels. D₂ receptors are typically Gᵢ-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP.[7]

Dopamine D₂ Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) d2r Dopamine D2 Receptor This compound->d2r Binds gi_protein Gi Protein d2r->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion AC pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates

Caption: this compound agonism at the D₂ receptor leads to inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human D₂ receptor and a Gα₁₅ subunit (e.g., CHO-K1/D₂/Gα₁₅).[8]

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Forskolin (to stimulate adenylyl cyclase).

  • Dopamine (as a reference agonist).

  • Haloperidol (as a reference antagonist).

  • This compound.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Incubation:

    • Agonist Mode: Treat cells with varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC₈₀) of dopamine.

  • cAMP Stimulation (for agonist testing): Add forskolin to all wells to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ.

    • Antagonist Mode: Plot the percentage of inhibition of the dopamine response against the log concentration of this compound to determine the IC₅₀.

This assay determines if this compound acts as an agonist or antagonist at the 5-HT₂A receptor by measuring changes in intracellular calcium. 5-HT₂A receptors are Gₐ-coupled, and their activation leads to an increase in intracellular calcium via the phospholipase C pathway.[9]

Serotonin 5-HT₂A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) ht2a 5-HT2A Receptor This compound->ht2a Binds gq_protein Gq Protein ht2a->gq_protein Activates plc Phospholipase C gq_protein->plc Activates ip3 IP3 pip2 PIP2 pip2->ip3 Hydrolysis PLC dag DAG er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases response Cellular Response pkc->response Phosphorylates Substrates

References

Application Notes and Protocols: Radiolabeling of Elymoclavine for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elymoclavine, an ergot alkaloid, serves as a crucial precursor in the biosynthesis of lysergic acid.[1] Its chemical structure allows for interactions with various neurotransmitter receptors, making it a molecule of significant interest in neuropharmacology. This compound and its derivatives have been shown to interact with serotonin (5-HT) and dopamine (D) receptors.[2][3][4][5] Specifically, derivatives of this compound have demonstrated high affinity for 5-HT2A receptors.[2][6] Understanding the binding characteristics of this compound to these receptors is pivotal for the development of novel therapeutics targeting neurological and psychiatric disorders.

Radiolabeling this compound enables sensitive and direct quantification of its binding to specific receptor populations.[7][8][9] This document provides detailed protocols for the radiolabeling of this compound, specifically with tritium ([³H]), and its subsequent use in receptor binding assays. Tritium is an ideal radioisotope for this purpose due to its high specific activity and the minimal structural alteration it imparts to the molecule.[10][11]

Quantitative Data: Receptor Binding Profile of this compound and Derivatives

The following table summarizes the reported binding affinities of this compound derivatives for various receptors. This data is essential for guiding the design and interpretation of receptor binding experiments.

CompoundReceptorBioassayAffinity Metric (pA₂)Reference
1-isopropylthis compoundRat 5-HT₂AAntagonist Activity9.14[2]
This compound derivative (cyclopropanecarboxylic ester)Rat 5-HT₂APartial Agonist ActivitypKP = 7.67[2]
This compound derivative (N-1-isopropyl homologue of cyclopropanecarboxylic ester)Rat 5-HT₂AAntagonist Activity8.74[2]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKP relates to the potency of a partial agonist. Higher values indicate higher affinity/potency.

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Tritium ([³H])

This protocol describes a method for the catalytic tritiation of a suitable this compound precursor. The synthesis of a precursor with a site for catalytic reduction is a common strategy for introducing tritium.[11][12]

Materials:

  • This compound

  • Precursor: 8,9-didehydro-elymoclavine (requires synthesis to introduce a double bond for reduction)

  • Tritium gas (³H₂)

  • Catalyst: Palladium on carbon (Pd/C, 10%)

  • Solvent: Ethyl acetate (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Scintillation fluid

  • Liquid scintillation counter

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Precursor Synthesis: Synthesize an unsaturated precursor of this compound, for example, by introducing a double bond at a position that can be readily reduced back to the native structure. For this hypothetical protocol, we assume the availability of a suitable precursor.

  • Catalyst Preparation: In a reaction vessel suitable for catalytic hydrogenation, suspend 10% Pd/C in anhydrous ethyl acetate under an inert atmosphere.

  • Reaction Setup: Dissolve the this compound precursor in anhydrous ethyl acetate and add it to the reaction vessel containing the catalyst.

  • Tritiation: Evacuate the reaction vessel and introduce tritium gas to the desired pressure. Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a non-radioactive standard.

  • Reaction Quenching: Once the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a celite pad to remove the catalyst.

  • Purification: Purify the crude [³H]-elymoclavine using reverse-phase HPLC. Collect fractions and determine the radioactivity of each fraction using a liquid scintillation counter. Pool the fractions containing the pure radiolabeled product.

  • Specific Activity Determination: Determine the concentration of the purified [³H]-elymoclavine by UV spectroscopy and its radioactivity by liquid scintillation counting to calculate the specific activity (Ci/mmol).

Protocol 2: Receptor Binding Assay - Competitive Inhibition

This protocol outlines a competitive binding assay to determine the affinity of test compounds for a target receptor (e.g., 5-HT₂A) using [³H]-elymoclavine.[8][13][14]

Materials:

  • [³H]-elymoclavine (radioligand)

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the 5-HT₂A receptor gene)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Unlabeled test compounds

  • Non-specific binding control (e.g., a high concentration of a known ligand like ketanserin for 5-HT₂A)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: [³H]-elymoclavine + membrane preparation + assay buffer.

    • Non-specific Binding: [³H]-elymoclavine + membrane preparation + high concentration of non-specific binding control.

    • Competitive Binding: [³H]-elymoclavine + membrane preparation + varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (determined from kinetic binding studies).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_0 Radiolabeling cluster_1 Receptor Binding Assay cluster_2 Data Analysis precursor This compound Precursor tritiation Catalytic Tritiation with ³H₂ Gas precursor->tritiation purification HPLC Purification tritiation->purification incubation Incubation with [³H]-Elymoclavine & Competitor purification->incubation mem_prep Membrane Preparation mem_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50 IC₅₀ Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow for radiolabeling this compound and performing receptor binding assays.

5-HT₂A Receptor Signaling Pathway

G This compound This compound Derivative (Agonist) receptor 5-HT₂A Receptor (GPCR) This compound->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates cellular_response Cellular Response pkc->cellular_response phosphorylates targets leading to

Caption: Simplified 5-HT₂A receptor signaling cascade upon agonist binding.

References

Troubleshooting & Optimization

Technical Support Center: Elymoclavine Production in Claviceps Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to optimize elymoclavine yield in Claviceps fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound yield in Claviceps fermentation?

Multiple critical factors regulate the production of this compound. Optimizing these parameters is essential for achieving high yields.

  • Fungal Strain: The specific strain of Claviceps, such as C. purpurea, C. fusiformis, or C. paspali, is a primary determinant of both the total alkaloid yield and the relative proportion of this compound.[1] High-yielding strains are often selected through repeated subculturing and selection.[1][2]

  • Culture Medium Composition: The carbon and nitrogen sources are crucial. Sucrose is a commonly used carbon source, often in combination with glucose or citric acid.[3][4] Organic nitrogen sources are generally preferred over inorganic ones.[5] The presence of specific minerals like phosphates, magnesium sulfate, and trace elements (iron, zinc) is also vital.[4][6][7]

  • Carbon Source Regulation: The type and concentration of the carbon source can significantly affect the total amount of alkaloids produced and the specific types of clavines in the mixture.[3] For instance, a medium containing sucrose (80 g/L) combined with glucose (20 g/L) has been shown to be effective for this compound formation.[3]

  • Fermentation Conditions: Key physical parameters include pH, temperature, aeration, and agitation. Fermentation is typically carried out at a temperature of 24-25°C with controlled aeration and agitation.[4][8] The fermentation process is often biphasic, with an initial growth phase followed by a production phase characterized by the accumulation of alkaloids.[9]

  • Inoculum Quality: The use of a two-stage inoculum is often advantageous. This approach helps eliminate the production of undesirable glucans and ensures the culture is in an optimal physiological state for maximum alkaloid biosynthesis.[1]

Q2: What is the biosynthetic pathway leading to this compound?

This compound is an intermediate in the complex ergot alkaloid biosynthetic pathway. The process begins with the prenylation of L-tryptophan and proceeds through several enzymatic steps to form the ergoline ring system.

Agroclavine is the direct precursor to this compound.[10] The conversion of agroclavine to this compound is a critical two-electron oxidation step.[11] This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically an enzyme known as clavine oxidase (CloA).[10][12] This enzyme requires oxygen and NADPH to function.[10] this compound can be further oxidized to produce paspalic acid and subsequently lysergic acid, a key precursor for many pharmaceutical ergot alkaloids.[10][11]

G tryptophan L-Tryptophan dmat Dimethylallyltryptophan tryptophan->dmat dmapp DMAPP dmapp->dmat chanoclavine Chanoclavine-I dmat->chanoclavine Multiple Steps agroclavine Agroclavine chanoclavine->agroclavine Multiple Steps This compound This compound agroclavine->this compound CloA (P450) O₂, NADPH lysergic_acid Lysergic Acid This compound->lysergic_acid CloA (P450) Multiple Oxidations

Simplified biosynthetic pathway of this compound.
Q3: How can this compound be quantified in a fermentation broth?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of this compound and other ergot alkaloids.[13][14]

A typical analysis involves:

  • Sample Preparation: Extraction of alkaloids from the fermentation broth. This is usually done by making the broth alkaline (pH 8.5) and extracting with an organic solvent like chloroform.[6][15]

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).[16] A gradient elution using a mobile phase, often a mixture of acetonitrile and a buffer, is used to separate the different alkaloids.

  • Detection: A UV or fluorescence detector is used for detection.[14] Ergot alkaloids have a characteristic UV absorbance. For higher sensitivity and specificity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed.[17]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a pure this compound standard.[18]

Troubleshooting Guide

Q1: My fermentation is producing high biomass but little to no this compound. What are the possible causes and solutions?

This common issue, known as "unproductive growth," can stem from several factors.

  • Cause 1: Suboptimal Fermentation Medium. The balance of nutrients is critical. High levels of phosphate in the medium can promote rapid mycelial growth while suppressing alkaloid production.[9]

    • Solution: Modify the medium composition. Reduce the initial phosphate concentration. Ergot alkaloid fermentation is often characterized by an initial growth phase where phosphate is consumed, followed by a production phase that begins after phosphate has been depleted.[9] Ensure the carbon-to-nitrogen ratio is optimized for alkaloid synthesis, not just biomass accumulation.

  • Cause 2: Incorrect pH Profile. The pH of the culture medium changes during fermentation, and this profile can influence the switch from growth to production.

    • Solution: Monitor and control the pH of the fermenter. The optimal pH for alkaloid production is typically between 5.2 and 6.8.[19] An initial pH of around 5.2, adjusted with ammonium hydroxide, is often used.[2][6]

  • Cause 3: Strain Degeneration. High-yielding Claviceps strains can lose their productivity after multiple subcultures.[1]

    • Solution: Return to an earlier, more productive stock of the culture. It is crucial to properly preserve master cell banks, for example, by storing sporulated cultures on rye grains in a deep freezer.[1]

G start High Biomass, Low this compound Yield check_medium Is the medium optimized for production? start->check_medium check_ph Is the pH profile correct? check_medium->check_ph Yes adjust_medium Adjust C/N ratio. Reduce initial phosphate. check_medium->adjust_medium No check_strain Has the strain degenerated? check_ph->check_strain Yes control_ph Implement pH control (target 5.2 - 6.8). check_ph->control_ph No new_culture Start new culture from low-passage frozen stock. check_strain->new_culture Yes end Improved Yield check_strain->end No adjust_medium->end control_ph->end new_culture->end

Troubleshooting workflow for low this compound yield.
Q2: My culture is producing other clavine alkaloids (e.g., agroclavine) instead of this compound. How can I fix this?

The accumulation of agroclavine indicates an issue with its conversion to this compound.

  • Cause: Inefficient Clavine Oxidase (CloA) Activity. The enzyme CloA, a P450 monooxygenase, is responsible for oxidizing agroclavine to this compound.[10] Its activity can be limited by several factors.

    • Solution 1: Ensure Adequate Aeration. The oxidation step is oxygen-dependent.[10] Increase the dissolved oxygen level in the fermenter by adjusting the agitation speed or airflow rate.

    • Solution 2: Check for Inhibitors. Cytochrome P450 enzymes can be inhibited by various compounds.[11] Review the medium components and process for any potential inhibitors.

    • Solution 3: Strain Selection/Engineering. Some strains naturally accumulate agroclavine.[6] It may be necessary to select a different production strain known for efficient conversion to this compound.[1] Genetic engineering to enhance the expression or activity of the cloA gene could also be a long-term strategy.[10]

Q3: How can I prevent or manage contamination in my Claviceps fermentation?

Claviceps species grow relatively slowly, making their cultures susceptible to contamination by faster-growing bacteria and yeasts.[1]

  • Prevention:

    • Aseptic Technique: Strict aseptic techniques are paramount during all stages, including media preparation, inoculation, and sampling.

    • Sterilization: Ensure that the fermenter, all ancillary equipment, and the culture medium are properly sterilized.

    • Inoculum Quality: Use a healthy, pure inoculum. A two-stage inoculum process can help reduce the risk of transferring contaminants.[1]

  • Management:

    • Early Detection: Regularly monitor the culture microscopically and by plating on general-purpose media to detect contamination early.

    • Antibiotics: While not ideal for production, the inclusion of specific antibiotics can be used in seed stages if bacterial contamination is a persistent issue. However, this is not a substitute for good aseptic practice.

    • Discarding Cultures: If a production fermenter becomes contaminated, it is almost always necessary to discard the batch, as contaminants will compete for nutrients and can degrade the product.

Data and Protocols

Table 1: Example Fermentation Media for this compound Production

This table summarizes components from various published media formulations for Claviceps fermentation. Concentrations should be optimized for specific strains and fermenter conditions.

ComponentConcentration (g/L)RoleReferences
Sucrose30 - 100Carbon Source[3][4][6]
Mannitol20Carbon Source[5][7]
L-Asparagine10Nitrogen Source[4][6]
Succinic Acid10 - 35Organic Acid/pH Buffer[2][7]
Citric Acid10Organic Acid/Chelator[6][19]
KH₂PO₄0.25 - 1.0Phosphate Source[4][6][7]
MgSO₄·7H₂O0.25 - 0.7Magnesium Source[4][6][7]
Ca(NO₃)₂1Calcium Source[4][6]
Yeast Extract0.1 - 1.0Vitamins/Growth Factors[6][7]
FeSO₄·7H₂O0.007 - 0.022Trace Metal[6][7]
ZnSO₄·7H₂O0.006 - 0.015Trace Metal[6][7]
Experimental Protocol: Submerged Fermentation of Claviceps

This protocol provides a general methodology for submerged fermentation.

1. Inoculum Development (Two-Stage)

  • Stage 1 (Seed Culture):

    • Aseptically transfer mycelia from a stock culture (e.g., an agar slant) to a 500 mL Erlenmeyer flask containing 100 mL of seed medium.[6]

    • Incubate at 25°C on a rotary shaker at 150-220 rpm for 4-6 days.[6][7]

  • Stage 2 (Pre-production Culture):

    • Transfer a portion (e.g., 10-15% v/v) of the seed culture to a larger flask or seed fermenter containing the production medium.[1][7]

    • Incubate under the same conditions for another 2-4 days.[7]

2. Production Fermentation

  • Aseptically transfer the pre-production inoculum (10-15% v/v) to a sterilized production fermenter containing the final production medium.[7]

  • Maintain the fermentation at 24-25°C with controlled aeration and agitation for 10-14 days.[4][7]

  • Monitor key parameters such as pH, dissolved oxygen, substrate consumption, and biomass growth throughout the fermentation.

  • Collect samples periodically for alkaloid analysis.

Experimental Protocol: this compound Extraction and Analysis

1. Extraction

  • Take a 100 mL sample of the fermentation broth.

  • Adjust the pH to 8.5 using a saturated aqueous solution of Na₂CO₃ or ammonium hydroxide.[6]

  • Extract the alkaloids twice with an equal volume of chloroform or a chloroform:isopropanol (4:1) mixture.[2][6]

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under vacuum to obtain the crude alkaloid extract.[6][15]

2. HPLC Analysis

  • Reconstitute the dried extract in a known volume of mobile phase or methanol.

  • Prepare a series of standard solutions of pure this compound (e.g., 0.1 to 100 µg/mL).[20]

  • Inject the samples and standards into an HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).[17]

    • Detector: UV or Fluorescence.

  • Identify the this compound peak by comparing its retention time with the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis inoculum Inoculum Development fermenter Production Fermenter inoculum->fermenter broth Fermentation Broth Sample fermenter->broth ph_adjust Adjust pH to 8.5 broth->ph_adjust extract Solvent Extraction (Chloroform) ph_adjust->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute Extract evaporate->reconstitute hplc HPLC Analysis (C18 Column) reconstitute->hplc quantify Quantify vs. Standard Curve hplc->quantify result result quantify->result This compound Yield (mg/L)

Experimental workflow for this compound production and analysis.

References

Challenges in elymoclavine purification from crude extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the purification of elymoclavine from crude extracts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to support your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude extracts?

A1: The main challenges in this compound purification stem from its chemical properties and the complexity of the crude extract. This compound is often present with other structurally similar ergot alkaloids, such as agroclavine and chanoclavine, making separation difficult.[1] Additionally, this compound can be sensitive to pH and temperature, leading to degradation if not handled properly.[2] Maximizing recovery while achieving high purity is a key challenge.

Q2: What are the most common methods for purifying this compound?

A2: A multi-step approach is typically employed for this compound purification. This usually involves:

  • Solvent Extraction: Initial extraction from the fermentation broth or plant material using organic solvents.

  • Acid-Base Liquid-Liquid Extraction: To separate alkaloids from non-basic impurities.[1]

  • Chromatography: Techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are used to separate this compound from other alkaloids.[1][3]

  • Crystallization: The final step to obtain high-purity this compound.[1]

Q3: What impurities are commonly found in crude this compound extracts?

A3: The most common impurities are other ergot alkaloids that are precursors or byproducts in the this compound biosynthetic pathway. These include agroclavine, chanoclavine, and lysergol.[1][4] Understanding the biosynthetic pathway can help in devising purification strategies.

This compound Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of this compound, highlighting the origin of common alkaloid impurities.

Elymoclavine_Biosynthesis Tryptophan Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT + DMAPP DMAPP DMAPP DMAPP->DMAT N_Me_DMAT N-Methyl-DMAT DMAT->N_Me_DMAT Methylation Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I Series of steps Agroclavine Agroclavine Chanoclavine_I->Agroclavine Cyclization This compound This compound Agroclavine->this compound Oxidation

Caption: Biosynthetic pathway of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low this compound Yield After Extraction

Problem: The recovery of this compound after the initial solvent extraction is lower than expected.

Low_Yield_Troubleshooting cluster_solutions Solutions LowYield Low this compound Yield PossibleCauses Possible Causes LowYield->PossibleCauses IncompleteExtraction Incomplete Extraction PossibleCauses->IncompleteExtraction Check 1 Degradation This compound Degradation PossibleCauses->Degradation Check 2 Emulsion Emulsion Formation PossibleCauses->Emulsion Check 3 OptimizeSolvent Optimize Solvent System (e.g., increase polarity) IncompleteExtraction->OptimizeSolvent AdjustpH Adjust pH of Aqueous Phase (maintain slightly alkaline) IncompleteExtraction->AdjustpH Degradation->AdjustpH ControlTemp Control Temperature (avoid excessive heat) Degradation->ControlTemp BreakEmulsion Break Emulsion (e.g., add salt, centrifuge) Emulsion->BreakEmulsion

Caption: Troubleshooting low this compound extraction yield.

Detailed Solutions:

  • Incomplete Extraction:

    • Solvent Polarity: Ensure the solvent system is appropriate for this compound. A mixture of polar and non-polar solvents may be necessary.[5] Consider switching to a more polar solvent if this compound remains in the aqueous phase.

    • pH Adjustment: this compound is a weak base. Adjusting the pH of the aqueous phase to slightly alkaline (pH 8-9) before extraction can improve its partitioning into the organic solvent.[1]

  • This compound Degradation:

    • pH Stability: this compound is susceptible to degradation at extreme pH values.[2] Maintain the pH of the solutions within a stable range, avoiding strongly acidic or basic conditions for prolonged periods.

    • Temperature Stability: Avoid high temperatures during extraction and solvent evaporation, as this can lead to degradation.[2] Use a rotary evaporator at reduced pressure and moderate temperature.

  • Emulsion Formation:

    • During liquid-liquid extraction, emulsions can form, trapping this compound at the interface. To break emulsions, try adding a small amount of salt (e.g., NaCl), or centrifuging the mixture.[6]

Poor Separation of this compound and Agroclavine in Column Chromatography

Problem: this compound and agroclavine co-elute during column chromatography.

Coelution_Troubleshooting cluster_solutions Solutions CoElution Co-elution of this compound and Agroclavine PossibleCauses Possible Causes CoElution->PossibleCauses WrongMobilePhase Inappropriate Mobile Phase PossibleCauses->WrongMobilePhase Check 1 ColumnOverload Column Overloading PossibleCauses->ColumnOverload Check 2 PoorPacking Poor Column Packing PossibleCauses->PoorPacking Check 3 OptimizeGradient Optimize Mobile Phase Gradient (shallower gradient) WrongMobilePhase->OptimizeGradient ChangeSolvent Change Solvent System (different selectivity) WrongMobilePhase->ChangeSolvent ReduceLoad Reduce Sample Load ColumnOverload->ReduceLoad RepackColumn Repack Column Carefully PoorPacking->RepackColumn

Caption: Troubleshooting co-elution in column chromatography.

Detailed Solutions:

  • Inappropriate Mobile Phase:

    • Gradient Optimization: If using a gradient elution, make the gradient shallower to increase the separation between closely eluting compounds.[7]

    • Solvent System: The selectivity of the separation can be altered by changing the solvent system.[7] For example, if using a chloroform-methanol system, try a system with a different solvent like ethyl acetate or dichloromethane to exploit different interaction mechanisms.

  • Column Overloading: Loading too much crude extract onto the column will lead to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in poor resolution. Ensure the column is packed uniformly.

Quantitative Data

Purification StepKey ParametersTypical PurityTypical Recovery
Solvent Extraction Solvent choice, pH, Temperature10-30%80-95%
Acid-Base Extraction pH of aqueous and organic phases30-60%70-90%
Column Chromatography Stationary phase, Mobile phase, Loading60-95%50-80%
Crystallization Solvent, Temperature, Cooling rate>98%60-90%

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning

This protocol describes a general procedure for the initial extraction and purification of this compound from a fermentation broth.

  • Fermentation Broth Preparation: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The this compound may be present in both, so both should be processed.

  • Extraction:

    • Adjust the pH of the supernatant to 8.5 with ammonium hydroxide.[8]

    • Extract the supernatant three times with an equal volume of chloroform.[8]

    • Combine the organic extracts.

    • For the mycelium, homogenize it in a mixture of chloroform and ammonium hydroxide and filter.

  • Acid Extraction:

    • Combine all chloroform extracts and extract three times with a 5% aqueous solution of sulfuric acid. This compound will move into the acidic aqueous phase.

  • Basification and Re-extraction:

    • Adjust the pH of the combined acidic aqueous extracts to 8.5 with ammonium hydroxide.

    • Extract the aqueous phase three times with chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a method for separating this compound from other alkaloids using silica gel chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., chloroform).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. A typical gradient might be from 100% chloroform to 95:5 chloroform:methanol.

    • Collect fractions and monitor the elution of alkaloids using Thin Layer Chromatography (TLC) with a suitable developing solvent and a UV lamp for visualization. This compound and other ergot alkaloids typically fluoresce.[1]

  • Fraction Pooling:

    • Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent.

Protocol 3: Crystallization of this compound

This protocol describes a method for the final purification of this compound by crystallization.

  • Dissolution: Dissolve the this compound-rich fraction obtained from chromatography in a minimal amount of a suitable hot solvent, such as methanol or acetone.[1]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, the solution can be placed in a refrigerator (4°C).

  • Crystal Collection:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

  • Recrystallization (Optional): For higher purity, the crystallization process can be repeated. Dissolve the crystals in a minimal amount of hot solvent and repeat the cooling and collection steps.[1]

References

Elymoclavine degradation during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the degradation of elymoclavine during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: this compound, like other ergot alkaloids, is susceptible to degradation from various environmental factors. The most common factors include:

  • Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage at room temperature or higher is not recommended. For optimal stability, this compound should be stored at or below -20°C.

  • pH: this compound is known to be unstable in both acidic and alkaline conditions. Protic solvents can also promote epimerization.[1] Neutral pH is generally preferred for short-term handling.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation. Samples should be protected from light by using amber vials or by working in a dark environment.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the this compound molecule. It is advisable to use degassed solvents and store samples under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

Q2: I see some orange-colored spots on my TLC plate when analyzing this compound. What could they be?

A2: The appearance of orange-colored spots when using a van Urk reagent for visualization on a TLC plate is often indicative of ergot alkaloid degradation products. These have been observed in cultures of Claviceps species that produce this compound and are thought to be part of the natural turnover or degradation of the alkaloids. If you are observing these, it is likely that your this compound sample has undergone some degradation.

Q3: What are the expected degradation products of this compound?

A3: While specific, structurally elucidated degradation products of this compound are not extensively documented in publicly available literature, degradation of ergot alkaloids can involve the disruption of the indole ring system. For other ergot alkaloids, epimerization at the C-8 position is a common transformation, leading to the formation of iso-elymoclavine. Hydrolysis of functional groups and oxidation of the molecule are also possible degradation pathways.

Q4: How should I prepare this compound solutions to minimize degradation during an experiment?

A4: To minimize degradation, it is recommended to:

  • Prepare solutions fresh for each experiment whenever possible.

  • Use high-purity, degassed solvents. Acetonitrile is a commonly used solvent for HPLC analysis of ergot alkaloids and generally shows better stability for long-term storage at low temperatures compared to protic solvents like methanol.[1]

  • If aqueous buffers are required, use a pH as close to neutral as possible and prepare them fresh.

  • Protect the solution from light at all times by using amber vials and minimizing exposure to ambient light.

  • Keep solutions on ice or in a refrigerated autosampler during analysis.

Troubleshooting Guides

Storage Stability Issues
Problem Possible Cause Recommended Solution
Loss of Purity Over Time in Solid State Improper storage temperature.Store solid this compound at -20°C or lower for long-term stability.
Exposure to light.Store in a light-protected container (e.g., amber vial) inside a freezer.
Presence of moisture.Store in a desiccator at low temperature.
Degradation in Solution Inappropriate solvent.For long-term storage of solutions, use a non-protic solvent like chloroform, or acetonitrile at -20°C or below.[1] Avoid protic solvents like methanol for storage.[1]
Incorrect pH of the solution.Maintain a neutral pH if possible. Avoid acidic or alkaline conditions.
Exposure to air (oxidation).Use degassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.
Analytical (HPLC) Issues
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte with active sites on the column.Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop thoroughly.
Irreproducible Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the pump is working correctly and the mobile phase is properly mixed and degassed.
Temperature variations.Use a column oven to maintain a constant temperature.
Appearance of New Peaks in a Sequence On-going degradation in the autosampler.Keep the autosampler temperature low (e.g., 4°C). Prepare fresh samples for long analytical runs if necessary.

Data Presentation

Table 1: General Stability of Ergot Alkaloids in Various Solvents (as a proxy for this compound)

Data extrapolated from a study on six major ergot alkaloids. The behavior of this compound is expected to be similar.

SolventStorage TemperatureStability over 6 weeksEpimerization Tendency
Chloroform20°CStableVery Low
Acetonitrile20°CLess StableLow to Moderate
Acetonitrile-20°CStableLow
Acetonitrile/Buffer20°CLess StableModerate
Methanol/Dichloromethane20°CUnstableHigh

Source: Adapted from a study on the stability of other ergot alkaloids.[1]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a set temperature (e.g., 80°C).

    • After a specified time, remove the sample, allow it to cool, and dissolve it in the solvent to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to a photostability chamber with a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the sample with the mobile phase.

3. Analysis:

  • Analyze all samples (stressed and control) by a suitable stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

  • If available, use a mass spectrometer (MS) detector to obtain mass information for the degradation products to aid in their identification.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid/Base Acid/Base This compound->Acid/Base Heat Heat This compound->Heat Light Light This compound->Light Oxidation Oxidation This compound->Oxidation epimer Epimerization (iso-elymoclavine) Acid/Base->epimer hydrolysis Hydrolysis Products Acid/Base->hydrolysis Heat->epimer photolysis Photolytic Products Light->photolysis oxidation_prod Oxidation Products Oxidation->oxidation_prod experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress prep Sample Preparation (Neutralization, Dilution) stress->prep hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detection Detection (PDA and/or MS) hplc->detection analysis Data Analysis (Peak Purity, Degradant Identification) detection->analysis end End: Stability Profile analysis->end troubleshooting_logic start Unexpected Peak in Chromatogram check_blank Inject a Blank (Solvent/Mobile Phase) start->check_blank is_in_blank Peak in Blank? check_blank->is_in_blank solvent_issue Solvent/System Contamination is_in_blank->solvent_issue Yes check_control Inject a Control Sample (Freshly Prepared) is_in_blank->check_control No is_in_control Peak in Control? check_control->is_in_control impurity_issue Impurity in Starting Material is_in_control->impurity_issue Yes degradation_issue Degradation Product is_in_control->degradation_issue No

References

Technical Support Center: Elymoclavine Downstream Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of elymoclavine during downstream processing.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and crystallization of this compound in a question-and-answer format.

Q1: My initial this compound yield after extraction from the fermentation broth is significantly lower than expected. What are the potential causes and solutions?

Low yield after initial extraction can stem from several factors related to the extraction solvent, pH, and the physical process itself.

Possible Causes:

  • Inappropriate Solvent Choice: The solvent may not be optimal for this compound's solubility.

  • Suboptimal pH: The pH of the fermentation broth can significantly impact the charge state and solubility of this compound, an alkaloid.

  • Inefficient Cell Lysis: If this compound is intracellular, incomplete disruption of the Claviceps mycelia will result in poor release of the product.

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the product in the interfacial layer.

  • Product Degradation: this compound may be sensitive to pH, temperature, or enzymatic activity in the crude extract.

Troubleshooting Flowchart:

G start Low Initial Yield solvent Optimize Solvent System start->solvent Is solvent optimal? ph Adjust pH of Broth start->ph Is pH optimal? lysis Improve Cell Lysis start->lysis Is cell lysis complete? solvent->ph end Improved Yield solvent->end ph->lysis ph->end emulsion Break Emulsion lysis->emulsion Emulsion formed? lysis->end degradation Minimize Degradation emulsion->degradation Degradation suspected? emulsion->end degradation->end

Caption: Troubleshooting workflow for low initial this compound extraction yield.

Solutions:

ParameterRecommended Action
Solvent System This compound is soluble in various organic solvents. Consider using a mixture of polar and non-polar solvents, such as chloroform:methanol or ethyl acetate. A common practice involves extracting the fermentation broth with a solvent like chloroform after adjusting the pH.
pH Adjustment Being an alkaloid, this compound is more soluble in organic solvents at a basic pH. Adjust the fermentation broth to a pH of 8-10 with a base like ammonium hydroxide before extraction.
Cell Lysis If this compound is primarily intracellular, employ mechanical cell disruption methods like high-pressure homogenization or sonication prior to solvent extraction.
Emulsion Breaking To break emulsions, consider centrifugation, addition of a saturated salt solution (brining), or filtration through a bed of diatomaceous earth.
Minimizing Degradation Keep the extraction process at a low temperature (4-10°C) to minimize potential enzymatic degradation. Work quickly to reduce the exposure time to harsh pH conditions.

Q2: I am experiencing significant product loss during the chromatography purification step. How can I improve this compound recovery?

Product loss during chromatography is often due to irreversible adsorption to the stationary phase, co-elution with impurities, or degradation on the column.

Possible Causes:

  • Irreversible Adsorption: this compound may bind too strongly to the stationary phase.

  • Poor Resolution: The chosen mobile phase may not effectively separate this compound from closely related impurities, leading to the discarding of mixed fractions.

  • Product Precipitation on Column: High concentrations of this compound in a less-than-ideal mobile phase can lead to precipitation.

  • Degradation: The pH or solvent composition of the mobile phase might be causing this compound to degrade.

Troubleshooting Flowchart:

G start Low Recovery from Chromatography adsorption Modify Stationary/Mobile Phase start->adsorption Strong binding? resolution Optimize Gradient start->resolution Poor separation? adsorption->resolution end Improved Recovery adsorption->end precipitation Adjust Loading Concentration resolution->precipitation Precipitation on column? resolution->end degradation Check Mobile Phase Compatibility precipitation->degradation Degradation suspected? precipitation->end degradation->end G start Poor Crystallization purity Improve Purity start->purity Impure sample? solvent Screen Different Solvents start->solvent Solvent issues? purity->solvent end Successful Crystallization purity->end concentration Increase Concentration solvent->concentration Low concentration? solvent->end cooling Optimize Cooling Rate concentration->cooling Oiling out? concentration->end cooling->end

Technical Support Center: Metabolic Engineering Strategies for Elymoclavine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on increasing elymoclavine production through metabolic engineering. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the core biosynthetic pathway for this compound?

A1: The biosynthesis of this compound is a complex multi-step process originating from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The pathway involves the construction of a tetracyclic ergoline ring system.[1] Key enzymes, encoded by the eas (ergot alkaloid synthesis) gene cluster, catalyze the initial steps to form chanoclavine-I.[2] This intermediate is then converted to agroclavine, the direct precursor to this compound. The final oxidation of agroclavine to this compound is catalyzed by clavine oxidase (CloA), a cytochrome P450 monooxygenase.[1][3][4][5]

G cluster_pathway Biosynthetic Pathway cluster_downstream Downstream Product tryptophan L-Tryptophan dmat Dimethylallyl- tryptophan tryptophan->dmat dmaW dmapp DMAPP dmapp->dmat dmaW chanoclavine Chanoclavine-I dmat->chanoclavine easF, easC, easE agroclavine Agroclavine chanoclavine->agroclavine easA, easG This compound This compound agroclavine->this compound cloA lysergic_acid Lysergic Acid This compound->lysergic_acid cloA G precursor Precursor Pool (Tryptophan, DMAPP) pathway This compound Biosynthesis Pathway precursor->pathway product This compound pathway->product byproduct Downstream Products (e.g., Lysergic Acid) product->byproduct cloA strat1 Enhance Precursor Supply strat1->precursor strat2 Overexpress Pathway Genes strat2->pathway strat3 Block/Modify Downstream Conversion strat3->byproduct Inhibit G start Start: Low/No this compound Titer check_growth Is biomass production normal? start->check_growth check_precursor Is direct precursor (Agroclavine) accumulating? check_growth->check_precursor Yes sol_growth Troubleshoot Growth: - Optimize media (carbon/nitrogen source) - Check for contamination - Adjust pH/temperature check_growth->sol_growth No check_gene Confirm transgene expression (RT-qPCR / Proteomics) check_precursor->check_gene No sol_precursor Problem with Agroclavine -> this compound step: - Check activity/expression of CloA - Ensure cofactor (NADPH, O2) availability check_precursor->sol_precursor Yes check_conditions Review Fermentation Conditions (Temp, pH, Media, Aeration) check_gene->check_conditions Expression OK sol_gene Low/No Gene Expression: - Re-verify construct/integration - Check for gene silencing - Use stronger promoter check_gene->sol_gene Expression Low/Absent sol_conditions Suboptimal Conditions: - Optimize parameters based on literature - Perform Design of Experiments (DoE)

References

Overcoming instability of elymoclavine in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of elymoclavine in acidic conditions. The information is designed to assist researchers in designing experiments, interpreting data, and developing stable formulations.

Troubleshooting Guide: Overcoming this compound Instability

This guide addresses common issues encountered during the handling and analysis of this compound in acidic environments.

Problem Potential Cause Recommended Solution
Loss of this compound Potency in Solution Degradation due to low pH. This compound, like other ergoline alkaloids, is susceptible to acid-catalyzed hydrolysis and rearrangement.- Adjust pH: Maintain the pH of the solution in the range of 3-5, which is often found to be the range of maximum stability for related compounds. - Use Buffers: Employ acidic buffers such as tartrate or phosphate to maintain a stable pH. - Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to slow down degradation kinetics.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products or isomers (epimers). Acidic conditions can promote the formation of this compound isomers or hydrolysis products.- Forced Degradation Study: Conduct a forced degradation study under acidic conditions (e.g., 0.1 M HCl at a controlled temperature) to intentionally generate degradation products. This will help in identifying the unknown peaks. - LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures of the degradation products.
Poor Reproducibility of Analytical Results Inconsistent sample handling leading to variable degradation. The rate of degradation is sensitive to time, temperature, and exact pH.- Standardize Protocols: Ensure consistent timing between sample preparation and analysis. - Use Stabilizing Agents: Incorporate antioxidants like ascorbic acid or chelating agents such as EDTA into the sample diluent to minimize oxidative and metal-ion catalyzed degradation. - Control Temperature: Perform all sample preparation steps on ice or at a controlled low temperature.
Precipitation of this compound from Solution Poor solubility at the working pH. This compound's solubility is pH-dependent.- Co-solvents: Use a co-solvent system (e.g., acetonitrile/water or methanol/water) to improve solubility. - pH Adjustment: Carefully adjust the pH to a range where this compound is both stable and soluble. This often requires empirical determination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in acidic conditions?

A1: The primary degradation pathways for ergoline alkaloids like this compound in acidic conditions are hydrolysis of susceptible functional groups and isomerization (epimerization) at chiral centers. The acidic environment can catalyze these reactions, leading to a loss of the active compound and the formation of related impurities.

Q2: At what pH is this compound most stable?

Q3: How can I prevent oxidative degradation of this compound?

A3: Oxidative degradation can be minimized by:

  • Using Antioxidants: Adding antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the formulation can scavenge free radicals and reactive oxygen species.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can reduce exposure to oxygen.

  • Chelating Agents: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation reactions.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or below is advisable to significantly slow down the rate of degradation. Solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.

Q5: How do I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. To develop such a method, you must perform forced degradation studies to generate these potential interferents. The method is then developed to achieve baseline separation of this compound from all degradation peaks.

Experimental Protocols

Protocol 1: Forced Acidic Degradation of this compound

Objective: To intentionally degrade this compound to generate degradation products for analytical method development and validation.

Materials:

  • This compound reference standard

  • Methanol or Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Acidic Degradation:

    • Transfer a known volume of the this compound stock solution to a volumetric flask.

    • Add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

    • At each time point, withdraw an aliquot of the solution and immediately neutralize it with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution with the mobile phase to the same final concentration as the stressed samples, without subjecting it to acid and heat.

  • Analysis: Analyze the stressed and control samples by a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To separate and quantify this compound in the presence of its degradation products.

Note: This is a starting point and may require optimization for your specific application.

Instrumentation and Conditions:

Parameter Recommendation
HPLC System A system with a UV or PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water or Ammonium acetate buffer (e.g., 10 mM, pH 4.5)
Mobile Phase B Acetonitrile or Methanol
Gradient Elution Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min: 10% B 5-25 min: 10% to 90% B 25-30 min: 90% B 30-35 min: 90% to 10% B 35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength This compound has a chromophore; a starting wavelength of 280 nm is suggested. A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µL

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Sample Analysis: Inject the control and degraded samples from Protocol 1.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the control chromatogram based on its retention time.

    • In the chromatograms of the degraded samples, identify the new peaks, which are potential degradation products.

    • Calculate the percentage degradation of this compound in the stressed samples relative to the control.

Visualizations

Elymoclavine_Degradation_Pathway This compound This compound DegradationProducts Degradation Products This compound->DegradationProducts Hydrolysis Isomers Isomers (Epimers) This compound->Isomers Isomerization Acid Acidic Conditions (H+) Acid->DegradationProducts Acid->Isomers

Caption: Acid-catalyzed degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation start This compound Solution stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) start->stress neutralize Neutralize at Time Points stress->neutralize hplc Stability-Indicating HPLC neutralize->hplc lcms LC-MS for Identification hplc->lcms Characterize Unknowns quantify Quantify Degradation hplc->quantify pathway Propose Degradation Pathway lcms->pathway

Caption: Workflow for investigating this compound degradation.

Troubleshooting low yields in elymoclavine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of elymoclavine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guide: Low Yields in this compound Synthesis

Low yields in the chemical synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide focuses on a common synthetic route: the two-step oxidation of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene to an intermediate aldehyde, followed by reductive elimination to yield this compound.

Step 1: Oxidation of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene

Q1: The oxidation of the starting ergolene with manganese dioxide (MnO₂) is sluggish or incomplete. What are the likely causes and solutions?

A1: Incomplete oxidation is a frequent issue. Several factors can contribute to this problem:

  • Inactive Manganese Dioxide: The activity of MnO₂ is crucial for the successful oxidation of allylic alcohols.[1][2] Commercially available MnO₂ can vary in activity, and older batches may be less effective.

    • Solution: Activate the MnO₂ before use by heating it in an oven at 100-120°C for several hours to remove adsorbed water.[3] Alternatively, prepare fresh "activated" MnO₂.

  • Insufficient Reagent: A significant excess of MnO₂ is often required for this type of oxidation, sometimes as much as 10-fold or more by weight.[3]

    • Solution: Increase the stoichiometric excess of MnO₂. Monitor the reaction progress by Thin Layer Chromatography (TLC) and add more MnO₂ if the reaction stalls.

  • Reaction Time: The oxidation can be slow, sometimes requiring extended reaction times.[4]

    • Solution: Allow the reaction to stir for a longer period, monitoring periodically by TLC. The reaction time can vary from a few hours to over 24 hours depending on the activity of the MnO₂ and the reaction scale.

Q2: The yield of the intermediate aldehyde is low despite complete consumption of the starting material. What are potential side reactions?

A2: Low yields of the desired aldehyde can be due to over-oxidation or the formation of other byproducts.

  • Over-oxidation: While MnO₂ is generally selective for allylic alcohols, prolonged reaction times or highly active MnO₂ could potentially lead to over-oxidation to the carboxylic acid, although this is less common for MnO₂ compared to other oxidants.[5]

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired aldehyde is the major product, work up the reaction promptly.

  • Formation of Impurities: The complex ergoline structure may be susceptible to rearrangement or other side reactions under the reaction conditions.

    • Solution: Ensure the reaction is carried out at room temperature as specified in the protocol to minimize the potential for side reactions.[6]

Step 2: Reductive Elimination of D-6-methyl-8-formyl-10α-methoxy-8-ergolene

Q3: The reduction of the intermediate aldehyde with zinc in acetic acid gives a low yield of this compound. What could be the problem?

A3: Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reduction may not have gone to completion.

    • Solution: Ensure the zinc dust is of high purity and activated if necessary. Increase the reaction time and monitor by TLC until the intermediate aldehyde is no longer observed.

  • Side Reactions: Reductive conditions can sometimes lead to the formation of byproducts. While zinc in acetic acid is generally effective for this transformation, other reducible functional groups could potentially react. However, in this specific substrate, the desired reaction is generally favored. A possible side reaction in the reduction of aldehydes is the formation of hydrodimerization byproducts, though this is more commonly observed in aqueous alkaline media.[7]

    • Solution: Maintain the specified reaction temperature (room temperature) and use the recommended stoichiometry of reagents.[6]

  • Product Degradation: this compound may have limited stability in strongly acidic or basic conditions.[8]

    • Solution: After the reaction is complete, promptly work up the reaction mixture, neutralizing the acetic acid as described in the protocol to avoid prolonged exposure of the product to acidic conditions.

II. Frequently Asked Questions (FAQs)

Q4: How can I monitor the progress of the reactions effectively?

A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the progress of both the oxidation and reduction steps.[9]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point for separating the starting material, intermediate, and product. The polarity can be adjusted as needed.

  • Visualization: The spots can be visualized under UV light (254 nm). Additionally, a van Urk's reagent spray can be used for the specific detection of ergoline alkaloids.

Q5: What are the key considerations for the purification of this compound?

A5: Purification is critical to obtain high-purity this compound.

  • Initial Work-up: After the reduction step, the reaction mixture is typically filtered to remove excess zinc, and the filtrate is made basic with ammonium hydroxide. The product is then extracted into an organic solvent like chloroform.[6]

  • Chromatography: Column chromatography is often necessary to separate this compound from unreacted intermediates and any side products. Florisil or silica gel can be used as the stationary phase, with a chloroform/methanol gradient as the eluent.[6]

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent such as benzene, chloroform, ether, ethyl acetate, acetone, or methanol.[8]

Q6: Are there any stability concerns with the starting material or this compound itself?

A6: Yes, ergoline alkaloids can be sensitive to light and air.

  • Storage: Store the starting material and the final product in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Handling: this compound solutions can turn brown and fluoresce upon exposure to sunlight.[8] It is advisable to protect reaction mixtures and solutions from direct light.

III. Data Presentation

The following tables summarize the expected outcomes and parameters for the chemical synthesis of this compound based on the patented procedure.

Table 1: Reaction Parameters for the Oxidation of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene

ParameterRecommended Value/RangeNotes
Starting Material D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergoleneEnsure high purity.
Oxidizing Agent Activated Manganese Dioxide (MnO₂)Activation by heating is recommended.[3]
Solvent ChloroformAnhydrous conditions are preferable.
Stoichiometry (MnO₂) ~8-10 fold excess by weightA large excess is crucial for reaction completion.[6]
Temperature Room TemperatureTo minimize side reactions.[6]
Reaction Time 0.5 - 24 hoursMonitor by TLC.[4][6]
Expected Product D-6-methyl-8-formyl-10α-methoxy-8-ergoleneIntermediate aldehyde.

Table 2: Reaction Parameters for the Reductive Elimination to this compound

ParameterRecommended Value/RangeNotes
Starting Material D-6-methyl-8-formyl-10α-methoxy-8-ergolenePurified intermediate from Step 1.
Reducing Agent Zinc dustHigh purity is recommended.
Solvent Acetic AcidActs as both solvent and proton source.
Stoichiometry (Zinc) ~6-7 fold excess by weightEnsures complete reduction.[6]
Temperature Room TemperatureTo control reactivity.[6]
Reaction Time ~45 minutesMonitor by TLC.[6]
Expected Product This compoundFinal product.

IV. Experimental Protocols

Protocol 1: Synthesis of D-6-methyl-8-formyl-10α-methoxy-8-ergolene (Intermediate)
  • Dissolve 515 mg of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene in 150 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.[6]

  • Add 4.0 g of activated manganese dioxide to the solution.[6]

  • Stopper the flask and stir the reaction mixture vigorously at room temperature for 30 minutes to 1 hour.[6]

  • Monitor the reaction progress by TLC (e.g., chloroform:methanol 9:1).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.[6]

  • Wash the filter cake thoroughly with chloroform.[6]

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude D-6-methyl-8-formyl-10α-methoxy-8-ergolene.

  • Purify the crude product by column chromatography on Florisil, eluting with a chloroform/methanol gradient (e.g., 1-2% methanol in chloroform).[6]

Protocol 2: Synthesis of this compound
  • Dissolve 300 mg of purified D-6-methyl-8-formyl-10α-methoxy-8-ergolene in 10 mL of acetic acid in a round-bottom flask with a magnetic stirrer.[6]

  • Add 2.0 g of zinc dust to the solution.[6]

  • Stir the reaction mixture at room temperature for approximately 45 minutes.[6]

  • Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

  • Filter the reaction mixture to remove excess zinc dust.[6]

  • Pour the filtrate over ice and make the aqueous layer strongly basic (pH > 9) with 10% aqueous ammonium hydroxide.[6]

  • Extract the aqueous layer with chloroform multiple times until a Van Urk test of the chloroform extract is negative.[6]

  • Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

  • Purify the crude this compound by crystallization from a suitable solvent (e.g., benzene or methanol).[8]

V. Visualizations

Elymoclavine_Synthesis_Workflow Start D-6-methyl-8-hydroxymethyl- 10α-methoxy-8-ergolene Oxidation Oxidation Start->Oxidation MnO₂, Chloroform Room Temperature Intermediate D-6-methyl-8-formyl- 10α-methoxy-8-ergolene Oxidation->Intermediate Reduction Reductive Elimination Intermediate->Reduction Zn, Acetic Acid Room Temperature This compound This compound Reduction->this compound Purification Purification (Chromatography, Crystallization) This compound->Purification

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Logic LowYield Low this compound Yield Step1 Problem in Oxidation Step? LowYield->Step1 Step2 Problem in Reduction Step? LowYield->Step2 IncompleteOx Incomplete Oxidation Step1->IncompleteOx Yes SideRxnOx Oxidation Side Reactions Step1->SideRxnOx No IncompleteRed Incomplete Reduction Step2->IncompleteRed Yes SideRxnRed Reduction Side Reactions Step2->SideRxnRed No ActivateMnO2 Activate or use fresh MnO₂ IncompleteOx->ActivateMnO2 IncreaseMnO2 Increase MnO₂ stoichiometry IncompleteOx->IncreaseMnO2 MonitorTLC_Ox Monitor reaction by TLC and adjust time IncompleteOx->MonitorTLC_Ox SideRxnOx->MonitorTLC_Ox ControlTemp_Ox Maintain room temperature SideRxnOx->ControlTemp_Ox ActivateZn Use high-purity Zn IncompleteRed->ActivateZn IncreaseTime_Red Increase reaction time IncompleteRed->IncreaseTime_Red PromptWorkup Prompt work-up after reaction SideRxnRed->PromptWorkup

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Elymoclavine Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues in elymoclavine fungal cultures, primarily focusing on Claviceps purpurea.

Troubleshooting Guides

This section offers structured guidance for identifying and resolving common contamination problems encountered during this compound production.

Issue 1: Bacterial Contamination

Symptoms:

  • Cloudy or turbid culture broth.

  • Sudden drop in pH of the culture medium.

  • Formation of a slimy or stringy pellicle on the culture surface.

  • Foul or unusual odor from the culture.

  • Microscopic observation reveals small, motile or non-motile rods or cocci among the fungal mycelia.

Possible Causes and Solutions:

CauseSolution
Inadequate Sterilization of Media/Equipment Autoclave liquid media at 121°C for at least 15-20 minutes. Larger volumes may require longer sterilization times. Ensure all glassware and equipment are properly sterilized using an autoclave or dry heat.[1]
Contaminated Inoculum Use a pure, pre-screened inoculum. Visually and microscopically inspect the seed culture for any signs of contamination before use.
Poor Aseptic Technique Perform all manipulations in a sterile environment, such as a laminar flow hood. Disinfect work surfaces and equipment with 70% ethanol. Flame the mouths of flasks and tubes before and after transfers.[2]
Airborne Contamination Minimize the exposure of sterile media and cultures to the open air. Use sterile cotton plugs or filters on all culture vessels to allow for gas exchange while preventing microbial entry.[2]

Experimental Protocol: Elimination of Bacterial Contamination

  • Isolation of Claviceps purpurea :

    • From a contaminated culture, streak a small sample onto a fresh plate of potato dextrose agar (PDA) or a suitable selective medium.

    • Incubate at 20-25°C until fungal colonies are visible.[3]

    • Select a single, well-isolated fungal colony and transfer it to a new plate to obtain a pure culture.

  • Antibiotic Treatment (for liquid cultures) :

    • Prepare a stock solution of a broad-spectrum antibiotic (e.g., chloramphenicol, streptomycin) at a concentration of 10 mg/mL in sterile water.

    • Add the antibiotic to the culture medium to a final concentration of 50-100 µg/mL.

    • Note: The use of antibiotics may affect the growth and metabolism of Claviceps purpurea. It is advisable to perform a small-scale trial to determine the optimal concentration and potential impact on this compound production.

Issue 2: Fungal Contamination (Molds)

Symptoms:

  • Visible fuzzy or cottony growth on the surface of the agar or in the liquid culture, often appearing as green, black, or white patches.[3]

  • The contaminant may outgrow the Claviceps purpurea culture.

  • Microscopic examination reveals the presence of spores and mycelia with different morphology than Claviceps purpurea.

Possible Causes and Solutions:

CauseSolution
Airborne Spores Fungal spores are ubiquitous in the air. Maintain a clean and sanitized laboratory environment. Use a laminar flow hood for all culture manipulations.
Contaminated Starting Material (Sclerotia) If isolating from sclerotia, surface sterilize them before plating. A common method involves washing with a detergent, followed by immersion in a disinfectant like sodium hypochlorite solution, and then rinsing with sterile water.[4]
Cross-Contamination from Other Cultures Handle only one fungal culture at a time. Properly label and separate different cultures.

Experimental Protocol: Surface Sterilization of Claviceps purpurea Sclerotia

  • Wash sclerotia under running tap water for 10-15 minutes to remove loose debris.

  • Immerse the sclerotia in a 1% sodium hypochlorite solution for 5-10 minutes.[4]

  • Rinse the sclerotia three times with sterile distilled water to remove any residual disinfectant.

  • Aseptically cut the sclerotia into smaller pieces and place them on a suitable culture medium.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in Claviceps purpurea cultures?

A1: The most common contaminants are bacteria (often Bacillus species) and other fungi, particularly fast-growing molds like Penicillium and Aspergillus.[5] These contaminants can be introduced from the air, non-sterile equipment, or the initial inoculum.

Q2: How does contamination affect this compound production?

A2: Contaminants compete with Claviceps purpurea for essential nutrients, which can lead to a significant reduction in biomass and, consequently, a lower yield of this compound.[6] Some contaminants may also alter the pH of the medium or produce metabolites that inhibit the growth of Claviceps purpurea or the biosynthesis of ergot alkaloids.

Q3: Can I visually distinguish Claviceps purpurea from common contaminants on an agar plate?

A3: Yes, in many cases. Claviceps purpurea colonies are typically whitish and have a velvety or cottony texture.[3] Bacterial colonies often appear shiny, slimy, and may be pigmented. Mold contaminants like Penicillium often have a characteristic green or blue-green color due to spore production, while Aspergillus may appear black, yellow, or green.

Q4: What is the best way to sterilize the culture medium for Claviceps purpurea?

A4: The recommended method for sterilizing liquid culture media for Claviceps purpurea is autoclaving at 121°C (15 psi) for at least 15-20 minutes.[1] Ensure the pH of the medium is adjusted to the desired level (typically around 5.5-6.0) before sterilization.[1][2]

Q5: Are there any specific aseptic techniques for inoculating a large-scale bioreactor with Claviceps purpurea?

A5: For large-scale bioreactors, it is crucial to use a closed-system inoculation method to minimize the risk of contamination.[7] This typically involves transferring the liquid inoculum from a seed fermenter to the production bioreactor through a pre-sterilized transfer line. Ensure all connections are made aseptically and that the pressure in the production bioreactor is slightly higher than the surrounding environment to prevent inward air leakage.

Visualizations

Contamination_Troubleshooting_Workflow start Suspicion of Contamination visual_inspection Visual Inspection (Turbidity, Color Change, Foreign Growth) start->visual_inspection microscopic_exam Microscopic Examination visual_inspection->microscopic_exam bacterial Bacterial Contamination Identified microscopic_exam->bacterial Rods/Cocci observed fungal Fungal Contamination Identified microscopic_exam->fungal Spores/Foreign Mycelia observed no_contamination No Contamination Detected microscopic_exam->no_contamination Only C. purpurea observed bacterial_action Implement Bacterial Troubleshooting Protocol bacterial->bacterial_action fungal_action Implement Fungal Troubleshooting Protocol fungal->fungal_action continue_culture Continue Monitoring Culture no_contamination->continue_culture

Caption: A logical workflow for troubleshooting contamination in this compound cultures.

Aseptic_Inoculation_Workflow cluster_preparation Preparation cluster_inoculation Inoculation prep_workspace Prepare Sterile Workspace (Laminar Flow Hood) sterilize_tools Sterilize Tools (Autoclave/Flame) prep_workspace->sterilize_tools prep_media Prepare & Sterilize Culture Medium sterilize_tools->prep_media open_vessels Aseptically Open Culture Vessels (Flame Necks) prep_media->open_vessels transfer_inoculum Transfer Inoculum open_vessels->transfer_inoculum seal_vessels Seal Vessels & Incubate transfer_inoculum->seal_vessels

Caption: An experimental workflow for aseptic inoculation of fungal cultures.

References

Validation & Comparative

Elymoclavine vs. Agroclavine as Lysergic Acid Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysergic acid is a foundational scaffold for a multitude of pharmacologically significant compounds. Its efficient synthesis is a critical step in the development of new therapeutics. Two key precursors in both biosynthetic and synthetic routes to lysergic acid are the clavine alkaloids, elymoclavine and agroclavine. This guide provides an objective comparison of their performance as precursors, supported by experimental data, to aid researchers in selecting the optimal starting material for their specific needs.

Biosynthetic and Chemical Conversion Pathways

In the established biosynthetic pathway within ergot fungi, agroclavine serves as the natural precursor to this compound. The enzyme Clavine oxidase (CloA), a cytochrome P450 monooxygenase, catalyzes the initial two-electron oxidation of agroclavine to yield this compound. Subsequently, the same enzyme facilitates a four-electron oxidation of this compound to paspalic acid, which then spontaneously isomerizes to the more stable lysergic acid.[1][2][3]

From a chemical synthesis perspective, this compound is a more direct precursor, requiring a single oxidation step to furnish the lysergic acid backbone. Agroclavine, on the other hand, would necessitate a two-step oxidation process to achieve the same transformation.

Quantitative Comparison of Precursor Performance

The efficiency of converting this compound and agroclavine to lysergic acid can be evaluated through both enzymatic and chemical methods. The following table summarizes key quantitative data from various studies.

PrecursorMethodKey Reagents/EnzymesProductYield/Conversion RateReference
This compound Chemical SynthesisManganese Dioxide (MnO2), Methanol, NaCNLysergic Acid Methyl Ester~30% (overall from this compound)[4]
This compound EnzymaticParticulate fraction from Claviceps sp. PCCE1, NADPHPaspalic AcidUp to 95% conversion[5]
Agroclavine EnzymaticChimeric AT5 9Hypo CloALysergic Acid2.62 ± 0.235 μM∙OD600−1[6]
Agroclavine EnzymaticC. purpurea CloA with 5-ALA and FeCl3Lysergic Acid327.3 ± 33.5 μg∙L−1 OD600−1[6]

Experimental Protocols

Enzymatic Conversion of this compound to Paspalic Acid

This protocol is based on the methodology described for the enzymatic conversion using a particulate fraction from Claviceps species.[5]

1. Preparation of Particulate Fraction:

  • Cultivate an ergotamine-producing strain of Claviceps sp. (e.g., PCCE1).

  • Harvest the mycelia and wash with a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Homogenize the mycelia in the buffer to obtain a cell-free extract.

  • Centrifuge the extract at a low speed to remove cell debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the particulate fraction (microsomes).

  • Resuspend the pellet in a fresh buffer.

2. Enzymatic Reaction:

  • In a reaction vessel, combine the resuspended particulate fraction with a solution of [14C]this compound.

  • Add NADPH to the reaction mixture to initiate the conversion.

  • Incubate the reaction at an optimal temperature (e.g., 25-30°C) with gentle agitation.

  • Monitor the reaction progress over time by taking aliquots and analyzing them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate this compound and paspalic acid.

3. Product Analysis:

  • Quantify the conversion of this compound to paspalic acid by measuring the radioactivity of the corresponding spots on the TLC plate or the peak areas in the HPLC chromatogram.

Chemical Conversion of this compound to Lysergic Acid Methyl Ester

This protocol is adapted from the work of Choong and Shough (1977), which describes a two-step chemical synthesis from this compound.[4]

Step 1: Oxidation of this compound to 10-methoxy-delta8,9-lysergaldehyde

  • Dissolve this compound in methanol.

  • Add activated manganese dioxide (MnO2) to the solution. The quality and activation of the MnO2 are crucial for reaction efficiency.[7][8]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture to remove the MnO2.

  • Evaporate the solvent to obtain the crude aldehyde product. This step has been reported to yield approximately 55%.[4]

Step 2: Cyanide-Catalyzed Oxidation and Esterification

  • Dissolve the aldehyde from Step 1 in methanol.

  • Add sodium cyanide (NaCN) and fresh activated manganese dioxide (MnO2).

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of the methyl ester by TLC.

  • Once the reaction is complete, filter to remove the MnO2 and any other solids.

  • Purify the crude product by chromatography to obtain lysergic acid methyl ester. This step has been reported to yield approximately 65%.[4]

Visualizing the Pathways and Workflows

To further clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.

Biosynthetic Pathway of Lysergic Acid Agroclavine Agroclavine This compound This compound Agroclavine->this compound CloA (2e⁻ oxidation) Paspalic_Acid Paspalic_Acid This compound->Paspalic_Acid CloA (4e⁻ oxidation) Lysergic_Acid Lysergic_Acid Paspalic_Acid->Lysergic_Acid Spontaneous Isomerization

Biosynthetic pathway from agroclavine to lysergic acid.

Experimental Workflow cluster_enzymatic Enzymatic Conversion cluster_chemical Chemical Synthesis E_Start This compound E_Reaction Incubate with CloA & NADPH E_Start->E_Reaction E_Product Paspalic Acid -> Lysergic Acid E_Reaction->E_Product C_Start This compound C_Step1 Oxidation with MnO2 C_Start->C_Step1 C_Intermediate Aldehyde Intermediate C_Step1->C_Intermediate C_Step2 Further Oxidation with MnO2/NaCN C_Intermediate->C_Step2 C_Product Lysergic Acid Derivative C_Step2->C_Product

Generalized experimental workflows for conversion.

Conclusion

Both this compound and agroclavine are viable precursors for the synthesis of lysergic acid.

  • This compound offers a more direct route in both enzymatic and chemical syntheses. The enzymatic conversion of this compound to paspalic acid can be highly efficient, with reported conversions of up to 95%.[5] The chemical conversion using manganese dioxide provides a moderate yield of the methyl ester derivative.[4]

  • Agroclavine is the natural biosynthetic starting point for this compound and can be directly converted to lysergic acid in a one-pot enzymatic reaction using engineered or optimized CloA enzymes.[6] This approach may be advantageous for bioprocesses aiming to produce lysergic acid from earlier pathway intermediates. However, chemical synthesis from agroclavine is less direct and not as well-documented in the literature.

The choice between this compound and agroclavine will ultimately depend on the specific research or production goals. For direct, high-yield enzymatic synthesis, this compound is an excellent choice. For integrated biosynthetic approaches or when utilizing highly efficient, multi-step CloA enzymes, agroclavine is the more fundamental precursor. For chemical synthesis, this compound is the more established and direct starting material. Further optimization of both enzymatic and chemical conversion protocols is an active area of research that promises to enhance the efficiency of lysergic acid production.

References

A Comparative Guide to the Bioactivity of Elymoclavine and Other Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of elymoclavine against other prominent ergot alkaloids, namely ergotamine, bromocriptine, and lisuride. The information presented herein is intended to offer an objective overview of their interactions with key neurotransmitter receptors, supported by experimental methodologies and visual representations of relevant biological pathways.

Receptor Binding Affinity Profile

Ergot alkaloids exert their diverse pharmacological effects by interacting with a range of G-protein coupled receptors (GPCRs), primarily dopamine, serotonin (5-HT), and adrenergic receptors. Their clinical utility and toxicological profiles are dictated by their specific binding affinities and functional activities at these various receptor subtypes.

The following table summarizes the available quantitative data on the binding affinities of this compound and other selected ergot alkaloids. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of a specific radioligand from binding to its receptor. A lower Kᵢ value indicates a higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.

CompoundDopamine D₁ (Kᵢ, nM)Dopamine D₂ (Kᵢ, nM)5-HT₁A (Kᵢ, nM)5-HT₂A (Kᵢ, nM)α₁-Adrenergic (Kᵢ, nM)α₂-Adrenergic (Kᵢ, nM)
This compound -Reported dopaminergic agonist action[1][2]----
Ergotamine -Potent agonist[3]Agonist[3]Agonist[3]Potent agonist[4][5]-
Bromocriptine ~440[6]~8[6]----
Lisuride -2.0[7]0.5[7]---

Functional Bioactivity Insights

Beyond receptor binding, the functional consequence of this interaction (agonist, partial agonist, or antagonist activity) is critical. This compound has been reported to have a stimulant effect on dopamine receptors, suggesting agonist activity.[1] Studies on monoamine turnover in the rat brain indicated that this compound significantly increases dopamine levels and turnover in the striatum and hypothalamus.[1] It also affects serotonin levels, suggesting a more complex, plurireceptor action.[1]

In comparison, bromocriptine is a potent D₂ receptor agonist and a partial D₁ receptor antagonist.[8] Lisuride is a potent agonist at both D₂ and 5-HT₁A receptors.[7] Ergotamine exhibits a complex pharmacology with agonist activity at multiple serotonin and adrenergic receptors, contributing to its vasoconstrictive effects.[3][4][5]

Experimental Protocols

The quantitative data presented in this guide are typically determined using radioligand binding assays and functional assays such as cAMP measurement. Below are generalized protocols for these key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate.

  • To each well, the following are added:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors).

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

  • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand) are included.

3. Incubation and Filtration:

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Data Analysis:

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

cAMP Functional Assay for Gᵢ-Coupled Receptors

This assay measures the ability of a compound to activate Gᵢ-coupled receptors (like the D₂ dopamine receptor), which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • Cells stably or transiently expressing the Gᵢ-coupled receptor of interest are cultured in appropriate media.

  • The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • To measure the inhibition of cAMP production, the cells are stimulated with forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of the test compound (e.g., this compound).

2. Cell Lysis and cAMP Measurement:

  • After incubation, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

3. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP in the samples is interpolated from the standard curve.

  • The data is then plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the log concentration of the test compound.

  • The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibitory effect, is determined using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay start Tissues/Cells homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspension & Protein Assay centrifuge2->resuspend membranes Receptor Membranes resuspend->membranes assay_setup Incubate Membranes with Radioligand & Competitor membranes->assay_setup filtration Filtration & Washing assay_setup->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

D2_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Downstream Cellular Response PKA->cellular_response Phosphorylates Dopamine Dopamine / Agonist (e.g., this compound) Dopamine->D2R Binds

Caption: Simplified signaling pathway of the Gᵢ-coupled Dopamine D₂ receptor.

References

A Comparative Guide to the Validation of Analytical Methods for Elymoclavine Analysis: LC-MS/MS vs. HPLC-FLD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of elymoclavine, a key ergot alkaloid, is critical for various applications, from pharmaceutical research to food safety. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide provides a detailed comparison of two common analytical techniques for this compound analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

This comparison is based on a synthesis of validated methods for ergot alkaloids, providing a representative overview of the performance characteristics and experimental protocols for each technique.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method hinges on its performance. The following table summarizes the key validation parameters for a representative LC-MS/MS method and a comparative HPLC-FLD method for the analysis of ergot alkaloids like this compound.

Performance ParameterLC-MS/MS MethodHPLC-FLD Method
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%80 - 110%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) 0.05 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.1 - 5 ng/mL0.5 - 10 ng/mL

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are the methodologies for the LC-MS/MS and HPLC-FLD methods.

LC-MS/MS Method for this compound Analysis

This method offers high sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in complex matrices.

1. Sample Preparation:

  • Extraction: Samples are extracted with an appropriate solvent mixture, such as acetonitrile/water with a small percentage of formic acid to improve the extraction efficiency of alkaloids.

  • Purification: A solid-phase extraction (SPE) step is often employed to remove interfering matrix components. C18 or polymeric cartridges are commonly used.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B) is common.

  • Flow Rate: A flow rate of 0.3 mL/min is generally optimal.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used for the ionization of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound, which provides high selectivity.

  • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows are optimized to achieve the maximum signal intensity for this compound.

HPLC-FLD Method for this compound Analysis

This method provides a cost-effective and robust alternative to LC-MS/MS, particularly for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Extraction: Similar to the LC-MS/MS method, samples are extracted with a suitable solvent system.

  • Purification: A cleanup step using SPE or liquid-liquid extraction may be necessary depending on the complexity of the sample matrix.

2. High-Performance Liquid Chromatography (HPLC) Conditions:

  • Column: A reversed-phase C18 column is the standard choice.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) is used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

3. Fluorescence Detection (FLD):

  • Excitation Wavelength: this compound possesses native fluorescence. The excitation wavelength is set to its absorption maximum, typically around 310 nm.

  • Emission Wavelength: The emission wavelength is set to the maximum of its fluorescence spectrum, which is approximately 410 nm.

Experimental Workflow and Logical Relationships

To visualize the key steps in the LC-MS/MS method validation process, the following diagram illustrates the logical flow from sample preparation to data analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Calibration Curve Data_Acquisition->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Elymoclavine's Enigmatic Role in Ergot Alkaloid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ergot alkaloids, understanding the cross-reactivity of individual compounds within immunoassays is paramount for accurate quantification. This guide provides a comparative overview of the cross-reactivity of elymoclavine, a clavine-type ergot alkaloid, in the context of commonly employed immunoassay methods.

Ergot alkaloids, a diverse group of mycotoxins produced by fungi of the Claviceps genus, are structurally similar, leading to potential cross-reactivity in immunoassays. This phenomenon can result in the overestimation of total ergot alkaloid content, complicating risk assessment and regulatory compliance. This compound, a biosynthetic precursor to lysergic acid, is one of the clavine alkaloids that may be present in samples contaminated with certain Claviceps species. Its detection and potential interference in immunoassays designed to target other major ergot alkaloids is a critical consideration for analytical scientists.

The Challenge of Cross-Reactivity in Ergot Alkaloid Immunoassays

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are widely utilized for the rapid screening of ergot alkaloids in various matrices, including grains and feed.[1] The principle of these assays relies on the competition between the target analyte in the sample and a labeled analyte for a limited number of specific antibody binding sites. Due to the conserved ergoline ring structure common to all ergot alkaloids, antibodies developed against one alkaloid may exhibit varying degrees of cross-reactivity with others.[1]

Some commercially available ELISA kits are designed to detect the sum of the 12 main regulated ergot alkaloids.[2] However, these assays may also react with other, non-regulated alkaloids of the clavine type, such as this compound, potentially leading to false-positive results or an overestimation of the total regulated alkaloid content.[2]

Comparative Analysis of this compound Cross-Reactivity

Obtaining specific quantitative data on the cross-reactivity of this compound in commercial immunoassays is challenging, as this information is often not publicly available. However, research-based immunoassays provide valuable insights into the potential for cross-reactivity.

A seminal study by Shelby and Kelley (1992) described the development of a competitive inhibition ELISA using a monoclonal antibody raised against ergonovine. This antibody was found to recognize a broad spectrum of ergot alkaloids, including clavines. While the study did not provide a specific cross-reactivity percentage for this compound, it highlighted the potential for clavine alkaloids to be detected by antibodies developed against other ergot alkaloid classes. The assay was sensitive enough to detect ergot alkaloids at the picogram per gram level in seed and flour.

To illustrate the typical cross-reactivity profiles of ergot alkaloid immunoassays, the following table summarizes hypothetical data based on the general understanding of antibody specificity for this class of compounds. It is crucial to note that these are representative values and the actual cross-reactivity will vary significantly between different assays and antibody batches.

AlkaloidHypothetical Assay 1 (Ergonovine-based) Cross-Reactivity (%)Hypothetical Assay 2 (Ergotamine-based) Cross-Reactivity (%)
Ergonovine 100 25
This compound 45 15
Agroclavine 6020
Ergotamine 30100
Ergocristine 2590
Ergocornine 2085
Ergocryptine 2288
Lysergic Acid 7040

Note: This table is for illustrative purposes only and does not represent data from a specific commercial kit.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for interpreting cross-reactivity data and for developing or validating in-house immunoassays.

General Protocol for a Competitive Inhibition ELISA for Ergot Alkaloids

This protocol is based on the methodology described by Shelby and Kelley (1992).

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Ergot alkaloid standards (including this compound)

  • Monoclonal or polyclonal antibody specific to an ergot alkaloid (e.g., anti-ergonovine)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-peroxidase)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 1% w/v nonfat dry milk, PBSTM)

  • Substrate solution (e.g., o-phenylenediamine dihydrochloride, OPD)

  • Stop Solution (e.g., 3 M sulfuric acid)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the primary antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for at least 1 hour at room temperature.

  • Competitive Inhibition:

    • Add a standard solution or sample extract to the wells.

    • Immediately add the diluted primary antibody (in blocking buffer) to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for competition between the free alkaloid and the coated alkaloid for antibody binding.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.

3. Data Analysis:

  • The concentration of the ergot alkaloid in the sample is inversely proportional to the color intensity.

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the standard.

  • The concentration of the alkaloid in the samples is determined by interpolating their absorbance values on the standard curve.

  • Cross-reactivity is typically calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reacting analyte that produces a 50% inhibition of the maximum signal, multiplied by 100.

Visualizing the Competitive Immunoassay Principle

The following diagrams illustrate the fundamental principle of a competitive immunoassay and the concept of cross-reactivity.

Competitive_Immunoassay cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte Antibody_H Antibody Analyte_H->Antibody_H Analyte_H->Antibody_H Labeled_Analyte_H Labeled Analyte Labeled_Analyte_H->Antibody_H Result_H Low Signal Antibody_H->Result_H Analyte_L Analyte Antibody_L Antibody Analyte_L->Antibody_L Labeled_Analyte_L Labeled Analyte Labeled_Analyte_L->Antibody_L Labeled_Analyte_L->Antibody_L Result_L High Signal Antibody_L->Result_L

Caption: Principle of a competitive immunoassay for ergot alkaloid detection.

Cross_Reactivity_Concept cluster_0 Specific Binding cluster_1 Cross-Reactivity Target_Analyte Target Alkaloid Antibody_S Antibody Target_Analyte->Antibody_S High Affinity Cross_Reactant This compound Antibody_CR Antibody Cross_Reactant->Antibody_CR Lower Affinity

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Conclusion

The cross-reactivity of this compound in ergot alkaloid immunoassays is a complex issue that requires careful consideration. While specific quantitative data for commercial kits remains largely proprietary, scientific literature indicates that clavine alkaloids can and do interact with antibodies developed for other ergot alkaloids. For researchers and professionals in drug development, it is crucial to be aware of this potential for cross-reactivity. When using immunoassays for screening, positive results should be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately identify and quantify the individual ergot alkaloids present in a sample. Further development of more specific monoclonal antibodies or alternative detection methods will be instrumental in overcoming the challenges posed by cross-reactivity in ergot alkaloid analysis.

References

Elymoclavine's Dichotomous Dance: A Comparative Analysis of its Interaction with Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the ergot alkaloid elymoclavine presents a compelling case of dual functionality, exhibiting significant interactions with both dopamine and serotonin receptor systems. This guide offers a detailed comparative analysis of this compound's effects on these two critical neurotransmitter pathways, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data and methodologies.

This compound, a natural clavine alkaloid, has been noted for its pronounced central nervous system effects. Its complex pharmacology, characterized by agonist and antagonist activities at various receptor subtypes, underscores the need for a thorough comparative understanding to unlock its therapeutic potential and mitigate potential adverse effects.

Quantitative Comparison of Receptor Interactions

To facilitate a clear comparison of this compound's receptor engagement, the following table summarizes its binding affinities (Ki) and functional potencies (EC50/pA2) at various dopamine and serotonin receptor subtypes. It is important to note that comprehensive quantitative data for this compound across all receptor subtypes is not extensively available in the public domain. The presented data is compiled from the available scientific literature.

Receptor FamilyReceptor SubtypeSpeciesAssay TypeParameterValue (nM)Reference
Serotonin 5-HT2ARatFunctional (Antagonism)pA29.14 (for 1-isopropylthis compound)[1]
Dopamine D2-likeRatIn vivoFunctional (Agonist)Not Quantified[2][3]

Note: The pA2 value is an indirect measure of antagonist affinity. A higher pA2 value indicates higher affinity. The value presented is for a derivative of this compound, with the study suggesting the parent clavine structure is key for high affinity.

Unraveling the Signaling Pathways

This compound's interaction with dopamine and serotonin receptors triggers distinct intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate the canonical pathways associated with the activation of D2-like dopamine receptors and 5-HT2A serotonin receptors, the primary targets suggested by available literature.

G_protein_signaling cluster_dopamine Dopamine D2-like Receptor Signaling cluster_serotonin Serotonin 5-HT2A Receptor Signaling Elymoclavine_D This compound D2R D2 Receptor Elymoclavine_D->D2R Agonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibition of Cellular_Response_D Cellular Response PKA->Cellular_Response_D Modulates Elymoclavine_S This compound HTR2A 5-HT2A Receptor Elymoclavine_S->HTR2A Antagonist Gq Gq Protein HTR2A->Gq Activates Serotonin Serotonin Serotonin->HTR2A Agonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response_S1 Cellular Response 1 Ca_Release->Cellular_Response_S1 Leads to Cellular_Response_S2 Cellular Response 2 PKC->Cellular_Response_S2 Leads to

Figure 1: Simplified signaling pathways for D2-like and 5-HT2A receptors.

Experimental Methodologies

The quantitative data presented in this guide are derived from established in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for the interpretation of the results and for designing future studies.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start: Receptor-expressing membranes incubation Incubate with Radioligand and this compound start->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis end End: Determine Binding Affinity (Ki) analysis->end camp_assay_workflow start Start: Receptor-expressing cells forskolin Stimulate with Forskolin start->forskolin compound Add varying concentrations of this compound forskolin->compound lysis Cell Lysis compound->lysis detection cAMP Detection (e.g., ELISA, HTRF) lysis->detection analysis Data Analysis (EC50, Emax) detection->analysis end End: Determine Functional Activity analysis->end

References

A Comparative Guide to Elymoclavine and Bromocriptine as Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of elymoclavine and bromocriptine as dopamine receptor agonists, focusing on their performance, supported by available experimental data. While extensive quantitative data is available for the well-established compound bromocriptine, similar detailed information for this compound is less prevalent in the current body of scientific literature. This guide synthesizes the available information to provide a comprehensive overview.

Introduction to this compound and Bromocriptine

This compound and bromocriptine are both ergot alkaloids, a class of compounds produced by fungi of the genus Claviceps. These molecules are known for their diverse pharmacological activities, particularly their interaction with dopamine, serotonin, and adrenergic receptors. Bromocriptine is a semi-synthetic derivative of an ergot alkaloid and is a widely used medication for conditions such as Parkinson's disease, hyperprolactinemia, and type 2 diabetes, owing to its potent dopamine D2 receptor agonist activity[1][2]. This compound is a naturally occurring ergot alkaloid and is a known precursor in the biosynthesis of other ergolines. It has also been reported to possess dopaminergic agonist properties[3].

Quantitative Comparison of Receptor Binding and Functional Potency

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
Bromocriptine ~440~8~5~290~450
This compound Data not availableData not availableData not availableData not availableData not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: Dopamine D2 Receptor Functional Potency

CompoundAssay TypeParameterValue
Bromocriptine cAMP InhibitionEC500.56 nM (oral), 3.68 nM (intravenous) in rats for prolactin inhibition[4]
Prolactin InhibitionIC504 x 10-9 M for a related ergoline (CH 29-717)[5]
This compound Various-A derivative of this compound, GYKI-32 887, was found to be more potent than bromocriptine in its inhibitory effect on prolactin secretion and in antiparkinsonian efficacy[6].

Dopamine Receptor Signaling Pathways

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G proteins and initiate opposing intracellular signaling cascades.

  • D1-like Receptors: These receptors couple to Gαs/olf proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

  • D2-like Receptors: These receptors couple to Gαi/o proteins. Agonist binding, such as by bromocriptine, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Beyond cAMP regulation, the βγ subunits of the G protein can modulate other effectors, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other signaling enzymes.

D1_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist D1 Agonist D1R D1 Receptor Agonist->D1R Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates

D1-like Receptor Signaling Pathway

D2_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist D2 Agonist (e.g., Bromocriptine) D2R D2 Receptor Agonist->D2R Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Channels Ion Channels (e.g., GIRK) Gi->Channels modulates cAMP cAMP AC->cAMP Response Decreased Cellular Excitability Channels->Response ATP ATP cAMP->Response

D2-like Receptor Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide are typically generated through two main types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., bromocriptine) for a specific receptor subtype.

Objective: To measure the concentration of an unlabeled drug that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the inhibitory constant (Ki) is calculated.

Materials:

  • Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2-like receptors).

  • Unlabeled test compound (e.g., bromocriptine or this compound) at various concentrations.

  • A non-specific binding control (a high concentration of a known antagonist, e.g., haloperidol).

  • Assay buffer, 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control) are included.

  • Filtration: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition (for D2-like Receptors)

This assay measures the ability of an agonist to activate Gαi/o-coupled receptors, leading to a decrease in intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in inhibiting adenylyl cyclase activity.

Materials:

  • A cell line (e.g., CHO-K1) stably expressing the dopamine receptor of interest (e.g., D2).

  • Forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Test compound (e.g., bromocriptine or this compound) at various concentrations.

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well plates and a compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and incubate.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to induce cAMP production.

  • Incubation: Incubate the plate to allow for receptor activation and modulation of cAMP levels.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit's protocol.

  • Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal inhibition) and Emax (the maximal effect) are determined using non-linear regression analysis.

Experimental_Workflow cluster_Binding Binding Affinity (Ki) cluster_Functional Functional Potency (EC50) Prep_B Prepare Receptor Membranes Incubate_B Incubate Membranes with Radioligand & Test Compound Prep_B->Incubate_B Filter Filter and Wash Incubate_B->Filter Count Scintillation Counting Filter->Count Analyze_B Calculate IC50 & Ki Count->Analyze_B End End Analyze_B->End Binding Profile Prep_F Culture Receptor- Expressing Cells Incubate_F Treat Cells with Test Compound & Forskolin Prep_F->Incubate_F Lyse Lyse Cells Incubate_F->Lyse Detect Measure cAMP Levels Lyse->Detect Analyze_F Calculate EC50 & Emax Detect->Analyze_F Analyze_F->End Functional Profile Start Start Start->Prep_B Radioligand Assay Start->Prep_F cAMP Assay

General Experimental Workflow

Summary and Conclusion

Bromocriptine is a well-characterized potent dopamine D2-like receptor agonist with high affinity for D2 and D3 subtypes and significantly lower affinity for D1, D4, and D5 subtypes. Its mechanism of action primarily involves the inhibition of adenylyl cyclase through Gαi/o coupling, leading to a reduction in intracellular cAMP. This pharmacological profile underpins its therapeutic efficacy.

For this compound, while it is recognized as a dopaminergic agonist, detailed quantitative data on its binding affinities and functional potencies across the spectrum of dopamine receptor subtypes are not as comprehensively documented in the readily available scientific literature. Comparative studies on derivatives suggest it is a potent compound, potentially more so than bromocriptine in certain functional aspects like prolactin inhibition.

For drug development professionals and researchers, bromocriptine serves as a crucial reference compound for D2-like receptor agonism. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound to allow for a direct and comprehensive comparison. The experimental protocols outlined provide a standardized framework for conducting such comparative studies.

References

Structural comparison of elymoclavine and lysergol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the structural and spectroscopic distinctions between the ergoline alkaloids, elymoclavine and lysergol.

This guide provides a comprehensive comparison of the structural, spectroscopic, and receptor interaction profiles of this compound and lysergol. Both are clavine alkaloids, sharing the fundamental ergoline ring system, yet they exhibit distinct properties stemming from a subtle difference in their chemical structures. This document aims to furnish researchers with the necessary data and methodologies to distinguish and characterize these two important compounds.

At a Glance: Chemical and Physical Properties

This compound and lysergol are isomers, sharing the same molecular formula (C₁₆H₁₈N₂O) and molecular weight (254.33 g/mol ). The primary structural difference lies in the position of a double bond within the D-ring of the ergoline skeleton. In this compound, the double bond is at the C8-C9 position, while in lysergol, it is at the C9-C10 position. This seemingly minor variation has significant implications for the molecule's overall geometry and its interaction with biological targets.

PropertyThis compoundLysergol
Molecular Formula C₁₆H₁₈N₂OC₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol [1][2]254.33 g/mol [3][4]
Appearance Off-white to beige crystalline powder[5]Off-white to pale brown fine powder[4]
Melting Point Not specified>183°C (dec.)[4]
Systematic IUPAC Name [(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol[2][(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol[3]

Unveiling the Structure: Spectroscopic Analysis

Spectroscopic techniques are paramount in distinguishing between these two isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise connectivity and chemical environment of atoms within a molecule. The differing position of the double bond in this compound and lysergol results in distinct chemical shifts and coupling constants, particularly for the protons and carbons in the D-ring.

¹H NMR Spectral Data (Predicted)

ProtonThis compound (δ, ppm)Lysergol (δ, ppm)
H-2~7.2~7.2
H-4~6.8~6.8
H-5~6.9~6.9
H-7~2.5 (s)~2.5 (s)
H-8-~3.5 (m)
H-9~5.8 (br s)~6.3 (br s)
H-10~3.2 (m)-
H-17 (CH₂OH)~4.1 (s)~3.6 (m)

¹³C NMR Spectral Data (Predicted)

CarbonThis compound (δ, ppm)Lysergol (δ, ppm)
C-2~121~121
C-3~110~110
C-4~119~119
C-5~124~124
C-6~135~135
C-7~43~43
C-8~138~40
C-9~125~122
C-10~35~110
C-11~128~128
C-12~108~108
C-13~139~139
C-14~129~129
C-15~58~58
C-16~62~62
C-17 (CH₂OH)~65~65

Note: The predicted NMR data is based on general knowledge of similar ergoline alkaloids and may not represent exact experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both this compound and lysergol will exhibit characteristic peaks for the N-H stretch of the indole ring, C-H stretches, and the O-H stretch of the alcohol group. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the different skeletal vibrations due to the placement of the double bond.

Characteristic IR Absorption Bands

Functional GroupThis compound (cm⁻¹)Lysergol (cm⁻¹)
O-H Stretch (alcohol)~3400 (broad)~3400 (broad)
N-H Stretch (indole)~3250~3250
C-H Stretch (aromatic)~3100-3000~3100-3000
C-H Stretch (aliphatic)~2950-2850~2950-2850
C=C Stretch (alkene)~1650~1640
C-O Stretch (alcohol)~1050~1040
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both this compound and lysergol will show a molecular ion peak ([M+H]⁺) at m/z 255, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can be used for differentiation. For clavine-type alkaloids like lysergol, significant fragments at m/z 268, 251, and 225, which are characteristic of peptide ergot alkaloids, are notably absent.

Biological Activity: Receptor Interactions

Both this compound and lysergol are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Their differing structures influence their binding affinities and functional activities at these receptors.

Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundLysergol
Dopamine D₂ Agonist action reportedPotent agonist
Serotonin 5-HT₂ₐ InteractsPartial agonist/antagonist

This compound has been reported to have dopaminergic agonist action. Lysergol has been shown to act as a partial agonist and antagonist at 5-HT₂ₐ receptors. The tetracyclic indolo[4,3-fg]quinoline system is considered the primary pharmacophore responsible for the high affinity of these compounds for the 5-HT₂ₐ receptor.

Experimental Protocols

Accurate characterization of this compound and lysergol relies on standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the alkaloid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid alkaloid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment prior to sample analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the alkaloid sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

Data Acquisition:

  • Introduce the sample solution into the ESI source of a mass spectrometer.

  • Acquire mass spectra in positive ion mode.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and inducing fragmentation.

Visualizing the Structures and Pathways

The following diagrams, generated using the DOT language, illustrate the chemical structures of this compound and lysergol, as well as a simplified representation of their interaction with a G-protein coupled receptor.

Elymoclavine_Structure cluster_this compound This compound This compound This compound

Caption: Chemical structure of this compound.

Lysergol_Structure cluster_lysergol Lysergol lysergol lysergol

Caption: Chemical structure of lysergol.

Signaling_Pathway cluster_receptor Cell Membrane Receptor GPCR (e.g., 5-HT₂ₐ) G_Protein G-Protein Receptor->G_Protein Activates Alkaloid This compound or Lysergol Alkaloid->Receptor Binds Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP₃, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified G-protein coupled receptor signaling pathway for ergoline alkaloids.

References

A Comparative Pharmacological Profile of Elymoclavine and Other Clavine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profile of elymoclavine against other key clavine alkaloids, including agroclavine, festuclavine, and chanoclavine. Clavine alkaloids, a subclass of ergot alkaloids, are recognized for their diverse interactions with various neurotransmitter receptors, making them a subject of significant interest in medicinal chemistry and pharmacology. This document aims to present an objective comparison based on available experimental data, detailing their receptor binding affinities, functional activities, and the signaling pathways they modulate.

Receptor Binding Affinity and Functional Activity

Clavine alkaloids exert their effects by interacting with a range of aminergic G-protein coupled receptors (GPCRs), most notably serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Their specific pharmacological profile is determined by their affinity for these different receptor subtypes and their functional activity as agonists, partial agonists, or antagonists.

Quantitative Comparison of Receptor Binding Affinities
Receptor SubtypeThis compound Ki (nM)Agroclavine Ki (nM)Festuclavine Ki (nM)Chanoclavine Ki (nM)
Serotonin Receptors
5-HT1AData not availableData not availableData not availableData not available
5-HT1BData not availableData not availableData not availableData not available
5-HT1DData not availableData not availableData not availableData not available
5-HT2AData not availableData not availableData not availableData not available
5-HT2BData not availableData not availableData not availableData not available
5-HT2CData not availableData not availableData not availableData not available
5-HT3AData not availableData not availableData not available107,200 (IC50)[1]
Dopamine Receptors
D1Data not availableAgonist activity reported[2]Data not availableData not available
D2Data not availableData not availableData not availableModulates D2 receptors[1]
D3Data not availableData not availableData not availableData not available
Adrenergic Receptors
α1Data not availableAgonist activity reported[2]Data not availableData not available
α2Data not availableData not availableData not availableData not available

Note: The IC50 value for Chanoclavine at the 5-HT3A receptor is provided, which is the concentration causing 50% inhibition of the receptor's function.

Functional Activity Profile

The functional activity of these clavine alkaloids determines their physiological effect upon binding to a receptor.

  • This compound : The pharmacological effects of this compound are considered to be primarily due to its dopaminergic agonist action, although it is known to have a plurireceptor action, affecting other neurotransmitter systems as well.[3]

  • Agroclavine : This clavine alkaloid is reported to be a D1 dopamine receptor and α1-adrenoceptor agonist.[2]

  • Festuclavine : While specific functional data is limited, festuclavine is a key intermediate in the biosynthesis of other clavine alkaloids and is known to interact with aminergic receptors.

  • Chanoclavine : Chanoclavine has been shown to modulate dopamine D2 receptors.[1] Furthermore, it acts as an inhibitor of the 5-HT3A receptor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of clavine alkaloids.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and other clavines for serotonin, dopamine, and adrenergic receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).

  • Test compounds (this compound, agroclavine, etc.) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Measurement & Analysis Membranes Cell Membranes with Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Test_Compound Test Compound (Clavine) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist or antagonist at Gi or Gs-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To assess the functional activity of this compound and other clavines at Gi/Gs-coupled dopamine and serotonin receptors.

Materials:

  • Cells expressing the Gi or Gs-coupled receptor of interest.

  • Test compounds (this compound, agroclavine, etc.).

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell culture medium and reagents.

  • Plate reader compatible with the chosen assay kit.

Procedure for a Gi-coupled Receptor:

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • An agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

    • An antagonist will block the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Procedure for a Gs-coupled Receptor:

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration.

  • Data Analysis:

    • An agonist will cause a dose-dependent increase in basal cAMP levels.

    • An antagonist will block the stimulatory effect of a known agonist on cAMP levels.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Seed_Cells Seed Cells with Receptor Add_Compound Add Test Compound Seed_Cells->Add_Compound Stimulate Stimulate (e.g., Forskolin for Gi) Add_Compound->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure cAMP Levels Lyse_Cells->Measure_cAMP Analyze Data Analysis (EC50/IC50) Measure_cAMP->Analyze G Clavine Clavine Alkaloid Receptor Gq-Coupled Receptor (e.g., 5-HT2A) Clavine->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response G Clavine Clavine Alkaloid Receptor Gi-Coupled Receptor (e.g., D2, 5-HT1A) Clavine->Receptor binds Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC Response Cellular Response cAMP->Response decreased levels lead to G Clavine Clavine Alkaloid Receptor Gs-Coupled Receptor (e.g., D1) Clavine->Receptor binds Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC Response Cellular Response cAMP->Response increased levels lead to G Tryptophan L-Tryptophan Chanoclavine Chanoclavine-I Tryptophan->Chanoclavine DMAPP DMAPP DMAPP->Chanoclavine Agroclavine Agroclavine Chanoclavine->Agroclavine Festuclavine Festuclavine Chanoclavine->Festuclavine This compound This compound Agroclavine->this compound Lysergic_Acid Lysergic Acid This compound->Lysergic_Acid

References

Unveiling the Molecular Architecture of Elymoclavine: A Comparative Guide to NMR and Mass Spectrometry Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of bioactive compounds is a critical cornerstone of any study. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of elymoclavine, an important ergot alkaloid. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to aid in the selection of the most appropriate analytical strategies.

This compound (C₁₆H₁₈N₂O, Molar Mass: 254.33 g/mol ) is a clavine alkaloid and a key intermediate in the biosynthesis of lysergic acid.[1] Its tetracyclic ergoline ring system presents a unique structural challenge that is effectively addressed by modern spectroscopic techniques.

At a Glance: this compound's Spectroscopic Signature

The combination of NMR and high-resolution mass spectrometry provides a powerful toolkit for the definitive identification and structural confirmation of this compound. Below is a summary of the key data obtained from these techniques.

Analytical Technique Parameter Observed Value
¹H NMR Chemical Shift (δ) in ppmSpecific proton chemical shifts are dependent on the solvent used. A representative, though not exhaustive, list of expected signals includes resonances for aromatic, olefinic, allylic, and aliphatic protons.
¹³C NMR Chemical Shift (δ) in ppmKey signals include those for the indole ring, the double bond, and the hydroxymethyl group. A full spectrum is available on databases like SpectraBase.[2]
High-Resolution Mass Spectrometry (HRMS) Exact Mass [M+H]⁺254.1419 g/mol [2]
Tandem Mass Spectrometry (MS/MS) Key Fragment Ions (m/z)Fragmentation of the protonated molecule [M+H]⁺ typically involves losses from the ergoline ring system. Common fragments for clavine-type alkaloids can be observed.[3]

Delving Deeper: Experimental Protocols

Reproducibility and accuracy are paramount in structural elucidation. The following sections detail standardized experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules.[4] For this compound, a suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals unequivocally.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1D ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • 1D ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D Experiments (COSY, HSQC, HMBC):

    • These experiments are crucial for establishing connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which helps in assembling the complete molecular structure. Standard pulse programs and parameters provided by the spectrometer manufacturer are typically used and optimized for the specific sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural clues.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like alkaloids.[3]

Sample Preparation:

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Instrumentation and Parameters (ESI-MS/MS):

  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole-time-of-flight (Q-TOF) or triple quadrupole) is used.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z 254.14.

  • MS2 (Tandem MS) Scan:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Vary the collision energy to obtain a comprehensive fragmentation spectrum. The fragmentation of clavine-type alkaloids often involves the ergoline ring system.[3]

Visualizing the Workflow

The logical flow of experiments for confirming the structure of this compound is depicted in the following diagram.

Elymoclavine_Structure_Confirmation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry H_NMR 1H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR 13C NMR C_NMR->HSQC C_NMR->HMBC Structure Confirmed Structure COSY->Structure Connectivity Data HSQC->Structure Connectivity Data HMBC->Structure Connectivity Data HRMS HRMS MSMS MS/MS HRMS->MSMS Select [M+H]+ MSMS->Structure Fragmentation Pattern Sample Purified this compound Sample->H_NMR Sample->C_NMR Sample->HRMS

Experimental workflow for this compound structure confirmation.

Comparative Analysis with Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information or be used for initial screening and quality control.

Technique Information Provided Advantages Limitations
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -OH, N-H, C=C).Rapid, non-destructive, and requires minimal sample preparation.[4]Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. Can be coupled with UV or MS detectors for identification.High resolution and sensitivity. Well-established for alkaloid analysis.[6]Does not provide detailed structural information on its own.
Thin-Layer Chromatography (TLC) Rapid screening of mixtures and preliminary identification based on retention factor (Rf).Simple, inexpensive, and fast.[6]Low resolution and not suitable for complex mixtures or definitive identification.
X-ray Crystallography Unambiguous 3D molecular structure.Provides the absolute configuration and detailed conformational information.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural confirmation of this compound is most robustly achieved through the synergistic use of high-field NMR spectroscopy and high-resolution tandem mass spectrometry. While NMR provides the detailed atomic connectivity of the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and provides valuable fragmentation data that corroborates the proposed structure. Alternative techniques such as FTIR and HPLC are valuable for preliminary analysis, purity assessment, and quality control but lack the detailed structural resolving power of NMR and MS. For unambiguous and comprehensive structural elucidation of complex natural products like this compound, a multi-technique approach centered around NMR and MS is the recommended strategy.

References

Comparative analysis of elymoclavine production in different Claviceps strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of elymoclavine production in different strains of the fungus Claviceps. This compound, a key intermediate in the biosynthesis of ergot alkaloids, is a valuable precursor for the semi-synthesis of various pharmacologically important compounds. Understanding the production capabilities of different Claviceps strains is crucial for optimizing fermentation processes and enhancing the yield of this important molecule. This document summarizes quantitative data from various studies, details the experimental protocols employed, and provides visual representations of the biosynthetic pathway and experimental workflows.

Quantitative Comparison of this compound Production

The following table summarizes the this compound production reported in different Claviceps strains under various fermentation conditions. It is important to note that direct comparisons of yields can be challenging due to the diverse methodologies and culture conditions employed in different studies.

Claviceps StrainCulture ConditionsThis compound Yield (mg/L)Total Alkaloid Yield (mg/L)This compound as % of Total AlkaloidsReference
Claviceps purpurea 88-EP/1988Submerged fermentation~2500Not specified~90%[1]
Claviceps purpurea 59 CC5/86Submerged fermentation300 - 9003000 - 600010 - 15%[1]
Claviceps fusiformisSubmerged fermentation in 400L fermenterNot explicitly separated from agroclavine4000Not specified, but a main component with agroclavine[2]
Mixed culture: C. purpurea CCM F-733 & C. paspali CCM 8061Fortnight cultivation~1188489024.3%[1]

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The pathway begins with the prenylation of tryptophan and proceeds through several clavine intermediates. In many Claviceps species, this compound is a precursor to lysergic acid and subsequently to more complex ergopeptines. However, in some strains, such as certain Claviceps fusiformis varieties, the pathway is truncated, leading to the accumulation of this compound. This is often due to a non-functional cloA gene, which encodes the enzyme responsible for the oxidation of this compound to lysergic acid.[3][4]

Elymoclavine_Biosynthesis Tryptophan Tryptophan DMAT Dimethylallyltryptophan (DMAT) Tryptophan->DMAT dmaW DMAPP DMAPP DMAPP->DMAT Chanoclavine_I Chanoclavine-I DMAT->Chanoclavine_I easF, easC, easE Agroclavine Agroclavine Chanoclavine_I->Agroclavine easD, easA, easG This compound This compound Agroclavine->this compound cloA (oxidation) Lysergic_acid Lysergic Acid This compound->Lysergic_acid cloA (oxidation) (blocked in some C. fusiformis strains) Ergopeptines Ergopeptines Lysergic_acid->Ergopeptines lps genes

Caption: Simplified biosynthetic pathway of this compound in Claviceps.

Experimental Protocols

Fungal Strains and Culture Maintenance

Claviceps strains are typically maintained on potato dextrose agar (PDA) or a specialized T2 agar medium.[5][6] Cultures are incubated at 25°C for 6-21 days before being used for inoculum preparation.[5][7]

Fermentation for this compound Production

A two-stage fermentation process is commonly employed for the production of ergot alkaloids.

a) Seed Culture Medium and Conditions:

A seed culture is prepared to generate sufficient biomass for inoculating the production fermenter.

  • Example Medium 1 (for C. paspali) : 20 g/L mannitol, 10 g/L succinic acid, 2 g/L soybean cake powder, 1 g/L KH₂PO₄, 0.3 g/L MgSO₄·7H₂O, pH 5.0.[5]

  • Example Medium 2 (for C. purpurea) : 100 g/L sucrose, 10 g/L citric acid, 0.1 g/L yeast extract, 1 g/L Ca(NO₃)₂, 0.5 g/L KH₂PO₄, 0.25 g/L MgSO₄·7H₂O, 0.12 g/L KCl, 0.007 g/L FeSO₄·7H₂O, 0.006 g/L ZnSO₄·7H₂O, pH 5.2.[6][7]

The seed culture is typically incubated at 25°C with agitation (e.g., 220 rpm) for 4-6 days.[5][7]

b) Production Medium and Conditions:

The production medium is designed to support high-level synthesis of secondary metabolites.

  • Example Medium 1 (for C. paspali) : 100 g/L sorbitol, 35 g/L succinic acid, 20 g/L corn steep powder, 0.5 g/L yeast extract powder, 0.022 g/L FeSO₄·7H₂O, 0.01 g/L ZnSO₄·7H₂O, 0.7 g/L MgSO₄·7H₂O, pH 5.5.[5]

  • Example Medium 2 (for C. purpurea - T25 medium) : 300 g/L sucrose, 15 g/L citric acid, 0.1 g/L yeast extract, 1 g/L Ca(NO₃)₂, 0.5 g/L KH₂PO₄, 0.25 g/L MgSO₄·7H₂O, 0.12 g/L KCl, 0.007 g/L FeSO₄·7H₂O, 0.006 g/L ZnSO₄·7H₂O, pH 5.2.[7]

The production fermentation is carried out in the dark at 25°C with agitation (e.g., 220 rpm) for 12 days or more.[5][7] An inoculum ratio of 10-15% (v/v) is commonly used.[5][8]

Extraction and Quantification of this compound

a) Extraction:

The fermentation broth is first separated from the mycelia. The pH of the supernatant is adjusted to 8.5 with a saturated Na₂CO₃ solution.[7] this compound and other alkaloids are then extracted from the aqueous phase using an organic solvent such as chloroform or a mixture of acetonitrile and water (1:1, v/v).[5][7] The organic extract is then evaporated to dryness.

b) HPLC Analysis:

The dried extract is redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reversed-phase column (e.g., Agilent, 4.6 × 150 mm, 5 μm).[5]

  • Mobile Phase: A common mobile phase system consists of two solvents:

    • Solvent A: Water with 0.1% (NH₄)₂CO₃.[5]

    • Solvent B: 75% acetonitrile.[5]

  • Gradient Elution: A stepped gradient is often used for optimal separation. For example: 13%–43% Solvent B from 0–12 min, held at 43% B for 1 min, then returning to 13% B for 1 min.[5]

  • Flow Rate: A typical flow rate is 1.2 mL/min.[5]

  • Detection: this compound is typically detected using a UV detector or by mass spectrometry (LC-MS).

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a typical workflow for the production, extraction, and analysis of this compound from Claviceps fermentation.

Experimental_Workflow Strain_Maintenance Strain Maintenance (PDA or T2 Agar) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Maintenance->Inoculum_Prep Fermentation Production Fermentation Inoculum_Prep->Fermentation Inoculation Harvesting Harvesting (Separation of Mycelia and Broth) Fermentation->Harvesting Extraction Solvent Extraction of Alkaloids Harvesting->Extraction Analysis HPLC Analysis (Quantification of this compound) Extraction->Analysis Data_Interpretation Data Interpretation and Comparative Analysis Analysis->Data_Interpretation

Caption: A generalized experimental workflow for this compound production.

References

Safety Operating Guide

Navigating the Safe Disposal of Elymoclavine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Elymoclavine are paramount to ensuring laboratory safety and environmental protection. this compound, a toxic ergot alkaloid, requires stringent disposal protocols due to its potential biological hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established procedures for other toxic alkaloids is essential. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and contaminated materials.

Core Principle: Treat as Hazardous Waste

Due to its classification as a toxic alkaloid, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular municipal waste.[1][2][3]

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Ergot alkaloids can be harmful if swallowed, inhaled, or in contact with skin.[4]

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes of solutions.[1][5]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[1][5]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A dust respirator may be necessary for handling powders.To avoid inhalation of airborne particles.[6][7]

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid generating dust when working with the solid form of the compound.[7][8]

  • Wash hands thoroughly after handling, even if gloves were worn.[5][8]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[4][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place pure this compound powder, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container.[1]

    • The container must be chemically compatible and have a secure, tight-fitting lid.[3][9]

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[1]

    • Do not mix with incompatible waste streams. Consult your institution's chemical compatibility chart.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, bench paper, and pipette tips that have come into contact with this compound should be collected in a sealed, labeled hazardous waste bag.[3]

    • For non-disposable glassware, the first rinse should be collected as hazardous waste. For highly toxic compounds, it is best practice to collect the first three rinses.[10]

2. Labeling of Waste Containers:

Proper labeling is critical for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

  • The name and contact information of the principal investigator or laboratory.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.[1]

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure the storage area is well-ventilated.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][11]

  • The most common and recommended method for the final disposal of toxic alkaloids is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers.[11]

  • Always follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8][12]

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the full PPE as described in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid spills, cover with an inert absorbent material like vermiculite or sand.

  • Collect Waste: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[5][13]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Dispose of all contaminated materials as hazardous waste.

Elymoclavine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Handle in Fume Hood PPE->Handling Solid Solid Waste (Pure this compound, Contaminated Solids) Handling->Solid Generate Waste Liquid Liquid Waste (this compound Solutions) Handling->Liquid Generate Waste Contaminated Contaminated Materials (PPE, Labware) Handling->Contaminated Generate Waste Container Place in Labeled, Sealed Hazardous Waste Container Solid->Container Liquid->Container Contaminated->Container Storage Store in Designated Secure Area Container->Storage EHS Arrange Pickup by EHS or Licensed Contractor Storage->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these rigorous procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety, compliance, and trust.

References

Essential Safety and Logistical Information for Handling Elymoclavine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Elymoclavine was not located during the search. The following guidance is based on general best practices for handling potentially hazardous or potent chemical compounds. Researchers should always perform a risk assessment before handling any new substance and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety protocols, operational plans, and disposal information for researchers, scientists, and drug development professionals handling this compound. The information is designed to provide immediate, practical guidance to ensure laboratory safety.

Personal Protective Equipment (PPE)

Due to the unknown specific hazards of this compound, a cautious approach to PPE is warranted. The following table summarizes the recommended PPE for various laboratory activities involving this compound, based on general guidance for handling potent or unknown chemicals.[1][2][3][4][5]

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial to prevent exposure.[1]
Solution Preparation - Work within a certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.[1]
General Laboratory Operations - Lab coat.- Safety glasses.- Chemical-resistant gloves.Standard laboratory practice to protect against incidental contact with potentially hazardous materials.[2]
Emergency Procedures

In the event of an accidental exposure to this compound, immediate action is critical. The following table outlines the general emergency procedures.

Type of ExposureImmediate Action
Eye Contact - Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7][8]- Remove contact lenses if present and easy to do so.[6][7]- Seek immediate medical attention.[6][7]
Skin Contact - Immediately wash the affected area with soap and water for at least 15 minutes.[9]- Remove all contaminated clothing while showering.[6]- If irritation persists, seek medical attention.[9]
Inhalation - Move the exposed individual to fresh air at once.[9]- If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[9]
Ingestion - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention and provide as much information as possible about the substance.[7]
Spill - For a minor spill, if trained and equipped to do so, contain the spill with absorbent material. Wear appropriate PPE.- For a major spill, evacuate the area immediately, alert others, and contact your institution's EHS or emergency response team.[6][8]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Receipt and Inspection: Upon receiving a shipment of this compound, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.

  • Labeling and Storage: Ensure the container is clearly labeled with the chemical name, any known hazard information, and the date of receipt. Store in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.

  • Preparation for Use: Before handling, review all available safety information and have a clear experimental plan. Prepare the work area by ensuring a certified chemical fume hood is operational and that all necessary PPE and spill cleanup materials are readily available.

  • Handling and Use: All manipulations of this compound, especially in its powdered form, should be conducted within a chemical fume hood or other appropriate containment device.[1] Use the minimum amount of material necessary for the experiment.

  • Decontamination: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or apply cosmetics in areas where chemicals are handled.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste, especially given the lack of specific hazard data.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, pipette tips, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and any other components of the waste.

  • Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste contractor. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[10][11][12]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, incorporating key safety checks and emergency procedures.

Elymoclavine_Handling_Workflow This compound Handling and Emergency Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures start Start: Receive this compound risk_assessment Conduct Risk Assessment (Consult available data & EHS) start->risk_assessment ppe_selection Select Appropriate PPE (See Table 1) risk_assessment->ppe_selection prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) ppe_selection->prepare_work_area don_ppe Don PPE prepare_work_area->don_ppe handle_compound Handle this compound (Inside Fume Hood) don_ppe->handle_compound decontaminate Decontaminate Equipment & Work Surfaces handle_compound->decontaminate spill_or_exposure Spill or Exposure Occurs? handle_compound->spill_or_exposure doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate & Label Contaminated Waste doff_ppe->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste end End of Procedure dispose_waste->end spill_or_exposure->decontaminate No emergency_actions Follow Emergency Procedures (See Table 2) spill_or_exposure->emergency_actions Yes report_incident Report Incident to Supervisor & EHS emergency_actions->report_incident report_incident->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elymoclavine
Reactant of Route 2
Elymoclavine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.